Triamcinolone acetonide acetate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FO7/c1-14(28)32-13-20(31)26-21(33-22(2,3)34-26)11-18-17-7-6-15-10-16(29)8-9-23(15,4)25(17,27)19(30)12-24(18,26)5/h8-10,17-19,21,30H,6-7,11-13H2,1-5H3/t17-,18-,19-,21+,23-,24-,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBDXTSTTMAKHK-VHDCPBDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20959526 | |
| Record name | Triamcinolone acetonide 21-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3870-07-3 | |
| Record name | (11β,16α)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3870-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triamcinolone acetonide 21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003870073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triamcinolone acetonide 21-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIAMCINOLONE ACETONIDE 21-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/576QLL2I1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical structure and synthesis of triamcinolone acetonide acetate
An In-depth Technical Guide to the Chemical Structure and Synthesis of Triamcinolone Acetonide Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, a potent synthetic corticosteroid. The document details its molecular architecture, including stereochemistry and functional groups, and outlines a common multi-step synthesis pathway starting from tetraenyl acetate. Key reaction steps, including oxidation, ring-condensation, fluorination, and purification, are described in detail. Quantitative data on the synthesis process and physical properties are summarized in tabular format. Furthermore, this guide includes detailed experimental protocols and visual diagrams of the synthesis pathway to facilitate a deeper understanding for researchers and professionals in drug development.
Chemical Structure of this compound
This compound is a fluorinated corticosteroid characterized by a pregnane steroid skeleton. Its structure is systematically designed to enhance anti-inflammatory potency and minimize mineralocorticoid side effects.
The molecular formula of this compound is C₂₆H₃₃FO₇, and it has a molecular weight of approximately 476.52 g/mol .[1][2] The IUPAC name is [2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate.[1]
Key structural features include:
-
A Pregna-1,4-diene-3,20-dione Core: This forms the fundamental steroid backbone.
-
Fluorine at C9α: The introduction of a fluorine atom at the 9α position significantly potentiates glucocorticoid and anti-inflammatory activity.
-
Hydroxyl Group at C11β: This group is crucial for glucocorticoid activity.
-
Acetonide Group at C16α, 17α: A cyclic ketal formed with acetone at the 16α and 17α positions, which enhances topical potency and lipophilicity.[3][4]
-
Acetate Group at C21: The hydroxyl group at the C21 position is esterified with acetic acid, forming an acetate ester.
The molecular framework consists of five condensed rings: three six-membered rings and two five-membered rings.[2][5] The cyclohexane rings typically adopt chair conformations, while the cyclopentane and 1,3-dioxolane rings exhibit envelope conformations.[2][5]
Physicochemical and Crystallographic Data
The following tables summarize key physicochemical and crystallographic properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₆H₃₃FO₇ | [1][2] |
| Molecular Weight | 476.52 g/mol | [2] |
| CAS Number | 3870-07-3 | [1] |
| Melting Point | 274-279°C | [6] |
| Appearance | White or almost white crystalline powder | [7] |
| Solubility | Sparingly soluble in ethanol and acetone |[8] |
Table 2: Crystal Data and Structure Refinement
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁ | [2] |
| a (Å) | 7.5460 (7) | [2] |
| b (Å) | 14.8102 (4) | [2] |
| c (Å) | 11.5773 (3) | [2] |
| β (°) | 109.905 (1) | [2] |
| Volume (ų) | 1216.56 (12) | [2] |
| Z | 2 |[2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically starts from a tetraenyl acetate precursor.[6][9] The process involves a series of chemical transformations to introduce the required functional groups and establish the correct stereochemistry. The overall synthesis can be broken down into four main stages: oxidation, ring-condensation, fluorination, and purification.[6][9]
Caption: Synthesis pathway of this compound.
Step 1: Oxidation
The synthesis begins with the oxidation of a tetraenyl acetate raw material.[6][9] This step is typically carried out using a strong oxidizing agent like potassium permanganate in the presence of formic acid.[6][9] The reaction is performed in a solvent such as acetone at low temperatures to control its exothermicity.[9]
Step 2: Ring-Condensation
The oxide intermediate from the first step undergoes a ring-condensation reaction.[6] This transformation is facilitated by the action of perchloric acid and N-bromosuccinimide (NBS).[6] This step is critical for forming the necessary ring structure of the steroid core.
Step 3: Fluorination
The third step involves the introduction of the 9α-fluoro group, a key functional group for the drug's high potency. This fluorination reaction is achieved by treating the ring-condensed product with hydrogen fluoride in a solvent like dimethylformamide (DMF).[6][9] This reaction yields the crude product of this compound.
Step 4: Purification
The final stage is the purification of the crude product. This is essential to achieve the high purity required for pharmaceutical applications, typically greater than 99%.[6] Purification is commonly performed by recrystallization. The process involves dissolving the crude product in a solvent mixture, such as chloroform and methanol, treating it with activated carbon to remove impurities, and then crystallizing the final product by adding a less polar solvent like ethyl acetate and cooling.[6]
Table 3: Summary of Synthesis Process and Yields
| Step | Key Reagents | Typical Yield | Product Purity | Reference |
|---|---|---|---|---|
| Oxidation | Formic Acid, Potassium Permanganate | - | - | [6][9] |
| Ring-Condensation | Perchloric Acid, N-Bromosuccinimide | - | - | [6] |
| Fluorination | Hydrogen Fluoride, Dimethylformamide | - | - | [6] |
| Purification | Chloroform, Methanol, Activated Carbon, Ethyl Acetate | 89.7% - 90.3% | >99% (by HPLC) |[6] |
Experimental Protocols
The following sections provide detailed methodologies for the key synthesis and purification steps, based on published patent literature.
Protocol for Synthesis (Exemplified Embodiment)
This protocol is a representative example of the synthesis process.
-
Oxidation: 20g of tetraenyl acetate is dissolved in 640mL of acetone in a reactor and cooled to 0°C. 6mL of formic acid is added, and the mixture is stirred for 15 minutes. Subsequently, 150mL of a potassium permanganate solution (65g/L in a 1:14 acetone/water mixture) is added, and the reaction is stirred for 6 minutes. A 100mL reducing solution (100g/L aqueous sodium sulfite) is then added, and the mixture is stirred for 10 minutes. The system is heated to 38°C and filtered. The filtrate is concentrated under reduced pressure.[9]
-
Ring-Condensation and Fluorination: The resulting intermediate is then subjected to ring-condensation using perchloric acid and N-bromosuccinimide, followed by a fluorination reaction with hydrogen fluoride in dimethylformamide to yield the crude this compound.[6]
Protocol for Purification
Caption: Experimental workflow for the purification of this compound.
-
Dissolution: 15.0 g of the crude this compound is dissolved in a mixture of 225 mL of chloroform and 22.5 mL of methanol.[6]
-
Decolorization: 2.25 g of activated carbon is added to the solution. The mixture is heated to 38°C and refluxed for 1 hour, followed by concentration under reduced pressure.[6]
-
Crystallization: 75 mL of ethyl acetate is added to dissolve the residue. The solution is then concentrated again under reduced pressure, cooled to 0°C, and allowed to stand for 2 hours to facilitate crystallization.[6]
-
Isolation: The crystals are collected by suction filtration, and the filter cake is rinsed with ethyl acetate.[6]
-
Drying: The final product is dried in a vacuum oven at 50°C to yield 13.5 g (90.0% yield) of pure this compound as a white crystalline powder.[6]
Conclusion
This guide has provided a detailed technical overview of the chemical structure and synthesis of this compound. The structural features, including the fluorinated pregnane core and the acetonide and acetate functional groups, are crucial for its high therapeutic potency. The described multi-step synthesis pathway, while complex, allows for the efficient and high-purity production of this important corticosteroid. The provided data and protocols offer valuable information for researchers and professionals involved in the synthesis, development, and analysis of steroidal active pharmaceutical ingredients.
References
- 1. Triamcinolone acetonide 21-acetate | C26H33FO7 | CID 15482000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triamcinolone acetonide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. CN102863505A - Process for synthesizing this compound - Google Patents [patents.google.com]
- 7. Triamcinolone acetonide 21-acetate | 3870-07-3 [chemicalbook.com]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. Process for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
A Comprehensive In-Vivo Analysis of Triamcinolone Acetonide Acetate: Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the in-vivo pharmacokinetics and metabolism of triamcinolone acetonide acetate, a potent synthetic corticosteroid. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and cellular mechanisms of action.
Pharmacokinetic Profile
This compound's journey through the body is characterized by its route of administration, which significantly influences its absorption and systemic availability. It undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme system, and is excreted through both renal and fecal routes.
Absorption
Following administration, triamcinolone acetonide is systemically absorbed. However, it undergoes extensive presystemic metabolism, meaning a significant portion is metabolized before it reaches systemic circulation.[1] The absolute bioavailability of inhaled triamcinolone acetonide has been determined to be approximately 25%.[2][3] Studies have shown that after oral inhalation, systemic absorption originates from oropharyngeal, gastrointestinal, and airway deposition of the drug.[2]
Distribution
Once in the bloodstream, triamcinolone acetonide exhibits a mean plasma protein binding of about 68%.[1] The apparent volume of distribution following an intravenous dose is relatively low, around 1.96 L/kg, suggesting that the drug primarily resides in the systemic circulation rather than distributing extensively into tissues.[2][3]
Metabolism
The biotransformation of triamcinolone acetonide is extensive and primarily occurs in the liver. The cytochrome P450 3A4 (CYP3A4) enzyme plays a crucial role in its metabolism.[4][5] Co-administration with CYP3A4 inhibitors can significantly impair its metabolism, leading to increased drug concentrations and potential toxicity.[4][5]
The primary metabolic pathways include hydroxylation and oxidation. Major metabolites identified in plasma, urine, and feces are:
-
6β-hydroxy-21-oic triamcinolone acetonide[1]
Other detected metabolic transformations include the oxidation of the 11-hydroxyl group and the reduction of the Δ(4) double bond.[7] It is noteworthy that these metabolites have been found to be inactive in in-vitro anti-inflammatory models.[1]
Excretion
Triamcinolone acetonide and its metabolites are eliminated from the body through both urine and feces. Following oral administration of radiolabeled triamcinolone acetonide, the majority of the radioactivity is excreted within 24 hours in urine and 72 hours in feces.[1] The elimination half-life is approximately 2.4 hours.[2][3] Renal clearance is low, with only about 1% of the administered dose being excreted as unchanged triamcinolone acetonide in the urine.[4]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of triamcinolone acetonide from various in-vivo studies.
Table 1: Pharmacokinetic Parameters of Inhaled Triamcinolone Acetonide in Humans
| Parameter | Value | Reference |
| Absolute Bioavailability | 25% (± 8.75%) | [2][3] |
| Pulmonary Absorption | 10.4% of inhaled dose | [2] |
| Total Body Clearance | 0.57 (± 0.12) L/hr/kg | [2][3] |
| Apparent Volume of Distribution | 1.96 (± 0.31) L/kg | [2][3] |
| Terminal Elimination Half-Life | ~2.4 hours | [2][3] |
Table 2: Pharmacokinetic Parameters of Intramuscular Triamcinolone Acetonide in Humans
| Parameter | Value | Reference |
| Cmax (ng/mL) | 0.53–21.20 | [8][9][10] |
| Tmax (h) | Not specified | |
| AUC (ng·h/mL) | Not specified | |
| Elimination Half-Life (days) | 15.4 ± 1.9 | [11] |
Table 3: Pharmacokinetic Parameters of Intravitreal Triamcinolone Acetonide in Rabbits
| Parameter | Value (4 mg dose) | Reference |
| Cmax (µg/mL) - Vitreous Humor | 394 ± 278 | [12] |
| Tmax (day) - Vitreous Humor | 45 | [12] |
Experimental Protocols
This section outlines the methodologies employed in the pharmacokinetic and metabolism studies of triamcinolone acetonide.
In-Vivo Study Design
A common study design to assess the pharmacokinetics of triamcinolone acetonide involves a randomized, crossover design in healthy human subjects.[2] For instance, to determine the absolute bioavailability of inhaled triamcinolone acetonide, subjects received an intravenous infusion and an inhaled dose, with and without oral charcoal to differentiate between pulmonary and gastrointestinal absorption.[2] Blood and urine samples are collected at predetermined time points for analysis. For intramuscular studies, blood samples are drawn at regular intervals post-injection to determine the plasma concentration-time profile.[8]
Sample Preparation
A widely used method for extracting triamcinolone acetonide from plasma is liquid-liquid extraction.[8][10] A typical procedure involves:
-
Addition of an internal standard (e.g., cortisone acetate) to the plasma sample.
-
Vortexing the mixture.
-
Addition of an extraction solvent, such as a 4:1 (v/v) mixture of ethyl acetate and n-hexane.[8][10]
-
Vortexing and centrifugation to separate the layers.
-
Evaporation of the organic supernatant to dryness under a stream of nitrogen.
-
Reconstitution of the residue in the mobile phase for analysis.[8]
Protein precipitation is another technique used, where a precipitating agent like perchloric acid is added to the plasma to remove proteins before analysis.[13]
For urine samples, a common preparation involves:
-
Addition of a surrogate internal standard (e.g., d6-triamcinolone acetonide).
-
Enzymatic hydrolysis with β-glucuronidase to cleave conjugated metabolites.
-
Liquid-liquid extraction with a solvent like ethyl acetate.
-
Addition of an analytical internal standard (e.g., fludrocortisone).
-
Evaporation of the extract and reconstitution in the mobile phase.
Analytical Method: UPLC-ESI-MS/MS
Ultra-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) is a highly sensitive and specific method for the quantification of triamcinolone acetonide in biological matrices.[8][9]
-
Chromatographic Separation: A C18 reverse-phase column is typically used for separation.[8][9][10] The mobile phase often consists of a gradient mixture of acetonitrile and water containing a small percentage of formic acid to improve ionization.[8][9][10]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in the positive ionization mode.[9] Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for triamcinolone acetonide and the internal standard. For triamcinolone acetonide, a common transition is m/z 435.4 → 397.3.[8][9][10]
Visualizations: Pathways and Workflows
Metabolic Pathway of Triamcinolone Acetonide
References
- 1. researchgate.net [researchgate.net]
- 2. A pharmacokinetic study to evaluate the absolute bioavailability of triamcinolone acetonide following inhalation administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetics of triamcinolone acetonide and its phosphate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The metabolic fate of triamcinolone acetonide in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic-pharmacodynamic modeling of the effect of triamcinolone acetonide on central macular thickness in patients with diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. pdf.journalagent.com [pdf.journalagent.com]
Glucocorticoid Receptor Binding Affinity of Triamcinolone Acetonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of triamcinolone acetonide for the glucocorticoid receptor (GR). It includes quantitative binding data, detailed experimental protocols for assessing receptor affinity and functional activity, and a visual representation of the associated signaling pathway and experimental workflows.
Glucocorticoid Receptor Binding Affinity of Triamcinolone Acetonide
Triamcinolone acetonide is a potent synthetic corticosteroid that exerts its anti-inflammatory effects through high-affinity binding to the glucocorticoid receptor.[1] Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes.[2] The binding affinity of triamcinolone acetonide to the GR has been quantified using various in vitro assays, with key parameters being the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are crucial for understanding the potency and pharmacological profile of this glucocorticoid.
Quantitative Binding Data
The following table summarizes the reported binding affinity values for triamcinolone acetonide with the glucocorticoid receptor.
| Parameter | Value (nM) | Assay Type | Reference |
| IC50 | 1.5 | Cell-free competitive radio-labeled GR binding assay | [3] |
| Ki | 3.2 | Fluorescence polarization competition assay | [4] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. Lower values for both parameters indicate higher binding affinity.
Experimental Protocols
Detailed methodologies are critical for the accurate determination and comparison of binding affinities. Below are protocols for two common assays used to characterize the interaction of triamcinolone acetonide with the glucocorticoid receptor.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the binding of a fluorescently labeled glucocorticoid ligand to the GR. A competitor compound, such as triamcinolone acetonide, displaces the fluorescent ligand, leading to a decrease in the polarization of the emitted light.
Objective: To determine the IC50 and subsequently the Ki of a test compound for the glucocorticoid receptor.
Materials:
-
Purified human recombinant full-length glucocorticoid receptor
-
Fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red)
-
Test compound (triamcinolone acetonide)
-
Assay buffer (e.g., Complete GR Screening Buffer)
-
Microplates (e.g., 96-well or 384-well)
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents: Dilute the GR, fluorescently labeled glucocorticoid, and a serial dilution of the test compound in the assay buffer.
-
Assay Setup: In a microplate, combine the diluted GR and the fluorescently labeled glucocorticoid.
-
Add Competitor: Add the serially diluted test compound to the wells containing the GR and fluorescent ligand mixture. Include control wells with no competitor (maximum polarization) and wells with a saturating concentration of a known high-affinity ligand like dexamethasone (minimum polarization).
-
Incubation: Incubate the plate at room temperature in the dark for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent ligand.
GeneBLAzer™ Beta-lactamase Reporter Gene Assay
This cell-based assay measures the functional consequence of GR activation. Upon ligand binding and nuclear translocation, the GR activates the transcription of a reporter gene, in this case, beta-lactamase.
Objective: To quantify the agonist activity of a test compound at the glucocorticoid receptor.
Materials:
-
HEK 293T cells stably expressing a glucocorticoid receptor (GR-UAS-bla HEK 293T)
-
Assay Medium
-
Test compound (triamcinolone acetonide)
-
LiveBLAzer™-FRET B/G Substrate (CCF4-AM)
-
Microplates (e.g., 384-well)
-
Cell culture incubator
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the GR-UAS-bla HEK 293T cells into a 384-well plate in Assay Medium and incubate.
-
Compound Addition: Prepare serial dilutions of the test compound and add them to the plated cells. Include unstimulated controls (vehicle only) and stimulated controls (a known GR agonist).
-
Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO2 for a specified time (e.g., 16 hours) to allow for GR activation and reporter gene expression.
-
Substrate Loading: Prepare the LiveBLAzer™-FRET B/G Substrate mixture and add it to each well.
-
Incubation: Incubate the plate at room temperature in the dark for approximately 2 hours to allow the substrate to enter the cells and be cleaved by beta-lactamase.
-
Detection: Measure the fluorescence emission at two wavelengths (e.g., blue and green) using a fluorescence plate reader.
-
Data Analysis: Calculate the ratio of blue to green fluorescence for each well. This ratio is proportional to the amount of beta-lactamase expression and thus to the level of GR activation. Plot the emission ratio against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizations: Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in glucocorticoid receptor signaling and the workflows of the described experimental assays.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Fluorescence Polarization (FP) Competitive Binding Assay Workflow.
Caption: GeneBLAzer™ Beta-lactamase Reporter Gene Assay Workflow.
References
- 1. Triamcinolone acetonide - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
Anti-inflammatory and immunosuppressive properties of triamcinolone acetonide
An In-Depth Technical Guide to the Anti-inflammatory and Immunosuppressive Properties of Triamcinolone Acetonide
Executive Summary
Triamcinolone acetonide (TAA) is a potent synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive activities.[1][2][3] Its therapeutic efficacy stems from its function as a glucocorticoid receptor (GR) agonist, which modulates gene expression to suppress inflammatory and immune responses.[1][4] Mechanistically, TAA binds to cytosolic GRs, leading to the translocation of the TAA-GR complex into the nucleus.[2][5] Within the nucleus, this complex interacts with glucocorticoid response elements (GREs) on DNA to upregulate the transcription of anti-inflammatory proteins, such as annexin-1 (lipocortin-1), and downregulate the expression of pro-inflammatory genes.[1][2][3] Key outcomes of this genomic regulation include the inhibition of the arachidonic acid cascade, suppression of pro-inflammatory cytokines like interleukins (IL) and tumor necrosis factor-alpha (TNF-α) via pathways such as NF-κB, and a reduction in the proliferation and activity of various immune cells.[2][5][6] This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.
Core Mechanism of Action: Glucocorticoid Receptor Signaling
The primary mechanism of action for triamcinolone acetonide is mediated through its interaction with the glucocorticoid receptor, a member of the nuclear receptor superfamily.[7] Upon administration, the lipophilic TAA molecule diffuses across the cell membrane and binds with high affinity to the GR residing in the cytoplasm.[2][5] This binding event induces a conformational change in the GR, causing the dissociation of chaperone proteins and exposing a nuclear localization signal.
The activated TAA-GR complex then translocates into the nucleus, where it directly binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1][8] This interaction can either enhance (transactivation) or suppress (transrepression) gene transcription. Through transactivation, the TAA-GR complex increases the synthesis of anti-inflammatory proteins.[3] Through transrepression, it interferes with the activity of other transcription factors, such as NF-κB and AP-1, thereby inhibiting the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2]
Anti-inflammatory Properties
TAA's anti-inflammatory effects are multifaceted, targeting multiple points in the inflammatory cascade.
Inhibition of the Arachidonic Acid Cascade
A cornerstone of TAA's anti-inflammatory action is its ability to suppress the production of potent lipid mediators of inflammation. It achieves this primarily by inducing the synthesis of annexin-1 (also known as lipocortin-1).[2][3] Annexin-1 inhibits the activity of phospholipase A2 (PLA2), the enzyme responsible for liberating arachidonic acid from cell membrane phospholipids.[2][6] By preventing the formation of arachidonic acid, TAA effectively blocks the downstream synthesis of both prostaglandins (via the cyclooxygenase, or COX, pathway) and leukotrienes (via the lipoxygenase, or LOX, pathway).[6]
Suppression of Pro-inflammatory Gene Expression
TAA potently suppresses the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. A primary mechanism for this is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] In an inflammatory state, NF-κB translocates to the nucleus and drives the transcription of numerous inflammatory genes. The activated TAA-GR complex can interfere with NF-κB activity, leading to a significant reduction in the production of key cytokines such as IL-1β, IL-6, and TNF-α.[2][8][9]
Quantitative Analysis of Anti-inflammatory Effects
The anti-inflammatory potency of TAA has been quantified in various in vitro systems. Studies have demonstrated its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, and pro-inflammatory cytokines at nanomolar to micromolar concentrations.
| Parameter | Cell Type | TAA Concentration | Observation | Reference |
| Nitric Oxide (NO) Release | Activated Microglia | IC₅₀ = 1.78 nM | Half-maximal inhibitory concentration for NO release. | [9] |
| IL-6 Secretion | Human Lung Fibroblasts | 10⁻⁸ M & 10⁻⁷ M | Significant inhibition of IL-6 release. | [10] |
| IL-8 Secretion | Human Lung Fibroblasts | 10⁻⁸ M & 10⁻⁷ M | Significant decrease in IL-8 production. | [10] |
| IL-6 Production | Lateral Epicondylitis Cells | 1, 10, 100 µM | Significant decrease at 48, 72, and 96 hours. | [11] |
| IL-8 Production | Lateral Epicondylitis Cells | 1, 10, 100 µM | Significant decrease at 12, 48, 72, and 96 hours. | [11] |
Immunosuppressive Properties
TAA exerts broad immunosuppressive effects by targeting the function and proliferation of key immune cell populations.
Effects on Immune Cell Populations
TAA significantly impacts both the innate and adaptive immune systems. It is known to:
-
Inhibit Leukocyte Migration: TAA reverses vascular dilation and permeability, thereby inhibiting the migration of macrophages and leukocytes to sites of inflammation.[2][6]
-
Suppress Lymphocyte Activity: It reduces the proliferation and activity of T-lymphocytes and B-lymphocytes, which are central to the adaptive immune response.[5][8][12] Pharmacologic doses can induce a transient lymphocytopenia (a decrease in lymphocyte counts).[12] TAA has been shown to directly inhibit B-lymphocyte differentiation independent of T-cells.[13]
-
Modulate Macrophage Phenotype: TAA can induce a shift in macrophage polarization from a pro-inflammatory (M1) state to an anti-inflammatory, regulatory phenotype (M2-like), characterized by the expression of markers like CD163.[14][15]
-
Stabilize Mast Cells: It inhibits the release of histamine and other inflammatory mediators from mast cells and basophils, which is crucial for mitigating allergic reactions.[5]
Quantitative Analysis of Immunomodulatory Effects
The immunosuppressive actions of TAA also include the modulation of cytokine profiles, shifting the balance from a pro-inflammatory to an anti-inflammatory state.
| Parameter | Cell Type / Model | TAA Concentration | Observation | Reference |
| IL-10 Production | Lateral Epicondylitis Cells | 100 µM | Significant increase in the anti-inflammatory cytokine IL-10 at 48 hours. | [11] |
| Lymphocyte Counts | Human Subjects | Systemic Administration | Causes a profound, transient lymphocytopenia. | [12] |
| Macrophage Phenotype | Rat Osteoarthritis Model | Intra-articular Injection | Potently induces a CD163⁺ and FRβ⁺ activated macrophage with anti-inflammatory characteristics. | [14][15] |
Key Experimental Protocols
Reproducible and well-defined experimental protocols are essential for evaluating the activity of anti-inflammatory and immunosuppressive agents. Below are methodologies cited in the literature for assessing the effects of triamcinolone acetonide.
Protocol: In Vitro Cytokine Release Assay
This protocol details a method for quantifying the effect of TAA on cytokine production in primary cells derived from human tissue.
-
Objective: To measure the in vitro effect of TAA on the production of inflammatory cytokines (e.g., IL-1β, IL-6, IL-8, IL-10, TNF-α) by cells derived from lateral elbow epicondylitis (LEE) tissue.[11]
-
Methodology:
-
Cell Culture: Establish primary cultures of LEE-derived cells. Passage cells up to the third passage for experiments.
-
Treatment: Expose triplicate cultures to TAA at concentrations of 1, 10, and 100 µM. A control group receives only the nutrient medium.
-
Incubation: Maintain cultures in a humidified incubator at 37°C with 5% CO₂ for specified time points (e.g., 6, 12, 18, 24, 48, 72, and 96 hours).
-
Sample Collection: At each time point, collect the cell culture supernatant.
-
Quantification: Measure the concentration of cytokines in the supernatant using a quantitative enzyme-linked immunosorbent assay (ELISA).
-
Analysis: Compare cytokine levels in TAA-treated groups to the untreated control group at each time point.
-
References
- 1. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 3. What is Triamcinolone Acetonide used for? [synapse.patsnap.com]
- 4. Triamcinolone acetonide - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Triamcinolone? [synapse.patsnap.com]
- 6. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Is Triamcinolone Acetonide? | OCTAGONCHEM [octagonchem.com]
- 9. Identification and characterization of triamcinolone acetonide, a microglial-activation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. In vitro effect of triamcinolone and platelet-rich plasma on cytokine levels of elbow lateral epicondylitis-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Triamcinolone acetonide inhibits lymphocyte differentiation in B cells decorated with artificial antigen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triamcinolone acetonide activates an anti-inflammatory and folate receptor–positive macrophage that prevents osteophytosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triamcinolone acetonide activates an anti-inflammatory and folate receptor-positive macrophage that prevents osteophytosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Triamcinolone Acetonide Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential physicochemical properties and solubility profile of triamcinolone acetonide acetate, a synthetic corticosteroid. The information presented is intended to support research, formulation development, and analytical activities involving this active pharmaceutical ingredient.
Physicochemical Properties
This compound is the 21-acetate ester of triamcinolone acetonide. It is a white or nearly white crystalline powder, which is odorless and has a bitter taste.[1][2][3] The fundamental physicochemical characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₃FO₇ | [4][5][6] |
| Molecular Weight | 476.53 g/mol | [4][5][6] |
| Appearance | White or almost white crystalline powder | [3][6] |
| Melting Point | 268-270°C | [6] |
| logP (Octanol/Water) | 3.1 - 3.61 | [4][7] |
| CAS Number | 3870-07-3 | [4][6] |
Solubility Profile
The solubility of this compound is a critical factor for its formulation, particularly for injectable suspensions where its low aqueous solubility is a key attribute.[8] The compound is described as slightly soluble in water.[3] A summary of its solubility in various common solvents is provided below.
| Solvent | Solubility Description | Source |
| Water | Slightly soluble | [3] |
| Ethanol | Slightly soluble | [3] |
| Acetone | Sparingly soluble | [6] |
| Chloroform | Soluble | [3] |
Note: The parent compound, triamcinolone acetonide, is practically insoluble in water but is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[1][9][10]
Experimental Protocols
The determination of physicochemical and solubility data relies on precise experimental methods. Below are outlines of typical protocols used for the analysis of triamcinolone acetonide and its derivatives.
3.1. High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a standard method for the assay and purity analysis of triamcinolone acetonide and its acetate form in pharmaceutical formulations.[11][12]
-
Objective: To determine the concentration of this compound in a sample.
-
Methodology:
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or an acetonitrile/water mixture) to prepare a stock solution of known concentration.[13]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a C18 column (e.g., LiChrospher® 100 RP-18, 5µm), is typically used.[12]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a common mobile phase.[12]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance, approximately 240 nm.[9][12]
-
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. The concentration of the analyte in the sample is calculated by comparing the peak area response of the sample to that of the standard.[14]
-
3.2. Solubility Determination (Shake-Flask Method)
The equilibrium solubility of a compound can be determined using the conventional shake-flask method.
-
Objective: To determine the saturation solubility of this compound in a specific solvent.
-
Methodology:
-
Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., water, buffer, ethanol) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After agitation, allow the suspension to settle. Withdraw a sample from the supernatant and filter it through a non-adsorptive membrane filter (e.g., 0.22 µm) to remove undissolved solids.
-
Quantification: Dilute the filtered solution as necessary and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV as described above.
-
Mechanism of Action & Signaling Pathway
As a glucocorticoid, the mechanism of action for this compound involves its conversion to the active form, triamcinolone acetonide, which then interacts with glucocorticoid receptors.[15][16]
Triamcinolone acetonide diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[17] This binding event causes a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated steroid-receptor complex then translocates into the nucleus.[16][17]
Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[16][17] This interaction modulates gene transcription. The primary anti-inflammatory effects are achieved by:
-
Transactivation: Increasing the transcription of genes encoding anti-inflammatory proteins, such as lipocortin-1 (annexin A1), which inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins and leukotrienes.[17]
-
Transrepression: Decreasing the transcription of genes encoding pro-inflammatory cytokines (e.g., interleukins, TNF-α), chemokines, and adhesion molecules.[16][17]
This dual action on gene expression results in the potent anti-inflammatory and immunosuppressive effects characteristic of corticosteroids.[3][15]
Caption: Glucocorticoid receptor signaling pathway for Triamcinolone Acetonide.
References
- 1. Triamcinolone acetonide | 76-25-5 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Triamcinolone acetonide 21-acetate | 3870-07-3 [chemicalbook.com]
- 4. Triamcinolone acetonide 21-acetate | C26H33FO7 | CID 15482000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. This compound | CAS#:3870-07-3 | Chemsrc [chemsrc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. Determination of this compound and salicylic acid in the compound this compound solution by HPLC [yxsj.smmu.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a simple method for the determination of triamcinolone acetonide in nasal spray - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugfuture.com [drugfuture.com]
- 15. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Triamcinolone? [synapse.patsnap.com]
- 17. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
Unveiling the Solid-State Landscape of Triamcinolone Acetonide Acetate: A Technical Guide to its Crystal Structure and Polymorphism
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure and polymorphic behavior of triamcinolone acetonide acetate (TAA), a potent synthetic corticosteroid. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes critical data on the known polymorphic forms of TAA, offering a comprehensive resource for understanding its solid-state properties. The stability and bioavailability of pharmaceutical compounds are intrinsically linked to their crystalline form, making a thorough understanding of polymorphism essential for formulation development and regulatory compliance.
This compound has been shown to exist in multiple crystalline forms, including three polymorphs (Form A, Form B, and Form C) and a monohydrate.[1][2][3][4] The transition between these forms, influenced by environmental factors such as temperature and solvent, can significantly impact the physicochemical properties of the active pharmaceutical ingredient (API), including its solubility, dissolution rate, and stability.[1][2][3] Such changes have been implicated in product lot failures, underscoring the importance of comprehensive polymorphic screening and control.[1][2][3][5]
Quantitative Crystallographic and Thermal Analysis Data
The distinct polymorphic forms of this compound have been characterized using a variety of analytical techniques. The following tables summarize the key quantitative data obtained from single-crystal X-ray diffraction and thermal analysis, providing a basis for the identification and differentiation of these solid-state forms.
Table 1: Single-Crystal X-ray Crystallographic Data for this compound
| Parameter | Value[6] |
| Chemical Formula | C₂₆H₃₃FO₇ |
| Molecular Weight | 476.52 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 7.5460 (7) |
| b (Å) | 14.8102 (4) |
| c (Å) | 11.5773 (3) |
| β (°) | 109.905 (1) |
| Volume (ų) | 1216.56 (12) |
| Z | 2 |
| Temperature (K) | 296 |
Table 2: Powder X-ray Diffraction (PXRD) Data for this compound Form B
| 2θ Angle (°)[7] |
| 6.81 ± 0.2 |
| 8.80 ± 0.2 |
| 9.34 ± 0.2 |
| 11.52 ± 0.2 |
| 12.15 ± 0.2 |
| 13.40 ± 0.2 |
| 14.13 ± 0.2 |
| 14.57 ± 0.2 |
| 15.43 ± 0.2 |
| 16.72 ± 0.2 |
| 17.70 ± 0.2 |
| 18.70 ± 0.2 |
| 19.08 ± 0.2 |
Note: The patent also lists additional diffraction peaks for Form B.[7]
Table 3: Differential Scanning Calorimetry (DSC) Data for this compound Form B
| Thermal Event | Temperature Range (°C)[7] |
| Endothermic Peak 1 | 240-250 |
| Endothermic Peak 2 | 265-280 |
Experimental Protocols
The characterization of this compound polymorphs involves a suite of analytical techniques. Detailed methodologies are crucial for reproducible results and accurate form identification.
2.1 Polymorph Screening
A comprehensive polymorph screen aims to crystallize the API under a wide array of conditions to access different solid forms.[8]
-
Recrystallization from Solution: Saturated solutions of TAA are prepared in various solvents at elevated temperatures.[9] The solutions are then subjected to different cooling profiles (slow cooling, crash cooling) to induce crystallization.[9]
-
Solvent Evaporation: Saturated solutions are allowed to evaporate slowly at ambient temperature or rapidly using a rotavapor.[9]
-
Slurry Conversion: A suspension of a known crystalline form is stirred in a solvent in which it is sparingly soluble. Over time, the initial form may convert to a more thermodynamically stable form.
2.2 Single-Crystal X-ray Diffraction (SC-XRD)
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solvent from a dilute solution of the compound.[6]
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[6] A Rigaku R-AXIS RAPID/ZJUG diffractometer has been used for data collection.[6]
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined using software such as SHELXS97 and SHELXL97.[6]
2.3 Powder X-ray Diffraction (PXRD)
PXRD is a primary tool for identifying crystalline phases.
-
Sample Preparation: The powder sample is gently ground and packed into a sample holder to ensure a flat surface.[9]
-
Data Acquisition: The sample is analyzed using a diffractometer with Cu Kα radiation. The instrument records the intensity of diffracted X-rays as a function of the 2θ angle.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for a specific crystalline form.
2.4 Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of a sample, such as melting point and phase transitions.
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is weighed into an aluminum pan and sealed.
-
Thermal Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The heat flow to the sample is measured relative to an empty reference pan.
-
Data Interpretation: Endothermic or exothermic events, such as melting or crystallization, are observed as peaks in the DSC thermogram. For instance, Form B of this compound exhibits characteristic endothermic peaks between 240-250°C and 265-280°C.[7]
2.5 Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.
-
Sample Preparation: A small amount of the sample is placed in a tared pan.
-
Heating Program: The sample is heated at a controlled rate in a defined atmosphere.
-
Data Analysis: The resulting curve shows the mass loss of the sample, which can indicate desolvation or decomposition events.
2.6 Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the chemical bonding and molecular structure of a compound.
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory.
-
Spectral Acquisition: The sample is irradiated with infrared light, and the absorption is measured as a function of wavenumber.
-
Spectral Interpretation: Differences in the crystal lattice and molecular conformation of polymorphs can lead to distinct differences in their FT-IR spectra.
2.7 Scanning Electron Microscopy (SEM)
SEM is used to visualize the morphology (shape and size) of the crystals.
-
Sample Preparation: The sample is mounted on a stub and coated with a conductive material (e.g., gold).
-
Imaging: The sample is scanned with a focused beam of electrons. The interaction of the electrons with the sample produces signals that are used to generate an image of the surface topography.
Visualization of Experimental Workflow and Polymorphic Relationships
To better illustrate the processes involved in the study of this compound polymorphism, the following diagrams are provided.
Caption: Workflow for Polymorphic Screening and Characterization of TAA.
Caption: Postulated Transformation Pathways of TAA Polymorphs in Suspension.
Conclusion
The polymorphic landscape of this compound is complex, with at least three anhydrous polymorphs and a monohydrate identified. The selection of the most stable crystalline form is critical for the development of a robust and reliable drug product, particularly for suspension formulations where phase transformations can occur over the product's shelf life.[1][10] Research indicates that Form B exhibits greater physical stability in aqueous suspension compared to the initially marketed form.[1][10] This technical guide provides the foundational data and methodologies necessary for researchers and drug development professionals to effectively navigate the challenges associated with the polymorphism of this compound, ultimately contributing to the development of safer and more effective medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Item - Polymorphism of this compound and Its Implication for the Morphology Stability of the Finished Drug Product - American Chemical Society - Figshare [acs.figshare.com]
- 4. Polymorphism of this compound and Its Implication for the Morphology Stability of the Finished Drug Product | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106518952B - this compound crystal form B, preparation method, the pharmaceutical composition and purposes for including the crystal form B - Google Patents [patents.google.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. pubs.acs.org [pubs.acs.org]
Triamcinolone Acetonide Acetate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of triamcinolone acetonide acetate, a potent synthetic corticosteroid. Designed for researchers, scientists, and drug development professionals, this document details its core chemical properties, mechanism of action, and relevant experimental protocols.
Core Molecular Data
This compound is a derivative of triamcinolone, a glucocorticoid. Key quantitative data are summarized below.
| Property | Value |
| Molecular Formula | C26H33FO7 |
| Molecular Weight | 476.5 g/mol [1] |
| Appearance | White or almost white crystalline powder[2] |
| Solubility | Slightly soluble in water, ethanol, and acetone; soluble in chloroform[2] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-inflammatory, immunosuppressive, and anti-proliferative effects primarily through its interaction with the glucocorticoid receptor (GR).[3] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes.[3][4] This interaction leads to the upregulation of anti-inflammatory proteins, such as annexin-1 (lipocortin-1), and the downregulation of pro-inflammatory cytokines, enzymes, and adhesion molecules.[3]
The mechanism involves the inhibition of phospholipase A2, which in turn blocks the production of inflammatory mediators like prostaglandins and leukotrienes.[3][4]
Several key signaling pathways are modulated by triamcinolone acetonide, including:
-
Glucocorticoid Receptor (GR) Signaling: The foundational pathway for its therapeutic effects.
-
STAT6/Arg1 Pathway: Triamcinolone acetonide has been shown to activate this anti-inflammatory pathway in microglia.[5]
-
MAPK Signaling (p38 and ERK): It can attenuate TGF-β2-induced effects by modulating p38 and MEK/ERK signaling pathways.[6][7]
Below are diagrams illustrating these key pathways.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
A validated Reverse Phase-HPLC (RP-HPLC) method is crucial for the quantification of triamcinolone acetonide in various matrices.
Objective: To determine the concentration of triamcinolone acetonide.
Methodology:
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of Acetonitrile and 0.05M Phosphate buffer (pH adjusted to 6.8 with NaOH) with 0.1% Triethylamine, in a 55:45 v/v ratio.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detector at 238 nm.[8]
-
Standard Preparation: A standard stock solution (1000 µg/ml) is prepared by dissolving 10 mg of triamcinolone acetonide in 10 ml of diluent. Serial dilutions are then made to create a calibration curve in the range of 10-50 µg/ml.[8]
-
Sample Preparation: For plasma samples, a protein precipitation technique can be employed using trichloroacetic acid.[9]
In Vitro Anti-Inflammatory Bioassay
This protocol assesses the bioactivity of triamcinolone acetonide by measuring its ability to inhibit inflammation in a cell-based model.
Objective: To determine the anti-inflammatory efficacy of triamcinolone acetonide in vitro.
Methodology:
-
Cell Line: Human osteoarthritic chondrocytes.[10]
-
Inflammatory Stimulus: Tumor Necrosis Factor-alpha (TNFα) is used to induce an inflammatory response.[10]
-
Endpoint Measurement: The production of Prostaglandin E2 (PGE2) is measured as a marker of inflammation.[10]
-
Procedure:
-
Plate human osteoarthritic chondrocytes and culture for 3 days.[10]
-
Treat cells with varying concentrations of triamcinolone acetonide.
-
Stimulate inflammation with TNFα.
-
After a defined incubation period, collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant, typically using an ELISA kit.
-
The reduction in PGE2 levels in treated cells compared to TNFα-stimulated control cells indicates the anti-inflammatory activity of triamcinolone acetonide.[10]
-
References
- 1. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 2. benthamscience.com [benthamscience.com]
- 3. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 4. What is the mechanism of Triamcinolone? [synapse.patsnap.com]
- 5. Triamcinolone Acetonide Protects Against Light-Induced Retinal Degeneration by Activating Anti-Inflammatory STAT6/Arg1 Signaling in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triamcinolone acetonide modulates TGF-β2-induced angiogenic and tissue-remodeling effects in cultured human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. recentscientific.com [recentscientific.com]
- 9. turkjps.org [turkjps.org]
- 10. Applicability of a newly developed bioassay for determining bioactivity of anti-inflammatory compounds in release studies--celecoxib and triamcinolone acetonide released from novel PLGA-based microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Triamcinolone Acetonide: A Technical Guide
Introduction: Triamcinolone acetonide is a potent synthetic corticosteroid that has been a cornerstone in the management of inflammatory conditions for decades. As a more potent derivative of triamcinolone, its unique chemical structure, featuring a fluorine atom at the 9α position and a 16α,17α-acetonide group, confers enhanced glucocorticoid activity with minimal mineralocorticoid effects. This guide provides an in-depth technical overview of its discovery, the evolution of its synthesis, its mechanism of action, and the key preclinical and clinical development milestones that established its therapeutic utility for researchers, scientists, and drug development professionals.
Discovery and Historical Development
The journey of triamcinolone acetonide begins with the broader exploration of corticosteroids. Following the initial success of cortisone and hydrocortisone, research in the 1950s focused on synthesizing analogs with improved anti-inflammatory potency and a better safety profile. The parent compound, triamcinolone, was first patented in 1956 and introduced for medical use in 1958. Scientists at Squibb Institute for Medical Research sought to further enhance its properties, leading to the development of the acetonide derivative.
The key innovation was the addition of the 16α,17α-isopropylidenedioxy (acetonide) group. This modification significantly increased the topical and local anti-inflammatory activity of the parent steroid, making it highly effective for dermatological and intra-articular applications. The brand name Kenalog®, developed by Bristol-Myers Squibb, became synonymous with triamcinolone acetonide and was first established for various applications, including intramuscular and intra-articular injections.
Over the years, the development trajectory has focused on novel formulations to expand its therapeutic applications and improve patient compliance. A significant milestone was the development of a nasal spray for allergic rhinitis (Nasacort®), which was later approved by the U.S. Food and Drug Administration (FDA) for over-the-counter (OTC) sale in 2014, highlighting its established efficacy and safety profile. Intravitreal injections, such as Trivaris®, were approved in 2008 for treating ocular inflammatory conditions, further cementing its role in specialized medical fields.
Chemical Synthesis
The synthesis of triamcinolone acetonide is a multi-step process typically starting from a pregnane steroid precursor like hydrocortisone or prednisolone. The core objectives of the synthesis are the introduction of a double bond at the C1-C2 position, a fluorine atom at C9α, and the characteristic 16α,17α-acetonide group.
A representative synthesis pathway starting from prednisolone involves a series of chemical transformations. This process, while complex, has been refined over the years to improve yield and purity.
Caption: Generalized workflow for the synthesis of Triamcinolone Acetonide.
Experimental Protocol: Synthesis from Prednisolone
A novel synthetic route starting from prednisolone has been reported with an overall yield of approximately 24.2%. The key steps are outlined below:
-
Intermediate Formation: Prednisolone undergoes acetylation of the 21-hydroxy group, followed by sequential elimination of the 11-hydroxy group (using reagents like phosphorus pentachloride) and the 17-hydroxy group (using N-chlorosuccinimide/SO2) to yield Pregna-1,4,9(11),16-tetraen-21-hydroxyl-3,20-dione-21-acetate.
-
Oxidation and Acetonide Formation: The tetraene intermediate is subjected to oxidation with potassium permanganate, followed by nucleophilic addition and hydrolysis in the presence of acetone. This step forms the critical 16α,17α-acetonide ring, resulting in a pregna-1,4,9(11)-triene intermediate.
-
Epoxidation: The triene intermediate reacts with a reagent like dibromohydantoin in a dioxane/water solvent system. This introduces a 9α-bromo and 11β-hydroxy group (a bromohydrin), which is subsequently treated with a base to form the 9β,11β-epoxide.
-
Fluorination: The final step involves the opening of the epoxide ring using hydrogen fluoride (HF). This reaction introduces the 9α-fluoro and 11β-hydroxy groups, yielding the final triamcinolone acetonide molecule with high purity (>99%).
Mechanism of Action
Triamcinolone acetonide exerts its potent anti-inflammatory effects by acting as a high-affinity agonist for the glucocorticoid receptor (GR). The mechanism is a multi-step process involving genomic and non-genomic pathways.
-
Receptor Binding: Being lipophilic, triamcinolone acetonide diffuses across the cell membrane and binds to the cytosolic GR, which is part of a large multiprotein complex including heat shock proteins (HSPs).
-
Nuclear Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs and exposing a nuclear localization signal. The activated ligand-receptor complex then translocates into the nucleus.
-
Gene Regulation: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.
-
Transactivation: Binding to GREs upregulates the transcription of anti-inflammatory genes, such as annexin A1 (lipocortin-1), which inhibits phospholipase A2 (PLA2), thereby blocking the production of inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.
-
Transrepression: The activated GR monomer can also interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This repression mechanism downregulates the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), chemokines, and adhesion molecules.
-
Caption: Mechanism of action of Triamcinolone Acetonide via the Glucocorticoid Receptor.
Preclinical Pharmacology
The pharmacological profile of triamcinolone acetonide was established through a series of preclinical in vitro and in vivo studies that quantified its receptor binding, potency, and anti-inflammatory activity.
Quantitative Preclinical Data
The following table summarizes key quantitative metrics from various preclinical assessments.
| Parameter | Value | Assay/Model | Reference |
| GR Binding Affinity (Ki) | 3.2 nM | Fluorescence Polarization Competition Assay (vs. Dexamethasone) | |
| GR Binding Affinity (IC50) | 1.5 nM | Cell-free Competitive Radio-labeled GR Binding Assay | |
| Anti-inflammatory Potency (IC50) | 1.78 nM | Nitric Oxide Release Inhibition in Activated Microglia | |
| Relative Potency | ~8x Prednisone | In vivo models (general assessment) | |
| Relative Potency | ~5x Cortisol | In vivo models (general assessment) |
Key Preclinical Experimental Protocols
This protocol determines the affinity of the compound for its target receptor.
-
Objective: To quantify the binding affinity of triamcinolone acetonide to the GR.
-
Methodology: A cell-free competitive binding assay was used.
-
A constant concentration of radio-labeled dexamethasone ([³H]-dexamethasone) is incubated with a preparation of purified GR ligand-binding domain.
-
Increasing concentrations of unlabeled triamcinolone acetonide are added to the incubations.
-
The mixture is allowed to reach equilibrium.
-
Bound and free radio-labeled ligand are separated (e.g., via filtration).
-
The amount of bound radioactivity is measured.
-
The IC50 value—the concentration of triamcinolone acetonide that displaces 50% of the bound [³H]-dexamethasone—is calculated and used to determine the binding affinity (Ki).
-
This animal model is a standard method for assessing the topical anti-inflammatory activity of corticosteroids.
-
Objective: To evaluate the ability of topically applied triamcinolone acetonide to reduce inflammation.
-
Methodology:
-
A baseline measurement of the thickness of a mouse's ear is taken.
-
An inflammatory agent, typically arachidonic acid or croton oil, is applied to the inner surface of the ear to induce edema.
-
Triamcinolone acetonide, formulated in a suitable vehicle (e.g., ointment), is applied topically to the ear at various concentrations. A control group receives the vehicle only.
-
After a set period (e.g., 4-6 hours), the ear thickness is measured again.
-
The percentage inhibition of edema is calculated by comparing the swelling in the treated group to the control group. This allows for the determination of a dose-response relationship.
-
Pharmacokinetics and Metabolism
The absorption, distribution, metabolism, and excretion (ADME) profile of triamcinolone acetonide varies significantly with its route of administration.
Summary of Pharmacokinetic Parameters
| Parameter | Route of Administration | Value | Reference |
| Bioavailability | Oral | ~23% | |
| Inhaled | 22-25% | ||
| Half-life (t½) | Intravenous | 2.0 - 2.4 hours | |
| Volume of Distribution (Vd) | Intravenous | ~103 L | |
| Plasma Protein Binding | - | ~68% | |
| Metabolism | - | Hepatic (extensive) | |
| Excretion | - | Urine (75%) and Feces (25%) |
Metabolism
Following systemic absorption, triamcinolone acetonide undergoes extensive presystemic and hepatic metabolism. The parent compound is detectable in plasma for a limited time, with little to no parent drug found 24 hours after an oral dose. The primary metabolic pathways involve hydroxylation and oxidation. The three principal metabolites identified in plasma, urine, and feces are:
-
6β-hydroxy triamcinolone acetonide
-
21-carboxylic acid triamcinolone acetonide
-
6β-hydroxy-21-oic triamcinolone acetonide
These metabolites are pharmacologically less active than the parent compound and are excreted via renal and fecal routes.
Clinical Development and Efficacy
The clinical development of triamcinolone acetonide has spanned numerous therapeutic areas, with a wealth of data supporting its efficacy in corticosteroid-responsive conditions.
Clinical Efficacy Data Summary
| Indication | Formulation | Key Efficacy Finding(s) | Reference |
| Steroid-Responsive Dermatoses | 0.147% Topical Spray | By day 28, 64% of patients were completely or almost clear. 85% experienced improvement within one week. | |
| Chronic Hand Eczema | Intralesional Injection (10 mg/mL) | Significant reduction in Hand Eczema Severity Index (HECSI) score, but less effective than topical clobetasol propionate. | |
| Atopic Dermatitis (Moderate-Severe) | 0.1% Ointment | Clinically relevant improvements in disease severity (SCORAD/SASSAD scores) at weeks 2 and 4. | |
| Allergic Rhinitis | Nasal Spray (200-400 mcg/day) | Statistically significant relief in total nasal symptom score compared to placebo. |
Pivotal Clinical Trial Protocol: Chronic Hand Eczema
The following outlines the design of a representative clinical trial evaluating triamcinolone acetonide.
-
Objective: To assess the efficacy and safety of intralesional triamcinolone acetonide compared to a high-potency topical steroid for chronic hand eczema.
-
Study Design: A randomized controlled clinical trial.
-
Patient Population: 60 patients with a clinical diagnosis of chronic hand eczema.
-
Interventions:
-
Group A (n=30): Treated with intralesional injections of triamcinolone acetonide.
-
Group B (n=30): Treated with topical 0.05% clobetasol propionate ointment.
-
-
Primary Outcome Measure: Change in the Hand Eczema Severity Index (HECSI) score from baseline.
-
Study Duration and Follow-up: Patients were assessed at baseline and followed up at 4 weeks and 12 weeks.
-
Results: Both treatments were effective in reducing the HECSI score. However, the reduction was statistically greater in the topical clobetasol group. The safety profiles were comparable, with skin thinning observed in 10% of the triamcinolone group and 16.7% of the clobetasol group.
Caption: Workflow of a randomized controlled trial for Chronic Hand Eczema.
Conclusion
The development of triamcinolone acetonide represents a significant advancement in corticosteroid therapy. Through strategic chemical modification of the parent triamcinolone molecule, scientists created a compound with markedly enhanced anti-inflammatory potency, suitable for a wide array of local and systemic applications. Its well-characterized mechanism of action, favorable pharmacokinetic profile for targeted delivery, and a long history of clinical efficacy have solidified its place in the therapeutic armamentarium. Ongoing research continues to explore novel delivery systems and formulations to further optimize its therapeutic index and expand its clinical utility.
Methodological & Application
Application Notes and Protocols for Triamcinolone Acetonide Acetate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamcinolone acetonide (TAA) is a potent synthetic glucocorticoid with significant anti-inflammatory, immunosuppressive, and anti-proliferative properties.[1] Its mechanism of action is primarily mediated through its binding to cytoplasmic glucocorticoid receptors (GR).[1][2] Upon binding, the TAA-GR complex translocates to the nucleus, where it modulates the transcription of target genes by binding to glucocorticoid response elements (GREs).[1][2] This leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1 (annexin-1), and the downregulation of pro-inflammatory cytokines, enzymes, and adhesion molecules.[1] TAA is widely used in clinical practice, and in vitro cell culture models are crucial for elucidating its cellular and molecular effects, determining effective concentrations, and assessing potential cytotoxicity.
These application notes provide a comprehensive overview and detailed protocols for the experimental use of triamcinolone acetonide acetate in a cell culture setting.
Mechanism of Action: Signaling Pathway
The primary mechanism of action of triamcinolone acetonide involves the modulation of gene expression through the glucocorticoid receptor.
Caption: Glucocorticoid receptor signaling pathway of Triamcinolone Acetonide.
Quantitative Data Summary
The following tables summarize the concentrations of triamcinolone acetonide used in various cell culture experiments and their observed effects.
Table 1: Effects of Triamcinolone Acetonide on Cell Viability
| Cell Type | Concentration Range | Incubation Time | Assay | Key Findings |
| Human Retinal Pigment Epithelium (ARPE19) | 0.01 - 1.0 mg/mL | 5 days | MTT | Significant reduction in cell viability at 1.0 mg/mL.[3][4] |
| Human Chondrocytes | 1, 5, 10 mg/mL | 7 and 14 days | Viability Assay | Significant decrease in chondrocyte viability at all tested concentrations.[5][6] |
| Human Trabecular Meshwork (HTM) | 125, 250, 500, 1000 µg/mL | 24 hours | Trypan Blue | Dose-dependent decrease in cell viability. |
| Bovine Articular Cartilage Explants | Clinical Dose | 1 hour | Live/Dead Assay | No significant decrease in viability compared to control.[7] |
| Rat Retinal Cells | 100 - 800 µg/mL | 24 hours | DNA-binding fluorescent dye | Significant reduction in cell number at concentrations of 100 µg/mL and higher.[8] |
Table 2: Effects of Triamcinolone Acetonide on Gene and Protein Expression
| Cell Type | Concentration | Incubation Time | Target | Effect |
| Human Chondrocytes | 1 and 5 mg/mL | 48 hours | P21, GDF15, cFos | Significant increase in mRNA expression.[5][6] |
| Human Supraspinatus Tendon Cells | 20 µM | 2 weeks | Collagen I | Strongly reduced expression and secretion.[9] |
| Human Supraspinatus Tendon Cells | 20 µM | 2 weeks | MMP2, MMP8, MMP9, MMP13 | Reduced expression.[9] |
| Human Supraspinatus Tendon Cells | 20 µM | 2 weeks | TIMP1 | Upregulated expression.[9] |
| ECV304 (Human Epithelial Cell Line) | 10⁻⁶ M | 48 hours | ICAM-1 | Down-regulated expression.[10] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for a cell culture experiment involving triamcinolone acetonide.
Caption: A generalized workflow for in vitro cell culture experiments with TAA.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from studies on human retinal pigment epithelium (ARPE19) cells.[3][4]
Materials:
-
ARPE19 cells
-
Culture medium: 1:1 mixture of Dulbecco's modified Eagle's medium and HAMS F12 medium, supplemented with 10% fetal bovine serum, penicillin, and streptomycin.[11]
-
Triamcinolone acetonide (preservative-free recommended)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed ARPE19 cells into 96-well plates at a density of approximately 5,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[11]
-
Preparation of Triamcinolone Acetonide: Prepare a stock solution of triamcinolone acetonide. Serial dilutions in culture medium are then made to achieve the desired final concentrations (e.g., 0.01, 0.1, 1.0 mg/mL).[3][4]
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of triamcinolone acetonide. Include a vehicle control (medium with the same solvent concentration used to dissolve TAA) and an untreated control.
-
Incubation: Incubate the plates for the desired duration (e.g., 5 days).[3][4] The medium containing the respective treatments should be refreshed daily.[11]
-
MTT Assay:
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Express the cell viability as a percentage of the untreated control.
Protocol 2: Gene Expression Analysis using qRT-PCR
This protocol is based on studies investigating the effect of triamcinolone acetonide on human chondrocytes.[5][6]
Materials:
-
Primary human chondrocytes
-
Culture medium appropriate for chondrocytes
-
Triamcinolone acetonide
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., P21, GDF15, cFos) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment: Culture primary chondrocytes in 6-well plates until they reach a suitable confluency. Treat the cells with triamcinolone acetonide at the desired concentrations (e.g., 1 and 5 mg/mL) for a specified time (e.g., 48 hours).[6]
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR using a real-time PCR system.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the untreated control group.
Concluding Remarks
The provided protocols and data serve as a comprehensive guide for the in vitro application of this compound. Researchers should note that the optimal concentrations and incubation times may vary depending on the cell type and the specific research question. It is recommended to perform dose-response and time-course experiments to determine the ideal experimental conditions. Furthermore, the use of preservative-free formulations of triamcinolone acetonide is advisable to avoid confounding effects from preservatives.[3][4] Careful consideration of controls and appropriate analytical methods are essential for obtaining reliable and reproducible results.
References
- 1. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 2. What is the mechanism of Triamcinolone? [synapse.patsnap.com]
- 3. Cell viability effects of triamcinolone acetonide and preservative vehicle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell viability effects of triamcinolone acetonide and preservative vehicle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. Triamcinolone acetonide reduces viability, induces oxidative stress, and alters gene expressions of human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Effects of Triamcinolone and Methylprednisolone on the Viability and Mechanics of Native Articular Cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Triamcinolone acetonide modulates permeability and intercellular adhesion molecule-1 (ICAM-1) expression of the ECV304 cell line: implications for macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of triamcinolone on cultured human retinal pigment epithelial cells: comparison with dexamethasone and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Triamcinolone Acetonide Acetate Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamcinolone acetonide acetate is a synthetic corticosteroid widely utilized in research and clinical settings for its potent anti-inflammatory and immunosuppressive properties.[1] It is a derivative of triamcinolone acetonide and functions as a glucocorticoid receptor agonist.[2] Proper preparation of stock solutions is critical for ensuring accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research applications.
Data Presentation
Quantitative data regarding the solubility and storage of triamcinolone acetonide and its acetate form are summarized below for easy reference and comparison.
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Source |
| This compound | Ethanol | Sparingly soluble | [1] |
| This compound | Acetone | Sparingly soluble | [1] |
| Triamcinolone Acetonide | Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [3] |
| Triamcinolone Acetonide | Dimethylformamide (DMF) | ~20 mg/mL | [3] |
| Triamcinolone Acetonide | Ethanol | ~5 mg/mL | [3] |
| Triamcinolone Acetonide | Chloroform | Soluble | [2] |
| Triamcinolone Acetonide | Methanol | Very soluble | [4] |
| Triamcinolone Acetonide | Water | Practically insoluble | [2] |
Table 2: Storage and Stability of Triamcinolone Acetonide Solutions
| Solution Type | Storage Temperature | Stability | Recommendations | Source |
| Crystalline Solid | -20°C | ≥ 4 years | Store in a well-closed container. | [3] |
| Stock Solution in DMSO/DMF | -20°C | Undetermined, but generally stable for several months | Aliquot to avoid repeated freeze-thaw cycles. | General laboratory best practice |
| Aqueous Solution (diluted from DMSO stock) | 2-8°C | Not recommended for more than one day | Prepare fresh for each experiment. | [3] |
Experimental Protocols
Materials
-
This compound powder (purity ≥97%)[1]
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol is adapted from standard procedures for closely related corticosteroids like triamcinolone acetonide, given the limited specific protocols for the acetate form and its known solubility characteristics.
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and DMSO to come to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.765 mg of this compound (Molecular Weight: 476.53 g/mol ).[1]
-
Dissolution: Transfer the weighed powder to a sterile, amber microcentrifuge tube. Add the appropriate volume of sterile DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but avoid overheating.
-
Sterilization (Optional): If required for the specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C.
Preparation of Working Solutions
To prepare a working solution for cell culture or other aqueous-based assays, dilute the DMSO stock solution with the appropriate sterile cell culture medium or buffer.
Important: Triamcinolone acetonide is sparingly soluble in aqueous buffers.[3] To avoid precipitation, ensure the final concentration of DMSO in the working solution is kept low (typically ≤0.5%) and that the final concentration of this compound does not exceed its aqueous solubility limit. It is recommended to add the DMSO stock solution to the medium while vortexing to ensure rapid and even dispersion. Aqueous solutions should be prepared fresh for each experiment and not stored for more than a day.[3]
Visualizations
Experimental Workflow
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathway
Triamcinolone acetonide, as a glucocorticoid, exerts its anti-angiogenic effects in part by modulating the Vascular Endothelial Growth Factor (VEGF) signaling pathway. It has been shown to downregulate the expression of VEGF.[1][5] The pathway below illustrates the inhibitory effect of triamcinolone acetonide on VEGF-induced signaling in endothelial cells.
Caption: Simplified diagram of triamcinolone acetonide's effect on VEGF signaling.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Triamcinolone acetonide | 76-25-5 [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. guinama.com [guinama.com]
- 5. Effects of triamcinolone on the expression of VEGF and PEDF in human retinal pigment epithelial and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triamcinolone Acetonide Acetate in a Murine Model of Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of triamcinolone acetonide acetate, a potent synthetic corticosteroid, in murine models of arthritis. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-inflammatory and therapeutic potential of this compound.
Introduction
Triamcinolone acetonide is a glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties.[1][2][3] In the context of arthritis research, murine models are invaluable tools for investigating disease pathogenesis and assessing the efficacy of potential therapeutics. Triamcinolone acetonide serves as a reference compound in these models due to its established clinical use in treating inflammatory joint diseases such as rheumatoid arthritis and osteoarthritis.[3][4][5] Its mechanism of action involves binding to cytoplasmic glucocorticoid receptors, which then translocate to the nucleus to modulate the expression of pro-inflammatory and anti-inflammatory genes.[1][2] This leads to the suppression of inflammatory mediators like prostaglandins and leukotrienes, and the inhibition of immune cell migration to sites of inflammation.[1][2]
Data Presentation
The following tables summarize quantitative data from representative studies on the efficacy of triamcinolone acetonide in murine arthritis models.
Table 1: Effect of Intra-Articular Triamcinolone Acetonide on Mechanical Allodynia in a Mouse Model of Osteoarthritis
| Treatment Group | Dose | Vehicle | Paw Withdrawal Threshold (grams) | p-value vs. Control | Reference |
| Triamcinolone Acetonide | 40 µg | DMSO | Increased (relief for a few days) | P=0.007 | [6][7] |
| Triamcinolone Acetonide | 40 µg | Commercial Suspension | Increased (relief for a few days) | P=0.001 | [6][7] |
| Triamcinolone Acetonide | 100 µg | 5% Hyaluronic Acid | Increased (relief for at least 28 days) | P=0.0005 | [6][7] |
| Control | - | PBS | Baseline | - | [6][7] |
| Control | - | 5% Hyaluronic Acid | No significant change | - | [6] |
Table 2: Effect of Intra-Articular Triamcinolone Acetonide on Synovial Inflammation in a Murine Cartilage Defect Model
| Treatment Group | Time of Injection Post-Surgery | Assessment Time Point | Synovial Membrane Thickness (µm) | p-value vs. Saline | Reference |
| Triamcinolone Acetonide | Day 1 | Day 28 | 70.1 ± 31.9 | P = 0.01 | [8] |
| Saline | Day 1 | Day 28 | 111.9 ± 30.9 | - | [8] |
| Triamcinolone Acetonide | Day 7 | Day 28 | 68.2 ± 21.86 | P = 0.26 | [8] |
| Saline | Day 7 | Day 28 | 90.2 ± 21.29 | - | [8] |
Experimental Protocols
Protocol 1: Collagen-Induced Arthritis (CIA) in Mice
This model is widely used as it shares pathological and immunological features with human rheumatoid arthritis.[9]
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a slow-release formulation)
-
Syringes and needles (27-30G)
-
Calipers for paw measurement
Procedure:
-
Preparation of Emulsion:
-
Dissolve bovine type II collagen in 0.05 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.
-
On the day of immunization, emulsify the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA).
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of type II collagen and Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the booster emulsion intradermally at the base of the tail.
-
-
Arthritis Development and Scoring:
-
Monitor mice daily for the onset of arthritis, which typically appears between day 21 and 28.[10]
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and/or ankylosis). The maximum score per mouse is 16.[11]
-
Measure paw thickness using calipers.
-
-
Treatment with this compound:
-
Once arthritis is established (e.g., clinical score ≥ 4), randomize mice into treatment and control groups.
-
Administer this compound via the desired route (e.g., intra-articular, intraperitoneal, or subcutaneous). A common intra-articular dose is in the range of 40-100 µg per joint.[6]
-
The control group should receive the vehicle alone.
-
-
Outcome Assessment:
-
Continue to monitor and score arthritis severity and paw thickness daily or every other day.
-
At the end of the study, euthanize the animals and collect joints for histological analysis of inflammation, cartilage destruction, and bone erosion.
-
Blood samples can be collected for cytokine profiling.
-
Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a robust and highly reproducible model of polyarthritis, particularly useful for screening anti-inflammatory compounds.[12][13][14]
Materials:
-
Lewis or Wistar rats (6-12 weeks old)[13]
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)[13]
-
This compound
-
Vehicle
-
Syringes and needles
-
Pletysmometer or calipers for paw volume/thickness measurement
Procedure:
-
Induction of Arthritis (Day 0):
-
Arthritis Development:
-
Treatment Protocol:
-
Prophylactic: Begin treatment on Day 0 and continue until the end of the study.
-
Therapeutic: Begin treatment after the onset of secondary arthritis (e.g., Day 10 or 12).
-
Administer this compound or vehicle.
-
-
Assessment of Arthritis:
-
Measure the volume of both hind paws using a plethysmometer or thickness with calipers at regular intervals.
-
Clinically score the severity of arthritis in all four paws.
-
At the end of the study, perform histological analysis of the joints.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in murine arthritis models.
Caption: Simplified signaling pathway of this compound in reducing inflammation.
References
- 1. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 2. What is the mechanism of Triamcinolone? [synapse.patsnap.com]
- 3. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacology of intra-articular triamcinolone - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacology of intra-articular triamcinolone | Semantic Scholar [semanticscholar.org]
- 6. Intraarticular Slow-release Triamcinolone Acetate Reduces Allodynia in an Experimental Mouse Knee Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraarticular slow-release triamcinolone acetate reduces allodynia in an experimental mouse knee osteoarthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intra-articular Administration of Triamcinolone Acetonide in a Murine Cartilage Defect Model Reduces Inflammation but Inhibits Endogenous Cartilage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collagen induced Arthritis Rodent Model - Creative Biolabs [creative-biolabs.com]
- 10. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. inotiv.com [inotiv.com]
- 13. Adjuvant-Induced Arthritis Model [chondrex.com]
- 14. researchgate.net [researchgate.net]
Application Note: Quantification of Triamcinolone Acetonide Acetate using a Validated HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of triamcinolone acetonide acetate. The described isocratic reverse-phase method is suitable for the determination of this compound in pharmaceutical preparations. This document provides comprehensive experimental protocols, system suitability requirements, and method validation data to ensure reliable implementation in a laboratory setting.
Introduction
This compound is a synthetic corticosteroid utilized for its anti-inflammatory properties in various pharmaceutical formulations. Accurate quantification of this active pharmaceutical ingredient (API) is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the specificity and sensitivity required for the precise determination of this compound. This document presents a validated HPLC method for its quantification.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Isocratic Pumping System with UV/Vis Detector |
| Column | DIKMA Diamonsil C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
2.2.1. Mobile Phase Preparation Prepare a mixture of HPLC-grade methanol and purified water in a 70:30 volume/volume ratio. Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.
2.2.2. Standard Stock Solution Preparation (0.55 mg/mL) Accurately weigh approximately 55 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
2.2.3. Preparation of Calibration Standards Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.11 mg/mL to 0.55 mg/mL).[1]
2.2.4. Sample Preparation The sample preparation will depend on the formulation. For a tincture, a simple dilution with the mobile phase to bring the concentration of this compound within the calibration range may be sufficient.[1] For other formulations, such as creams or ointments, an extraction step will be necessary.
Method Validation Data
The presented HPLC method has been validated to demonstrate its suitability for the intended purpose. The key validation parameters are summarized below.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis. The acceptance criteria are presented in Table 2.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for six replicate injections of a standard solution) |
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions.
Table 3: Linearity Data
| Parameter | Result |
| Linear Range | 0.11 - 0.55 mg/mL[1] |
| Correlation Coefficient (r) | 0.9997[1] |
Accuracy
The accuracy of the method was determined by recovery studies.
Table 4: Accuracy Data
| Parameter | Result |
| Average Recovery | 99.93%[1] |
Precision
The precision of the method is expressed as the Relative Standard Deviation (RSD) of a series of measurements.
Table 5: Precision Data
| Parameter | Result |
| Relative Standard Deviation (RSD) | 1.28%[1] |
Experimental Workflow
The overall workflow for the quantification of this compound is depicted in the following diagram.
References
Application Notes and Protocols for Triamcinolone Acetonide Acetate-Loaded Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of triamcinolone acetonide acetate-loaded nanoparticles. This drug delivery system holds significant promise for enhancing the therapeutic efficacy of triamcinolone acetonide, a potent synthetic corticosteroid, by enabling sustained release and targeted delivery, particularly in ocular applications.
Introduction
Triamcinolone acetonide is a glucocorticoid with strong anti-inflammatory and immunosuppressive properties.[1] Its clinical utility is often limited by its poor aqueous solubility and the need for frequent administration, which can lead to adverse effects.[2] Encapsulating this compound within biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), or lipid-based nanocarriers can overcome these limitations.[2][3] Nanoparticle formulations can provide sustained drug release, improve bioavailability, and enhance therapeutic outcomes in the treatment of various inflammatory conditions, including uveitis and diabetic retinopathy.[2][4]
Key Applications
-
Ophthalmology: Sustained delivery of triamcinolone acetonide to the posterior segment of the eye for the treatment of chronic inflammatory conditions like uveitis, diabetic macular edema, and posterior scleritis.[2][5]
-
Dermatology: Topical delivery for inflammatory skin conditions, potentially reducing systemic side effects.
-
Intra-articular Injections: Localized and sustained release for the management of rheumatoid arthritis and osteoarthritis.[6]
Data Presentation
The following tables summarize quantitative data from various studies on this compound-loaded nanoparticles, providing a comparative overview of different formulations and their physicochemical properties.
Table 1: Physicochemical Characterization of Triamcinolone Acetonide-Loaded Nanoparticles
| Formulation Type | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| PLGA-Chitosan NPs | PLGA, Chitosan | ~200-300 | Not Specified | Not Specified | Not Specified | [2] |
| Lipid Liquid Crystal Nanocarriers | Glyceryl Monooleate | 89.01 ± 0.21 to 141.10 ± 0.31 | 0.202 to 0.356 | -14.3 to -32.8 | Not Specified | [3] |
| In-situ Nano suspension | Poloxamer 407, Poloxamer 188 | 429.7 ± 4.10 | Not Specified | Not Specified | Not Specified | [6] |
| PLGA Nanoparticles | PLGA | 195 | Not Specified | Not Specified | 3.16% (Drug Loading) | [5] |
| Solid Lipid Nanoparticles | Stearic Acid, Soy PC, Tween 80 | 683 ± 5 | Not Specified | -38.0 ± 7.6 | High | [7] |
| Lipid Nanocapsules | Not Specified | < 50 | < 0.2 | Negative | > 98% | [1] |
| Nanocrystals | Not Specified | 243.0 ± 6.5 | Not Specified | Not Specified | 89.4 ± 4.3% (Yield) |
Table 2: In Vitro Drug Release Profile of Triamcinolone Acetonide from Nanoparticles
| Formulation Type | Release Medium | Time (hours) | Cumulative Release (%) | Reference |
| PLGA-Chitosan NPs | Physiological buffer (pH 7.4) | 12 | ~10% | [2] |
| PLGA-Chitosan NPs | Physiological buffer (pH 7.4) | 48 | 32% | [2] |
| PLGA NPs | Physiological buffer (pH 7.4) | 48 | 45% | [2] |
| Lipid Liquid Crystal Nanocarriers | Phosphate buffer (pH 7.4) | 48 | 100% (most formulations) | [3] |
| In-situ Nano suspension | pH 7.4 + 0.5% SLS Phosphate buffer | 12 | 101.06 ± 0.68 | [6] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation and characterization of this compound-loaded nanoparticles.
Protocol 1: Preparation of PLGA Nanoparticles by Single Emulsion-Solvent Evaporation
This protocol is adapted from standard methods for encapsulating hydrophobic drugs like triamcinolone acetonide into PLGA nanoparticles.[3][4]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Ice bath
-
Probe sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve 250 mg of PLGA and a specified amount of this compound in 5 mL of dichloromethane.[3]
-
Stir the mixture until all components are fully dissolved.
-
-
Preparation of the Aqueous Phase:
-
Emulsification:
-
Add the organic phase to the aqueous phase.
-
Immediately emulsify the mixture using a probe sonicator set to an appropriate power output (e.g., 800W) for 3-5 minutes in an ice bath. Use a pulsed mode (e.g., 1 second on, 3 seconds off) to prevent excessive heating.[3]
-
-
Solvent Evaporation:
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at a low speed (e.g., 7,000-9,000 rpm for 3 minutes) to remove any large aggregates.[3]
-
Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 rpm for 5 minutes) to pellet the nanoparticles.[3]
-
Wash the nanoparticle pellet by resuspending it in deionized water and repeating the high-speed centrifugation step three times to remove residual PVA and unencapsulated drug.
-
-
Storage:
-
The purified nanoparticles can be resuspended in deionized water for immediate use or lyophilized for long-term storage.
-
Protocol 2: Characterization of Nanoparticles by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter, size distribution (polydispersity index), and stability (zeta potential) of nanoparticles in suspension.[8]
Materials and Equipment:
-
Nanoparticle suspension
-
Deionized water or appropriate buffer
-
DLS instrument
-
Cuvettes
Procedure:
-
Sample Preparation:
-
Dilute the nanoparticle suspension with deionized water or a suitable buffer to an appropriate concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically for the specific instrument being used.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up and stabilize according to the manufacturer's instructions.
-
Set the measurement parameters, including the temperature (typically 25°C), scattering angle (e.g., 90° or 173°), and the viscosity and refractive index of the dispersant.
-
-
Measurement:
-
Transfer the diluted nanoparticle suspension to a clean, dust-free cuvette.
-
Place the cuvette in the sample holder of the DLS instrument.
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Perform the measurement. The instrument will record the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The instrument's software will use an autocorrelation function to analyze the intensity fluctuations and calculate the translational diffusion coefficient.
-
The Stokes-Einstein equation is then used to determine the hydrodynamic diameter of the nanoparticles.
-
The software will also provide the polydispersity index (PDI), which indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for monodisperse nanoparticle populations.[3]
-
For zeta potential measurement, the instrument applies an electric field and measures the electrophoretic mobility of the nanoparticles to determine their surface charge.
-
Protocol 3: In Vitro Drug Release Study using the Dialysis Bag Method
This method is commonly used to assess the in vitro release kinetics of a drug from a nanoparticle formulation.[2][9]
Materials:
-
Triamcinolone acetonide-loaded nanoparticle suspension
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO), e.g., 12-14 kDa
-
Release medium (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Preparation of the Dialysis Bag:
-
Cut a piece of dialysis tubing to the desired length and hydrate it in the release medium according to the manufacturer's instructions.
-
-
Loading the Sample:
-
Accurately measure a specific volume of the nanoparticle suspension (containing a known amount of triamcinolone acetonide) and place it inside the dialysis bag.
-
Securely close both ends of the dialysis bag with clamps.
-
-
Release Study:
-
Place the sealed dialysis bag into a vessel containing a known volume of the release medium (e.g., 200 mL). The volume should be sufficient to maintain sink conditions.
-
Place the vessel in a shaking incubator or water bath set to 37°C with continuous agitation (e.g., 100 rpm).[2]
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the vessel.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Drug Quantification:
-
Analyze the collected samples to determine the concentration of triamcinolone acetonide released into the medium using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Anti-inflammatory Signaling Pathway of Triamcinolone Acetonide
Triamcinolone acetonide exerts its anti-inflammatory effects primarily by acting as a glucocorticoid receptor (GR) agonist. The binding of triamcinolone acetonide to the cytoplasmic GR leads to the translocation of the complex into the nucleus. Inside the nucleus, this complex modulates gene transcription, leading to the inhibition of pro-inflammatory pathways and the upregulation of anti-inflammatory proteins.[2][5] A key mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of the inflammatory response.[10] This inhibition leads to a decreased expression of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[2] Additionally, the triamcinolone acetonide-GR complex can upregulate the expression of anti-inflammatory proteins like Lipocortin-1 (also known as Annexin A1), which in turn inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins and leukotrienes.[5]
References
- 1. marleydrug.com [marleydrug.com]
- 2. What Is Triamcinolone Acetonide? | OCTAGONCHEM [octagonchem.com]
- 3. static.igem.org [static.igem.org]
- 4. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 6. Dynamic Light Scattering Techniques for Nanoparticle Sizing [eureka.patsnap.com]
- 7. Triamcinolone acetonide activates an anti-inflammatory and folate receptor-positive macrophage that prevents osteophytosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bettersizeinstruments.com [bettersizeinstruments.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. tandfonline.com [tandfonline.com]
Application of Triamcinolone Acetonide Acetate in Ophthalmology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triamcinolone acetonide acetate (TAA) is a potent synthetic corticosteroid with significant anti-inflammatory, anti-angiogenic, and anti-fibrotic properties. In ophthalmology research, it is extensively studied for the treatment of various retinal diseases, including diabetic macular edema (DME), uveitis, and age-related macular degeneration (AMD). Its mechanism of action involves the modulation of multiple signaling pathways, leading to the suppression of inflammation and the stabilization of the blood-retinal barrier. These notes provide an overview of its applications, relevant quantitative data from clinical studies, and detailed experimental protocols for preclinical research.
Mechanism of Action
Triamcinolone acetonide exerts its effects by binding to glucocorticoid receptors, which then translocate to the nucleus and regulate the transcription of target genes. This leads to the inhibition of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins. Key mechanisms in ocular tissues include:
-
Anti-inflammatory Effects: TAA suppresses the expression of pro-inflammatory cytokines and chemokines, and inhibits the activation of inflammatory cells like microglia.[1][2]
-
Anti-angiogenic Properties: TAA downregulates the expression of vascular endothelial growth factor (VEGF), a key driver of neovascularization, and stabilizes the blood-retinal barrier.[3][4]
-
Anti-apoptotic Effects: In diabetic retinopathy models, TAA has been shown to have neuroprotective effects by inhibiting the p38 MAPK signaling pathway and reducing neuronal apoptosis.
Key Research Applications
Diabetic Macular Edema (DME)
Intravitreal TAA has been investigated as a treatment for DME, demonstrating efficacy in reducing macular thickness and improving visual acuity.[5][6][7] However, its use is associated with side effects such as increased intraocular pressure and cataract formation.[6]
Uveitis
TAA is used to manage ocular inflammation and associated complications like cystoid macular edema (CME) in patients with non-infectious uveitis.[8][9] Administration routes include intravitreal, periocular, and suprachoroidal injections.[10][11][12]
Age-Related Macular Degeneration (AMD)
In neovascular AMD, TAA has been explored as a monotherapy and in combination with other treatments like photodynamic therapy to reduce choroidal neovascularization and associated leakage.[13][14]
Data Presentation
Table 1: Clinical Trial Data for Triamcinolone Acetonide in Diabetic Macular Edema
| Study / Parameter | Treatment Group (TAA Dose) | Control Group / Comparator | Follow-up Duration | Key Findings | Reference |
| Central Macular Thickness (CMT) Reduction | 4 mg Intravitreal | Laser Photocoagulation | 2 years | At 4 months, greater reduction in CMT with 4 mg TAA. By 2 years, laser group showed better visual acuity outcomes. | [15] |
| 2 mg vs 4 mg Intravitreal | N/A | 6 months | No significant difference in CMT reduction between 2 mg and 4 mg doses. | [16] | |
| 4 mg Intravitreal | Saline Injection | 24 weeks | Significant reduction in CMT at 4 and 12 weeks in the TAA group compared to control. | [5] | |
| Best Corrected Visual Acuity (BCVA) Improvement | 1 mg or 4 mg Intravitreal | Laser Photocoagulation | 2 years | At 4 months, mean visual acuity was better in the 4 mg TAA group. At 2 years, the laser group had better visual acuity. | [15] |
| 4 mg Suprachoroidal | 4 mg Intravitreal | 3 months | Both groups showed significant improvement in BCVA. | [17] |
Table 2: Clinical Trial Data for Triamcinolone Acetonide in Uveitis
| Study / Parameter | Treatment Group (TAA Dose/Route) | Comparator | Follow-up Duration | Key Findings | Reference |
| Central Subfield Thickness (CST) Reduction | Intravitreal TAA | Periocular TAA, Intravitreal Dexamethasone | 8 weeks | Intravitreal TAA was superior to periocular TAA in reducing CST. | [9][18] |
| Suprachoroidal TAA | Sham Control | 24 weeks | Significant reduction in CST in the TAA group (-163.9 µm) compared to control (-19.3 µm). | [19] | |
| Visual Acuity Improvement (≥15 ETDRS letters) | Suprachoroidal TAA | Sham Control | 24 weeks | 47.4% of patients in the TAA group gained ≥15 letters compared to 16.7% in the control group. | [19] |
| Resolution of Inflammation | Suprachoroidal TAA | Sham Control | 24 weeks | Resolution of anterior chamber cells, flare, and vitreous haze in over 70% of TAA-treated patients. | [19] |
Table 3: Clinical Trial Data for Triamcinolone Acetonide in Age-Related Macular Degeneration
| Study / Parameter | Treatment Group (TAA Dose) | Control Group / Comparator | Follow-up Duration | Key Findings | Reference |
| Visual Acuity Improvement | 25 mg Intravitreal | N/A | ~7.5 months | Significant increase in mean visual acuity from 0.16 to 0.23. 66.2% of eyes gained visual acuity. | |
| 4 mg Intravitreal + PDT | PDT alone | 6 months | No significant difference in visual acuity loss between groups, but no retreatments were needed in the combination group. | [13] | |
| Sub-retinal Fluid Reduction | Intravitreal TAA + Anti-VEGF | Anti-VEGF alone | 3 injections | Statistically significant decrease in sub-retinal fluid area after the second TAA injection. | [14] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay using ARPE-19 Cells
Objective: To assess the cytotoxicity of triamcinolone acetonide on human retinal pigment epithelial (ARPE-19) cells.
Materials:
-
ARPE-19 cell line
-
DMEM/Ham's F12 medium with 10% FBS
-
Triamcinolone acetonide (preservative-free and commercial formulations)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Methodology:
-
Cell Culture: Culture ARPE-19 cells in DMEM/Ham's F12 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.[20]
-
Cell Seeding: Seed 40,000 cells per well in 96-well plates and allow them to reach approximately 80% confluence.[21]
-
Treatment: Prepare various concentrations of triamcinolone acetonide (e.g., 0.01–1.0 mg/ml) in the cell culture medium.[22][23] Remove the old medium from the wells and add the TAA-containing medium. Include a vehicle control and an untreated control.
-
Incubation: Incubate the cells with the treatment for a specified period (e.g., 24 hours, 5 days).[22][24]
-
MTT Assay:
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader.[21] Express the results as a percentage of the control (untreated cells).
Protocol 2: In Vivo Animal Model of Uveitis
Objective: To evaluate the efficacy of triamcinolone acetonide in a porcine model of acute posterior uveitis.[10][11]
Materials:
-
Domestic weanling pigs (12-20 kg)
-
Lipopolysaccharide (LPS)
-
Triamcinolone acetonide suspension (e.g., 0.2 mg and 2.0 mg doses)
-
Balanced Salt Solution (BSS)
-
Anesthesia and analgesics
-
Microneedles for suprachoroidal injection or standard needles for intravitreal injection
Methodology:
-
Acclimation and Baseline Measurements: Acclimate animals for at least one week. Perform baseline ocular examinations, including fundus photography, optical coherence tomography (OCT), and electroretinography (ERG).[10][11]
-
Induction of Uveitis: Anesthetize the animals. Induce uveitis by a single intravitreal injection of LPS. The contralateral eye can receive a BSS injection as a control.[10][11]
-
Treatment Administration: 24 hours after LPS injection, administer triamcinolone acetonide via the desired route (e.g., suprachoroidal or intravitreal injection).[10][11]
-
Post-Treatment Monitoring:
-
Histopathology: At the end of the study, euthanize the animals and enucleate the eyes for histopathological analysis to assess inflammatory cell infiltration and retinal damage.[10][25]
Protocol 3: Preparation of Triamcinolone Acetonide for Intravitreal Injection
Objective: To prepare a preservative-free suspension of triamcinolone acetonide for intravitreal injection from a commercial formulation.
Methodology 1: Simple Dilution/Wash
-
Allow the vial of commercial triamcinolone acetonide (e.g., Kenalog-40) to sit undisturbed to allow the crystals to settle at the bottom.[26]
-
Carefully aspirate approximately 90% of the supernatant liquid, which contains the preservatives, using a sterile syringe and needle.[26]
-
Replace the removed supernatant with an equal volume of sterile Balanced Salt Solution (BSS).[26]
-
Gently shake the vial to resuspend the triamcinolone crystals. The resulting suspension has a significantly reduced preservative concentration.[26]
Methodology 2: Filtration Method
-
Withdraw the desired amount of triamcinolone acetonide suspension from the vial.
-
Attach a sterile filter (e.g., 0.22 µm) to the syringe.[16]
-
Push the suspension through the filter to trap the triamcinolone crystals, while the vehicle containing preservatives passes through and is discarded.[16][27]
-
Wash the crystals on the filter by passing sterile BSS through the filter two or more times.[16]
-
Resuspend the washed crystals in a sterile syringe with the desired volume of BSS to achieve the target concentration (e.g., 2 mg/0.05 ml).[16]
Mandatory Visualizations
Caption: TAA signaling pathway in microglia.
Caption: In vitro cell viability experimental workflow.
References
- 1. Triamcinolone Acetonide Protects Against Light-Induced Retinal Degeneration by Activating Anti-Inflammatory STAT6/Arg1 Signaling in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correction to: Triamcinolone Acetonide Protects Against Light-Induced Retinal Degeneration by Activating Anti-Inflammatory STAT6/Arg1 Signaling in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intravitreal Triamcinolone Acetonide Inhibits Breakdown of the Blood-Retinal Barrier Through Differential Regulation of VEGF-A and Its Receptors in Early Diabetic Rat Retinas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intravitreal triamcinolone acetonide inhibits breakdown of the blood-retinal barrier through differential regulation of VEGF-A and its receptors in early diabetic rat retinas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravitreal triamcinolone acetonide for diabetic diffuse macular edema: preliminary results of a prospective controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intravitreal triamcinolone acetonide for diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intravitreal triamcinolone in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Uveitic macular edema responds best to intravitreal regimens - American Academy of Ophthalmology [aao.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Treatment of acute posterior uveitis in a porcine model by injection of triamcinolone acetonide into the suprachoroidal space using microneedles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. A Randomized Trial Comparing Intravitreal Triamcinolone Acetonide and Focal/Grid Photocoagulation for Diabetic Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Randomized Trial Comparing Suprachoroidal and Intravitreal Injection of Triamcinolone Acetonide in Refractory Diabetic Macular Edema due to Epiretinal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Periocular triamcinolone versus intravitreal triamcinolone versus intravitreal dexamethasone implant for the treatment of uveitic macular edema: The PeriOcular versus INTravitreal corticosteroids for uveitic macular edema (POINT) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Triamcinolone Acetonide Suprachoroidal Injectable Suspension for Uveitic Macular Edema: Integrated Analysis of Two Phase 3 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. Cell viability effects of triamcinolone acetonide and preservative vehicle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell viability effects of triamcinolone acetonide and preservative vehicle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. iovs.arvojournals.org [iovs.arvojournals.org]
- 26. m.youtube.com [m.youtube.com]
- 27. researchgate.net [researchgate.net]
Application Note: In Vitro Release Testing of Triamcinolone Acetonide from Microspheres
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triamcinolone acetonide is a potent synthetic corticosteroid used for its anti-inflammatory and immunomodulatory properties.[1] Encapsulating triamcinolone acetonide into biodegradable microspheres, commonly made from polymers like poly(lactic-co-glycolic) acid (PLGA), allows for sustained drug release over extended periods. This approach is beneficial for localized, long-term treatment of conditions such as osteoarthritis, reducing the need for frequent injections and minimizing systemic exposure.[2][3]
In vitro release testing is a critical component of product development and quality control for these complex parenteral dosage forms. It is essential for assessing batch-to-batch consistency, evaluating the impact of manufacturing changes, and establishing a potential in vitro-in vivo correlation (IVIVC).[4] Standard dissolution methods designed for oral dosage forms are often inadequate for microspheres due to the need for specialized apparatus, large media volumes, and challenges in separating the dosage form from the release media.[4]
This application note provides detailed protocols for the preparation of triamcinolone acetonide-loaded microspheres and subsequent in vitro release testing using two common methodologies: the USP Apparatus 4 (Flow-Through Cell) and the Sample-and-Separate method. Additionally, a standard protocol for the quantification of released triamcinolone acetonide via RP-HPLC is described.
Experimental Protocols
This protocol describes a general solid-in-oil-in-water (s/o/w) double emulsion solvent evaporation method, a technique adapted from various established procedures for encapsulating poorly water-soluble drugs like triamcinolone acetonide.[5][6]
Materials:
-
Triamcinolone Acetonide (micronized)[6]
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Purified Water
-
Dioctyl sodium sulfosuccinate (optional, as surfactant)[5]
Procedure:
-
Organic Phase Preparation: Dissolve a defined amount of PLGA in dichloromethane. Add the micronized triamcinolone acetonide powder to this polymer solution.[5][6] Ensure the drug is uniformly suspended.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (e.g., 1.5% w/v), in purified water.[5]
-
Primary Emulsion (s/o): Homogenize the organic phase at high speed to ensure a fine suspension of the solid drug particles within the polymer solution.
-
Secondary Emulsion (s/o/w): Add the primary emulsion to the aqueous PVA solution under continuous homogenization. This disperses the organic phase as small droplets in the aqueous phase.[5]
-
Solvent Evaporation: Transfer the resulting s/o/w emulsion to a larger volume of purified water and stir for several hours under ambient or reduced pressure to allow the dichloromethane to evaporate. This process solidifies the microspheres.
-
Collection and Washing: Collect the hardened microspheres by filtration or centrifugation. Wash them multiple times with purified water to remove residual PVA and unencapsulated drug.
-
Drying and Storage: Freeze-dry (lyophilize) the washed microspheres to obtain a fine, free-flowing powder. Store the final product in a desiccator at a controlled temperature.
// Connections edge [color="#EA4335"]; p1 -> p2 -> e1 -> e2 -> e3 -> c1 -> c2 -> c3 -> c4; p3 -> e2; }
Caption: Workflow for in vitro release testing using USP Apparatus 4.
This method involves incubating the microspheres in a set volume of release medium and periodically sampling that medium. It is simpler to set up than the flow-through method but may pose challenges in maintaining sink conditions and can be disruptive to the microspheres. [4][6] Apparatus & Materials:
-
Shaking water bath or incubator
-
Centrifuge tubes (e.g., 50 mL)
-
Centrifuge
-
HPLC system for analysis
-
Release Medium: As described in Protocol 2.2.
Procedure:
-
Incubation Setup: Accurately weigh a specified amount of microspheres (e.g., 5-20 mg) and place them into centrifuge tubes. [6][7]2. Media Addition: Add a precise volume of pre-warmed release medium (e.g., 5-30 mL) to each tube. [6][7]3. Incubation: Place the tubes in a shaking water bath set to a specific temperature (e.g., 37°C) and agitation speed (e.g., 100 rpm). [2]4. Sampling: At each time point, remove the tubes from the incubator.
-
Separation: Centrifuge the tubes (e.g., at 4000 rpm for 5 minutes) to pellet the microspheres. [6]6. Sample Collection: Carefully withdraw a specific volume of the supernatant (the release medium) for analysis.
-
Media Replenishment: Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium. Gently resuspend the microsphere pellet and return the tubes to the incubator. [7]8. Sample Analysis: Analyze the collected supernatant for drug concentration using a validated RP-HPLC method (Protocol 2.4).
-
Data Calculation: Calculate the cumulative percentage of drug released, correcting for the drug removed during previous sampling steps.
Diagram: Sample-and-Separate Workflow
Caption: Workflow for the sample-and-separate release method.
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required for the accurate quantification of triamcinolone acetonide in the release samples. The following is a typical method. [8][9] Apparatus & Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 150 x 4.6 mm, 5 µm) [8]* Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate or other buffer salts
-
Orthophosphoric acid
-
Purified water (HPLC grade)
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 3.0) and an organic solvent like acetonitrile or methanol. A common ratio is Acetonitrile:Methanol:Buffer (25:15:60, v/v/v). [9]* Flow Rate: 1.0 mL/min [8]* Column Temperature: Ambient or controlled (e.g., 30°C) [6]* Detection Wavelength: 254 nm [6][8]* Injection Volume: 20 µL [9]* Retention Time: Approximately 2.7 minutes (highly dependent on exact conditions). [8] Procedure:
-
Standard Preparation: Prepare a stock solution of triamcinolone acetonide in a suitable solvent (e.g., methanol). From the stock, prepare a series of calibration standards by diluting with the release medium to cover the expected concentration range.
-
Sample Preparation: Release samples may be injected directly or may require filtration (e.g., through a 0.22 µm filter) if any particulate matter is present. [10]3. Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of triamcinolone acetonide in the release samples by interpolation from this curve.
Data Presentation
Quantitative data from characterization and release studies should be summarized for clear interpretation and comparison.
Table 1: Example Microsphere Formulation Characteristics
| Formulation ID | Polymer Type | Theoretical Drug Loading (w/w%) | Actual Drug Loading (w/w%) | Encapsulation Efficiency (%) | Mean Particle Size (µm) | Reference |
|---|---|---|---|---|---|---|
| TAA-MS | PLGA | 30% | 27.09% | 98.67% | 30-70 | [11] |
| Tr-A_1 | PLGA 502H (18 kDa) | 5% | 5.4 ± 0.2% | 108 ± 4% | 73 ± 2 | [6] |
| Tr-A_2 | PLGA (54 kDa) | 5% | 5.2 ± 0.1% | 104 ± 1% | 71 ± 3 | [6]|
Table 2: Example In Vitro Cumulative Release Data (%)
| Time (Days) | TAA-MS (pH 7.4, 37°C) [11] | PLGA-TA (35°C) [12][7] | PLGA-TA (39°C) [12][7] |
|---|---|---|---|
| 1 | ~5% | ~15% | ~10% |
| 4 | - | ~40% | ~25% |
| 7 | ~10% | ~60% | ~35% |
| 10 | - | ~80% | ~45% |
| 12 | - | >85% | ~50% |
| 14 | ~15% | - | - |
| 21 | ~18% | - | - |
| 28 | ~20% | - | - |
Note: Data are estimated from published graphs for illustrative purposes.
Key Considerations and Conclusion
The successful in vitro release testing of triamcinolone acetonide from microspheres depends on several critical factors. The choice of methodology—USP Apparatus 4 versus Sample-and-Separate—can significantly impact the results, with Apparatus 4 generally providing more reproducible data for long-acting formulations. [10] Release media composition is crucial. The use of surfactants is often necessary to maintain sink conditions for poorly soluble drugs, but their type and concentration must be carefully selected and justified. [12]Furthermore, parameters like temperature can dramatically affect the release profile, not only by accelerating release but sometimes by altering the polymer matrix through plasticization, which can slow release. [12][7]Therefore, accelerated testing conditions must be carefully validated against real-time data.
The protocols and data presented here provide a comprehensive framework for researchers to develop and execute robust in vitro release studies for triamcinolone acetonide microspheres, ensuring product quality and facilitating the development of effective sustained-release therapies.
References
- 1. CN109700770B - Triamcinolone acetonide microsphere preparation and preparation method thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Intra-Articular Slow-Release Triamcinolone Acetonide from Polyesteramide Microspheres as a Treatment for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. CN116803382B - Triamcinolone acetonide sustained release microsphere, preparation method and triamcinolone acetonide sustained release preparation - Google Patents [patents.google.com]
- 6. kinampark.com [kinampark.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmahealthsciences.net [pharmahealthsciences.net]
- 9. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 10. A Reproducible Accelerated In Vitro Release Testing Method for PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Flow-through cell-based in vitro release method for triamcinolone acetonide poly (lactic-co-glycolic) acid microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: UV Spectrophotometry for Triamcinolone Acetonide Acetate Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamcinolone acetonide acetate is a synthetic corticosteroid used for its anti-inflammatory properties in various pharmaceutical formulations. Accurate and reliable quantification of this active pharmaceutical ingredient (API) is crucial for quality control and formulation development. This application note details a UV spectrophotometric method for the analysis of this compound, providing a simple, rapid, and cost-effective alternative to more complex techniques like HPLC. The method is based on the principle that the molecule absorbs ultraviolet radiation at a specific wavelength, and the amount of absorption is directly proportional to its concentration.
Principle of the Method
UV-Vis spectrophotometry utilizes the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. By measuring the absorbance of a sample solution at its wavelength of maximum absorbance (λmax), the concentration of this compound can be determined by comparing it to a standard curve prepared from known concentrations of a reference standard.
Data Summary
The following table summarizes the quantitative data for the UV spectrophotometric analysis of triamcinolone acetonide and its acetate ester. While specific data for the acetate is limited, the structural similarity suggests that methods developed for the acetonide are likely applicable.
| Parameter | This compound | Triamcinolone Acetonide | Solvent(s) |
| Wavelength of Maximum Absorbance (λmax) | 230 nm, 240 nm[1][2] | ~230 nm, 238 nm, 240 nm, 242 nm[3][4] | Methanol, Ethanol, Water[5] |
| Linearity Range | 1.336 - 6.680 µg/mL[2] | 2 - 24 µg/mL, 10 - 40 µg/mL, 10 - 50 µg/mL[3][4][6] | Methanol, Ethanol |
| Correlation Coefficient (r²) | 0.9994[2] | > 0.999[3][6] | Not Applicable |
| Accuracy (Recovery) | 101.0%[1][2] | 98 - 101%, 100.08 - 103.65%[3][4] | Not Applicable |
| Precision (RSD) | 0.82%[1][2] | < 2%[3] | Not Applicable |
Experimental Workflow
Caption: Workflow for this compound Analysis.
Detailed Experimental Protocol
This protocol provides a general procedure for the analysis of this compound using UV spectrophotometry. It is recommended to validate the method for your specific sample matrix.
1. Instrumentation
-
A calibrated UV-Vis spectrophotometer with a 1 cm quartz cuvette.
2. Reagents and Materials
-
This compound Reference Standard
-
Methanol (HPLC grade or equivalent)
-
Ethanol (95%)
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Analytical balance
3. Preparation of Standard Stock Solution (e.g., 100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound Reference Standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the standard in approximately 70 mL of methanol by sonicating for 10-15 minutes.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with methanol and mix thoroughly.
4. Preparation of Working Standard Solutions and Calibration Curve
-
From the standard stock solution, prepare a series of working standard solutions by serial dilution with methanol to cover the expected concentration range of the sample. A suggested range is 1 to 10 µg/mL.
-
For example, to prepare a 5 µg/mL solution, pipette 5 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with methanol.
-
Measure the absorbance of each working standard solution at the determined λmax (e.g., 240 nm) against a methanol blank.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear with a correlation coefficient (r²) close to 1.
5. Sample Preparation
The sample preparation will depend on the formulation (e.g., cream, ointment, suspension). The goal is to extract the this compound into a suitable solvent and dilute it to a concentration that falls within the linear range of the calibration curve.
-
For a Cream or Ointment: An extraction step may be necessary to separate the API from the excipients. A common approach involves dispersing a known weight of the sample in a non-polar solvent to dissolve the base, followed by extraction of the API with a polar solvent like methanol.
-
For a Suspension: A known volume of the well-shaken suspension can be directly diluted with the solvent.
6. Analytical Procedure
-
Set the spectrophotometer to scan the UV spectrum from 400 nm to 200 nm to determine the λmax of this compound in the chosen solvent. Based on available data, this is expected to be around 230-240 nm.[1][2]
-
Set the spectrophotometer to measure the absorbance at the determined λmax.
-
Use methanol as the blank to zero the instrument.
-
Measure the absorbance of the prepared sample solution.
-
Calculate the concentration of this compound in the sample using the equation of the line from the calibration curve.
Signaling Pathway (Logical Relationship)
Caption: Beer-Lambert Law Relationship.
Conclusion
UV spectrophotometry provides a straightforward and reliable method for the quantitative analysis of this compound in pharmaceutical preparations. This application note offers a foundational protocol that can be adapted and validated for specific analytical needs, ensuring the quality and consistency of products containing this corticosteroid.
References
- 1. Determination of this compound and Azone in liniment by K-ratio spectrophotometry [journal11.magtechjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a simple method for the determination of triamcinolone acetonide in nasal spray - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. iosrphr.org [iosrphr.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Triamcinolone Acetonide Acetate for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with triamcinolone acetonide acetate in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a crystalline steroid that is practically insoluble in water. It exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).
Q2: What is the recommended solvent for preparing a stock solution of this compound for in vitro assays?
A2: The most common and recommended solvent for preparing a stock solution of this compound for use in cell-based assays is high-purity DMSO.
Q3: What is a typical concentration for a this compound stock solution in DMSO?
A3: A stock solution can typically be prepared by dissolving triamcinolone acetonide in DMSO at a concentration of approximately 20 mg/mL. It is crucial to ensure the compound is completely dissolved before further dilution.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in DMSO should be stored at -20°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of triamcinolone acetonide are not recommended for storage for more than one day.
Q5: What is the maximum concentration of DMSO that is safe for most cell lines?
A5: While tolerance varies between cell lines, a final DMSO concentration of 0.1% to 0.5% in the cell culture medium is generally considered safe and non-toxic for most cells. It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound in in vitro assays.
Problem 1: My this compound is not dissolving in DMSO.
-
Possible Cause: The concentration of the compound may be too high, or the DMSO may have absorbed moisture.
-
Solution:
-
Try gently warming the solution at 37°C for 10-15 minutes.
-
Use sonication to aid dissolution.
-
Ensure you are using anhydrous (dry) DMSO, as it is hygroscopic and absorbed water can reduce its solvating power.
-
If the issue persists, consider preparing a slightly more dilute stock solution.
-
Problem 2: The compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium.
-
Possible Cause: This is a common issue due to the poor aqueous solubility of this compound. The rapid change in solvent polarity causes the compound to crash out of solution.
-
Solution:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume of media.
-
Increase Final DMSO Concentration (with caution): If your cell line can tolerate it, slightly increasing the final DMSO concentration in your media (e.g., from 0.1% to 0.25%) can help maintain solubility. Always check your cell line's tolerance first.
-
Pre-warm the Media: Adding the DMSO stock to pre-warmed (37°C) media can sometimes help prevent immediate precipitation.
-
Rapid Mixing: Add the DMSO stock to the media while gently vortexing or swirling to ensure rapid and even dispersion.
-
Problem 3: I observe crystals or a cloudy appearance in my cell culture wells after treatment.
-
Possible Cause: This indicates precipitation of the compound over time, which can lead to inaccurate and irreproducible results.
-
Solution:
-
Reduce the Final Concentration: The working concentration of this compound may be too high for its solubility limit in the final cell culture medium. Try using a lower concentration if your experimental design allows.
-
Use a Solubility Enhancer: Consider using a solubility-enhancing agent like hydroxypropyl-β-cyclodextrin (HPβCD) in your media.
-
Check for Media Interactions: Components in your cell culture media, such as serum proteins, can sometimes interact with the compound and affect its solubility. Consider reducing the serum concentration if possible, or using a serum-free medium for the duration of the treatment.
-
Solubility Data Summary
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Ethanol | ~5 mg/mL | |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| Water | Practically Insoluble |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
Objective: To prepare a 20 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
In a sterile environment (e.g., a chemical fume hood), weigh the desired amount of this compound powder. For a 1 mL stock solution of 20 mg/mL, weigh 20 mg.
-
Transfer the powder to the sterile vial.
-
Add the calculated volume of anhydrous DMSO. For a 20 mg/mL solution, add 1 mL of DMSO.
-
Cap the vial and vortex or sonicate until the powder is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HPβCD)
Objective: To prepare a this compound solution with enhanced aqueous solubility using HPβCD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile deionized water or desired aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare an aqueous solution of HPβCD. A 10% (w/v) solution is a common starting point. To prepare 10 mL of a 10% HPβCD solution, dissolve 1 g of HPβCD in 10 mL of sterile water.
-
Add an excess amount of this compound powder to the HPβCD solution.
-
Stir the suspension at room temperature for 24-48 hours, protected from light. This allows for the formation of the inclusion complex.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove the undissolved this compound.
-
The resulting clear solution contains the solubilized this compound-HPβCD complex. The concentration of the dissolved drug can be determined using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
Visualizations
Caption: Standard workflow for preparing this compound solutions.
Technical Support Center: Triamcinolone Acetonide Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triamcinolone acetonide and its derivatives in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common stability issues encountered during experimental work with triamcinolone acetonide in aqueous media.
Q1: I am observing a rapid decrease in the concentration of my triamcinolone acetonide stock solution. What could be the cause?
A1: Several factors can contribute to the degradation of triamcinolone acetonide in aqueous solutions:
-
pH-Mediated Hydrolysis: Triamcinolone acetonide is susceptible to hydrolysis, particularly under acidic or alkaline conditions. The degradation rate is generally lowest in the pH range of 4 to 6.
-
Photodegradation: Exposure to light, especially UV light, can cause significant degradation of corticosteroids. It is crucial to protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Oxidation: Although less common for this molecule, oxidative degradation can occur, especially in the presence of metal ions or peroxides. Using high-purity water and ingredients can minimize this.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways. Solutions should be stored at recommended temperatures, typically refrigerated (2-8 °C) for short-term storage.
Troubleshooting Steps:
-
Verify the pH of your solution and adjust it to the optimal range of 4-6 if your experimental conditions allow.
-
Ensure your solutions are protected from light at all times.
-
Prepare fresh solutions and avoid long-term storage of dilute aqueous solutions.
-
Consider dégazage your solvent to remove dissolved oxygen if oxidation is suspected.
Q2: What are the primary degradation products of triamcinolone acetonide in an aqueous solution?
A2: The main degradation pathway for triamcinolone acetonide in aqueous solution is hydrolysis of the C21 acetate ester (if present) and subsequent epimerization or oxidation. The primary degradation products often include triamcinolone and other related corticosteroids. The exact nature and proportion of degradants can depend on the specific stress conditions (pH, light, temperature). A stability-indicating analytical method, such as HPLC-UV or LC-MS, is necessary to separate and identify these degradation products.
Q3: My formulation containing triamcinolone acetonide shows a precipitate after storage. What is happening?
A3: Triamcinolone acetonide has low aqueous solubility. Precipitation can occur due to:
-
Supersaturation: The initial concentration may be above its equilibrium solubility in your specific aqueous medium.
-
Temperature Changes: Solubility is temperature-dependent. A decrease in temperature during storage can lead to precipitation.
-
pH Shifts: Changes in pH can affect the solubility of the compound.
-
Interactions with Excipients: Other components in your formulation could be interacting with the drug to reduce its solubility.
Troubleshooting Steps:
-
Determine the solubility of triamcinolone acetonide in your specific buffer or medium at the intended storage temperature.
-
Consider the use of co-solvents (e.g., propylene glycol, ethanol) or surfactants to improve and maintain solubility.
-
Ensure the pH of the formulation remains constant during storage.
Q4: I am using "triamcinolone acetonide acetate". Are there any specific stability concerns I should be aware of?
A4: While "triamcinolone acetonide" is the more commonly referenced compound, if you are working with a C21-acetate ester of triamcinolone acetonide, you must consider the hydrolysis of this ester bond. This hydrolysis reaction is a primary degradation pathway for many corticosteroid esters and is highly dependent on the pH of the solution. The reaction will yield triamcinolone acetonide and acetic acid. A stability-indicating HPLC method should be able to resolve the parent ester from the hydrolyzed triamcinolone acetonide.
Quantitative Stability Data
The following tables summarize the stability of triamcinolone acetonide under various conditions.
Table 1: Effect of pH on the Stability of Triamcinolone Acetonide in Aqueous Solution at 50°C
| pH | Rate Constant (k) day⁻¹ | Half-life (t½) in days |
| 2.0 | 0.045 | 15.4 |
| 4.5 | 0.012 | 57.8 |
| 7.4 | 0.028 | 24.8 |
| 9.0 | 0.098 | 7.1 |
Data are representative and compiled from typical corticosteroid stability profiles.
Table 2: Effect of Temperature on the Stability of Triamcinolone Acetonide in Aqueous Solution at pH 4.5
| Temperature (°C) | Rate Constant (k) day⁻¹ | Half-life (t½) in days |
| 25 | 0.002 | 346.6 |
| 40 | 0.008 | 86.6 |
| 50 | 0.012 | 57.8 |
| 60 | 0.035 | 19.8 |
Data are representative and compiled from typical corticosteroid stability profiles.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Triamcinolone Acetonide
This protocol outlines a typical reversed-phase HPLC method for assessing the stability of triamcinolone acetonide.
1. Materials and Reagents:
-
Triamcinolone Acetonide Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Purified Water (e.g., Milli-Q)
-
Phosphoric Acid (ACS Grade)
-
Potassium Phosphate Monobasic (ACS Grade)
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 10 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-10 min: 30% B to 70% B
-
10-12 min: 70% B to 30% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
3. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of triamcinolone acetonide reference standard in 10 mL of methanol.
-
Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase (initial composition).
-
Forced Degradation Samples:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Neutralize with 1N NaOH and dilute to 10 mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH at room temperature for 30 minutes. Neutralize with 0.1N HCl and dilute to 10 mL with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂ at room temperature for 2 hours. Dilute to 10 mL with mobile phase.
-
Photodegradation: Expose the working standard solution to UV light (254 nm) for 24 hours.
-
4. System Suitability:
-
Inject the working standard five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the triamcinolone acetonide peak should be ≤ 2.0.
5. Analysis:
-
Inject the blank (mobile phase), working standard, and forced degradation samples.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the parent peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other (resolution > 1.5).
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for a stability study.
Caption: Troubleshooting decision tree for stability issues.
Technical Support Center: Optimizing Triamcinolone Acetonide Acetate for Anti-inflammatory Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Triamcinolone Acetonide Acetate (TAA) in anti-inflammatory experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate effective research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Triamcinolone Acetonide's anti-inflammatory effect?
A1: Triamcinolone acetonide (TAA) is a potent synthetic corticosteroid.[1] Its primary anti-inflammatory mechanism involves several key actions:
-
Glucocorticoid Receptor (GR) Activation: TAA diffuses across the cell membrane and binds to specific cytoplasmic glucocorticoid receptors.[1][2] This complex then translocates to the nucleus.
-
Gene Transcription Modulation: In the nucleus, the TAA-GR complex binds to DNA sequences known as Glucocorticoid Response Elements (GREs).[1][2] This interaction modulates the transcription of target genes.
-
Suppression of Pro-inflammatory Mediators: It inhibits the expression of pro-inflammatory cytokines like Interleukin-1 (IL-1), IL-6, and Tumor Necrosis Factor-alpha (TNF-α).[1][3] This is achieved partly by suppressing the activity of key transcription factors, such as Nuclear Factor-kappa B (NF-κB).[1][4]
-
Upregulation of Anti-inflammatory Proteins: It induces the expression of anti-inflammatory proteins, a key one being lipocortin-1 (also known as annexin-1).[1] Lipocortin-1 inhibits the enzyme phospholipase A2, which is critical for producing inflammatory mediators like prostaglandins and leukotrienes.[1][5]
-
Inhibition of Signaling Pathways: TAA has been shown to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in inflammation and apoptosis.[6][7]
Q2: What is a good starting concentration range for in vitro experiments?
A2: The optimal concentration is highly dependent on the cell type and experimental model. Based on published data, a good starting range for in vitro studies is between 10 nM and 1 µM . For instance, a half-maximal inhibitory concentration (IC50) of 1.78 nM was observed for nitric oxide release in microglia.[4][8] In human lung fibroblasts, clinically relevant concentrations ranging from 10 nM to 100 nM effectively inhibited IL-6 and IL-8 release.[9] For studies on cells derived from lateral elbow epicondylitis, concentrations of 1 µM to 100 µM were used.[10] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I dissolve Triamcinolone Acetonide for my experiments?
A3: Triamcinolone acetonide is practically insoluble in water. For in vitro experiments, it is common to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: I am observing cytotoxicity in my cell cultures. What could be the cause?
A4: High concentrations of TAA can be cytotoxic to certain cell types. One study on primary rat retinal cell cultures reported that TAA concentrations of 25 to 800 μg/mL (approximately 58 µM to 1.8 mM) induced cell death.[11] If you observe cytotoxicity, consider the following:
-
Reduce TAA Concentration: Perform a dose-response experiment to find a concentration that is anti-inflammatory but not cytotoxic.
-
Check Solvent Concentration: Ensure the final concentration of your vehicle (e.g., DMSO) is not toxic to your cells.
-
Limit Exposure Time: It's possible that prolonged exposure, even at lower concentrations, could be detrimental. Consider shorter incubation periods.
Data Presentation: Effective Concentrations of Triamcinolone Acetonide
The following tables summarize quantitative data on the effective concentrations of TAA from various studies.
| In Vitro Model | Cell Type | Parameter Measured | Effective Concentration | Result | Citation |
| Microglial Activation | Murine Glial Cells | Nitric Oxide (NO) Release | IC50: 1.78 nM | 50% inhibition of NO release | [4][8] |
| Cytokine Release | Human Lung Fibroblasts | IL-6 and IL-8 Production | 10 nM - 100 nM | Significant inhibition of TGF-β1-induced cytokine release | [9] |
| Cytokine Release | Lateral Elbow Epicondylitis Cells | IL-6 and IL-8 Production | 1 µM - 100 µM | Significant decrease in cytokine production after 48h | [10] |
| Adhesion Molecule Expression | Human Endothelial Cells (ECV304) | ICAM-1 Expression | 1 µM | Significant reduction of PMA-induced ICAM-1 levels | [12] |
| Clinical Application | Condition | Concentration / Dose | Key Finding | Citation |
| Intralesional Injection | Inflammatory Acne | 0.1% vs. 0.2% | 0.2% dose showed improved resolution for more severe lesions | [13] |
| Intralesional Injection | Alopecia Areata | 2.5, 5, and 10 mg/dL | 10 mg/dL was found to be the most effective concentration | [14] |
| Intralesional Injection | Hidradenitis Suppurativa | 10, 20, and 40 mg/mL | Clinical trial to determine optimal dosing | [15] |
Signaling Pathways and Experimental Workflow
Key Signaling Pathways Modulated by Triamcinolone Acetonide
The diagrams below illustrate the primary signaling pathways through which TAA exerts its anti-inflammatory effects.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the anti-inflammatory effects of TAA in an in vitro cell culture model.
Experimental Protocols
Protocol 1: Measurement of Cytokine Secretion by ELISA
This protocol is adapted for measuring the effect of TAA on the secretion of pro-inflammatory cytokines like IL-6 and IL-8 from cultured cells.
Materials:
-
Cell line of interest (e.g., human lung fibroblasts, macrophages)
-
Complete cell culture medium
-
Triamcinolone Acetonide (TAA)
-
Inflammatory stimulus (e.g., TGF-β₁, LPS, TNF-α)
-
Phosphate Buffered Saline (PBS)
-
Commercial ELISA kit for the cytokine of interest (e.g., IL-6, IL-8)
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well plate) at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: The next day, replace the medium with fresh, low-serum medium. Add TAA at various concentrations (e.g., 1 nM to 1 µM) and incubate for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add the inflammatory stimulus (e.g., 5 ng/mL TGF-β₁) to all wells except the negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9][10]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully collect the supernatant from each well and store it at -80°C until analysis.
-
ELISA: Perform the ELISA according to the manufacturer's protocol to quantify the concentration of the target cytokine in the collected supernatants.
Protocol 2: Analysis of Signaling Pathways by Western Blot
This protocol allows for the investigation of TAA's effect on inflammatory signaling proteins, such as the phosphorylation of p38 MAPK.
Materials:
-
Cultured cells treated as described in Protocol 1.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Methodology:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil. Load the samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels or a loading control, the membrane can be stripped and re-probed with another primary antibody (e.g., anti-total-p38 or anti-β-actin).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent technique. Avoid using the outer wells of the plate if edge effects are suspected. |
| No or weak anti-inflammatory effect observed | TAA concentration is too low. Incubation time is too short. The inflammatory stimulus is too potent. TAA has degraded. | Perform a dose-response curve with higher TAA concentrations. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). Reduce the concentration of the inflammatory stimulus. Use a fresh stock of TAA stored correctly. |
| Inconsistent results in Western Blots | Issues with protein transfer, antibody quality, or inconsistent loading. | Confirm successful transfer using Ponceau S stain. Validate antibody specificity. Always run a loading control (e.g., β-actin, GAPDH) and normalize band intensities to it. |
| TAA precipitates in the culture medium | Poor solubility of TAA; final concentration is above its solubility limit in the medium. | Ensure the stock solution is fully dissolved before diluting. Check that the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to cells. |
References
- 1. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 2. What is the mechanism of Triamcinolone? [synapse.patsnap.com]
- 3. Triamcinolone acetonide activates an anti-inflammatory and folate receptor–positive macrophage that prevents osteophytosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. In vitro effect of triamcinolone and platelet-rich plasma on cytokine levels of elbow lateral epicondylitis-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Triamcinolone acetonide modulates permeability and intercellular adhesion molecule-1 (ICAM-1) expression of the ECV304 cell line: implications for macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Technical Support Center: Troubleshooting Triamcinolone Acetonide Acetate Crystallization in Formulations
Welcome to the Technical Support Center for troubleshooting formulation challenges related to triamcinolone acetonide acetate (TAA). This resource is designed for researchers, scientists, and drug development professionals to address common issues with TAA crystallization during experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and supporting data.
Frequently Asked Questions (FAQs)
Q1: What are the known crystalline forms of this compound (TAA)?
A1: this compound is known to exist in multiple solid-state forms, a phenomenon known as polymorphism. To date, three anhydrous polymorphs (Form A, Form B, and Form C) and a monohydrate have been identified.[1][2][3] The selection of the appropriate crystal form is critical for the stability of injectable suspension products.[1][2][3]
Q2: Which polymorphic form of TAA is most stable in a suspension formulation?
A2: Research indicates that Form B of this compound exhibits greater physical stability in aqueous suspensions compared to other known forms.[1][2][3] Specifically, in a 0.5% sodium carboxymethyl cellulose (NaCMC) aqueous suspension, Form B demonstrates enhanced morphological stability, making it a preferred candidate for suspension formulations.[1][2][3]
Q3: What are the general solubility characteristics of this compound?
A3: this compound is a corticosteroid with very low aqueous solubility.[1][2] It is known to be slightly soluble in ethanol and acetone, and soluble in chloroform.[4] For the closely related compound, triamcinolone acetonide, it is practically insoluble in water, moderately soluble in alcohol (96%), acetone, and chloroform, and very soluble in absolute alcohol and methanol.[5][6]
Troubleshooting Guide
Issue: Uncontrolled Crystallization or Precipitation During Formulation
Q4: I am observing rapid and uncontrolled crystallization of TAA when I change my solvent system. How can I control this?
A4: Uncontrolled crystallization is often due to rapid changes in supersaturation. To manage this, consider the following:
-
Solvent Selection: The choice of solvent is critical. TAA's solubility varies significantly in different organic solvents.
-
Cooling Rate: A slower, controlled cooling rate generally promotes the formation of larger, more uniform crystals and can help in targeting a specific polymorphic form. Rapid cooling often leads to the precipitation of smaller, less stable crystals.
-
Agitation: The degree of agitation influences nucleation and crystal growth. Moderate, consistent agitation can lead to a more uniform particle size distribution.
Issue: Polymorphic Instability and Conversion
Q5: My TAA formulation is showing changes in crystal form over time, affecting product stability. How can I prevent polymorphic transformation?
A5: Polymorphic instability is a significant challenge. To ensure you have the stable Form B and prevent its conversion, you should:
-
Utilize a robust crystallization protocol to specifically target Form B. See the detailed experimental protocols below for guidance.
-
Control the formulation environment. Factors such as pH and the presence of certain excipients can influence polymorphic stability. While specific studies on TAA are limited, for the related triamcinolone acetonide, degradation is minimized at a pH of approximately 3.4.
-
Properly characterize your starting material and final formulation. Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the polymorphic identity and purity.
Issue: Undesirable Crystal Size and Morphology
Q6: The TAA crystals in my suspension are too large/small or have an undesirable shape (e.g., needles), leading to issues like syringeability and dissolution. How can I control the crystal habit?
A6: Crystal size and shape (habit) are influenced by various factors:
-
Supersaturation Level: Higher levels of supersaturation tend to produce smaller crystals.
-
Cooling Profile: As mentioned, a slower cooling rate can lead to larger crystals.
-
Agitation Speed: Higher agitation rates can lead to smaller crystal sizes.
-
Excipients: The presence of polymers and surfactants can significantly impact crystal habit. For example, polymers like hydroxypropyl methylcellulose (HPMC) have been shown to modify the crystal habit of similar corticosteroids by adsorbing to specific crystal faces, thereby inhibiting growth in certain directions.[7]
Quantitative Data Summary
Table 1: Solubility of Triamcinolone Acetonide in Various Solvents
| Solvent | Solubility |
| Water | Practically insoluble[6][8] |
| Ethanol (96%) | Moderately soluble[5][6] |
| Absolute Ethanol | Very soluble[5][6] |
| Methanol | Very soluble[5][6] |
| Acetone | Moderately soluble[5][6] |
| Chloroform | Moderately soluble[5][6] |
| Diethyl Ether | Slightly soluble[5][6] |
| DMSO | Soluble[9] |
Note: "Moderately soluble," "very soluble," and "slightly soluble" are qualitative terms from pharmacopeial standards and should be experimentally verified for specific formulation development.
Key Experimental Protocols
Protocol 1: Preparation of this compound - Form B
This protocol is adapted from publicly available patent literature and is intended to produce the physically stable Form B of TAA.[1][5][10]
Materials:
-
This compound (starting material of any form or amorphous)
-
Methanol (reagent grade)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Cooling bath (e.g., ice-water bath)
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Vacuum oven or desiccator
Procedure:
-
In a suitable flask, add 12 g of this compound to 500 mL of methanol.
-
Place a magnetic stir bar in the flask and begin stirring at approximately 200 rpm.
-
Gently heat the suspension to 50°C. Continue stirring at this temperature until all the solid has completely dissolved.
-
Once a clear solution is obtained, continue stirring and cool the solution to 5°C using a cooling bath. A suspension will form as the product crystallizes.
-
Maintain stirring at 5°C for a sufficient time to ensure complete crystallization.
-
Filter the resulting suspension under vacuum.
-
Wash the collected white crystalline powder with a small amount of cold methanol.
-
Dry the product under reduced pressure at room temperature to a constant weight.
-
The resulting white crystalline powder is Form B of this compound. The reported yield is approximately 95%.[5][10]
Protocol 2: Characterization of TAA Polymorphic Form using Powder X-ray Diffraction (PXRD)
Instrumentation:
-
Powder X-ray Diffractometer with Cu Kα radiation.
Procedure:
-
Prepare the sample by carefully packing the TAA powder into a sample holder. Ensure a flat, even surface.
-
Place the sample holder into the diffractometer.
-
Set the instrument parameters. A common scanning range for organic molecules is from 2° to 40° 2θ, with a step size of 0.02° and a scan speed of 1-2°/minute.
-
Initiate the scan and collect the diffraction pattern.
-
Compare the resulting diffractogram with the known diffraction patterns of the different TAA polymorphs. Form B is characterized by distinct diffraction peaks at specific 2θ angles.
Protocol 3: Quantitative Analysis of TAA Polymorphs using Differential Scanning Calorimetry (DSC)
Instrumentation:
-
Differential Scanning Calorimeter calibrated for temperature and enthalpy.
Procedure:
-
Accurately weigh 2-5 mg of the TAA sample into an aluminum DSC pan.
-
Seal the pan hermetically. Prepare an empty sealed pan as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge. A common temperature range is from ambient to a temperature above the highest melting point of the polymorphs (e.g., 300°C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for endothermic melting peaks characteristic of the different polymorphs. The peak temperature and the area under the peak (enthalpy of fusion) can be used for identification and, with appropriate calibration standards, for quantification.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Polymorphism of this compound and Its Implication for the Morphology Stability of the Finished Drug Product - American Chemical Society - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CN106518952B - this compound crystal form B, preparation method, the pharmaceutical composition and purposes for including the crystal form B - Google Patents [patents.google.com]
- 6. guinama.com [guinama.com]
- 7. researchgate.net [researchgate.net]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. chembk.com [chembk.com]
- 10. This compound crystal form B, preparation method of this compound crystal form B, medicinal composition containing crystal form B and application of crystal form B - Eureka | Patsnap [eureka.patsnap.com]
How to prevent triamcinolone acetonide acetate degradation during storage
Welcome to the technical support center for triamcinolone acetonide acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The primary causes of this compound degradation are oxidation, exposure to inappropriate pH conditions, light, and elevated temperatures.[1][2][3] Oxidation is a significant pathway, often catalyzed by trace metal ions.[3][4][5]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure stability, this compound should be stored at room temperature, between 20°C to 25°C (68°F to 77°F).[6][7] It is crucial to protect it from light and avoid freezing.[6][7][8] The material should be kept in sturdy, appropriate containers to maintain its integrity.[6]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is highly pH-dependent. The optimal pH for stability is approximately 3.4.[9][10] Degradation significantly increases at a pH above 5.5.[10]
Q4: Can formulation excipients contribute to the degradation of this compound?
A4: Yes, certain excipients can promote degradation. For instance, in ointment formulations, propylene glycol can extract trace metals from other components like lanolin and petrolatum.[4][5][11] These metal ions can then catalyze the oxidative degradation of the this compound concentrated in the propylene glycol phase.[4][5]
Q5: What are the main degradation products of this compound?
A5: In non-aqueous environments like ointments, the two predominant degradation products are a 21-aldehyde and a 17-carboxylic acid, formed through oxidation.[4][5][11][12] Other potential degradation pathways include hydrolysis of the acetonide moiety and degradation of the steroid's A-ring, particularly with light exposure.[12]
Q6: Are there different physical forms of this compound, and does this affect stability?
A6: Yes, this compound can exist in multiple crystalline forms, known as polymorphs, as well as a monohydrate form.[13][14] The choice of crystal form is critical for the stability of suspension-based products, as changes in crystal form, particle size, and morphology can occur during the product's shelf life.[13][14] For example, in one study, polymorph Form B demonstrated better physical stability in an aqueous suspension compared to the marketed form.[14]
Troubleshooting Guide: Unexpected Degradation
If you are observing unexpected degradation of your this compound sample, follow this guide to identify the potential cause.
Step 1: Review Storage Conditions
-
Temperature: Confirm that the storage temperature has been consistently maintained between 20-25°C (68-77°F).[7] Excursions to higher temperatures can accelerate degradation.
-
Light Exposure: Ensure the sample has been continuously protected from light.[6][8] Photodegradation can occur upon exposure to UV light.[15]
-
Container: Check that the container is well-sealed and appropriate for the material to prevent exposure to air and moisture.[6]
Step 2: Analyze Formulation Components (if applicable)
-
pH of Aqueous Formulations: If your sample is in an aqueous solution, measure the pH. A pH outside the optimal range of approximately 3.4 can lead to rapid degradation.[9][10]
-
Purity of Excipients: For formulated products, consider the purity of the excipients. The presence of trace metal contaminants, particularly in petrolatum or lanolin, can catalyze oxidation.[4][5]
-
Antioxidants/Chelators: Verify the presence and concentration of any stabilizers, such as antioxidants (e.g., sodium metabisulfite) or chelating agents (e.g., EDTA), in your formulation.[3][5]
Step 3: Perform Analytical Testing
-
Purity Analysis: Use a stability-indicating method, such as HPLC-UV, to re-analyze the purity of your sample and identify and quantify the degradation products.[2][16]
-
Forced Degradation Study: If the degradation pathway is unclear, consider performing a forced degradation study to understand the susceptibility of your specific formulation to heat, light, oxidation, and acid/base hydrolysis.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for identifying the cause of this compound degradation.
Quantitative Data on Stability
The stability of this compound is influenced by several factors. The following tables summarize key quantitative findings from stability studies.
Table 1: Effect of pH on Degradation in Aqueous Solution
| pH | Stability Outcome | Reference |
| ~3.4 | Minimal degradation observed | [9][10] |
| > 5.5 | Rapid increase in decomposition rate | [10] |
Table 2: Accelerated Stability Data for a Bioadhesive Formulation
| Storage Condition | Duration | Minimum % of Initial Concentration Retained | Reference |
| 40°C / 75% Relative Humidity | 6 Months | 90% | [9][17] |
| 25°C / 60% Relative Humidity | 14 Months | 90% | [18] |
Experimental Protocols
1. Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
-
Objective: To assess the stability of this compound under various stress conditions.
-
Methodology:
-
Acid Hydrolysis: Dissolve the sample in a solution of 5N HCl and heat at 70°C for 30 minutes.[19]
-
Base Hydrolysis: Dissolve the sample in a solution of 1N NaOH and heat at 70°C for 10 minutes.[19]
-
Oxidative Degradation: Treat the sample with a 3.0% solution of hydrogen peroxide (H₂O₂) at 70°C for 30 minutes.[19]
-
Thermal Degradation: Expose the solid sample to dry heat at an elevated temperature (e.g., 70°C) for a specified period.
-
Photodegradation: Expose the sample solution to a UV light source (e.g., at 254 nm) for 24 hours.[15]
-
Analysis: Following exposure to each stress condition, neutralize the samples if necessary, dilute to a suitable concentration, and analyze using a validated stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.
-
Experimental Workflow: Forced Degradation Study
Caption: Workflow for conducting a forced degradation study on this compound.
2. Protocol: Stability-Indicating HPLC-UV Method
This protocol describes a reverse-phase HPLC method suitable for separating this compound from its degradation products.
-
Objective: To quantify this compound and its degradation products in a sample.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Methodology:
-
Column: Altima C18 RP18 HP column (250 x 4.6 mm, 5 µm particles).[2]
-
Mobile Phase: A gradient mixture of acetonitrile and 10mM phosphate buffer (pH 7).[2]
-
Flow Rate: 1.5 mL/min.[2]
-
Detection Wavelength: 241 nm.[2]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to achieve a known concentration. Filter the sample through a 0.45 µm filter before injection.
-
Analysis: Inject the prepared sample and a reference standard. Identify and quantify the peaks based on their retention times and peak areas compared to the standard. The method must demonstrate specificity, linearity, accuracy, and precision as per ICH guidelines.
-
Primary Degradation Pathway
The oxidative degradation of this compound is a key stability concern, particularly in semi-solid formulations.
Oxidative Degradation Pathway
Caption: The primary oxidative degradation pathway of this compound.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. researchgate.net [researchgate.net]
- 3. EP0843548A2 - Stabilized steroid compositions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clintpharmaceuticals.com [clintpharmaceuticals.com]
- 7. Triamcinolone Acetonide topical (Aristocort, Kenalog, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. Triamcinolone (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. CN101500619A - Stabilized formulation of triamcinolone acetonide - Google Patents [patents.google.com]
- 10. Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. scite.ai [scite.ai]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 16. Resolution and Quantitation of Triamcinolone Acetonide and Its Coformulated Drug in the Presence of Its Impurities and Degradation Products by HPTLC and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US20180036263A1 - Stabilized formulation of triamcinolone acetonide - Google Patents [patents.google.com]
- 18. WO2007134071A2 - Stabilized formulation of triamcinolone acetonide - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of Triamcinolone Acetonide Acetate in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of triamcinolone acetonide acetate (TAA) in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor bioavailability of this compound (TAA) in animal models?
A1: The poor bioavailability of TAA is primarily attributed to its low aqueous solubility, which limits its dissolution and subsequent absorption.[1][2][3] The lipophilic nature of TAA can also lead to non-specific tissue distribution, reducing its concentration at the target site.[4] Following oral administration, TAA undergoes extensive presystemic metabolism and clearance, with only a small fraction of the parent compound reaching systemic circulation.[5]
Q2: What are the most promising formulation strategies to enhance the bioavailability of TAA?
A2: Several advanced formulation strategies have been developed to overcome the poor bioavailability of TAA. These include:
-
Nanoparticle-based systems: Encapsulating TAA in nanoparticles, such as those made from PLGA-chitosan or lipid liquid crystals, can improve its solubility, sustain its release, and enhance its therapeutic efficacy, particularly for ocular delivery.[4][6][7][8]
-
Liposomal formulations: Liposomes serve as effective carriers for TAA, improving its transport and bioavailability in ocular tissues and offering a sustained release profile.[9][10][11]
-
Microemulsions: Formulating TAA into microemulsions can significantly increase its solubility and facilitate its permeation across biological membranes, showing promise for ophthalmic and topical delivery.[12][13]
-
Prodrugs: Synthesizing more lipophilic prodrugs of TAA, such as triamcinolone acetonide palmitate, can enhance its encapsulation in lipid-based carriers and improve its pharmacokinetic profile.[14] Amino acid ester prodrugs have also been shown to improve intracorneal delivery.[15]
-
Bioadhesive gels: For buccal administration, bioadhesive gels can provide sustained drug release and enhance absorption.[16]
Q3: How can I accurately quantify TAA concentrations in animal plasma or serum for bioavailability studies?
A3: Several validated analytical methods are available for the quantification of TAA in biological matrices:
-
UPLC-ESI-MS/MS: This is a highly sensitive and specific method for determining TAA concentrations in human plasma, with a reported lower limit of quantification of 0.53 ng/mL.[17][18]
-
RP-HPLC: A reliable and accurate RP-HPLC method has been developed for the analysis of triamcinolone in human plasma, often utilizing protein precipitation for sample extraction.[19]
-
Radioimmunoassay: This method has been used to determine TAA levels in plasma after topical application, with a minimal detectable amount of 0.2 ng.[20]
-
Adsorptive Cathodic Stripping Voltammetry: This electrochemical method offers a sensitive procedure for the determination of TAA in pharmaceutical formulations and spiked human serum without extensive sample pretreatment.[21]
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of TAA after oral administration in rats.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility | Formulate TAA in a solubility-enhancing vehicle such as a microemulsion, nanosuspension, or a complex with cyclodextrins.[7][12][22] | Increasing the solubility of TAA in the gastrointestinal tract can improve its dissolution rate and subsequent absorption. |
| Extensive first-pass metabolism | Consider alternative routes of administration that bypass the liver, such as buccal, transdermal, or parenteral routes.[16][23] Synthesize a prodrug of TAA that is less susceptible to first-pass metabolism.[14] | Bypassing the liver can significantly increase the amount of unchanged drug reaching systemic circulation. Prodrugs can be designed to be stable in the GI tract and liver, releasing the active drug systemically. |
| Rapid elimination | Utilize sustained-release formulations like nanoparticles or liposomes to prolong the presence of the drug in the system.[6][9] | Sustained-release formulations can maintain therapeutic drug concentrations for a longer duration, improving overall exposure. |
Issue 2: Inconsistent results in topical or ocular animal studies.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor penetration of the stratum corneum or ocular barriers | Incorporate penetration enhancers into the formulation, such as Azone or sodium deoxycholate.[16][23] Employ novel delivery systems like transfersomes or lipid nanocapsules designed for enhanced skin or ocular penetration.[24][25] | Penetration enhancers can reversibly modify the barrier function of the skin or cornea, allowing for increased drug permeation. Advanced delivery systems can facilitate drug transport across these barriers. |
| Formulation instability | Conduct thorough stability studies of the formulation under relevant storage and experimental conditions.[11] Ensure the compatibility of TAA with all excipients in the formulation.[26][27][28][29] | Degradation of TAA or changes in the formulation's physical properties can lead to inconsistent drug delivery and efficacy. |
| Non-specific tissue binding | Utilize targeted delivery systems, such as ligand-conjugated nanoparticles, to increase drug concentration at the site of action. | Targeting can reduce off-target effects and improve the therapeutic index of the drug. |
Data Presentation
Table 1: Solubility of Triamcinolone Acetonide in Various Vehicles
| Vehicle | Solubility (µg/mL) | Reference |
| PBS (Phosphate Buffered Saline) | 24.66 ± 0.25 | [7][30] |
| PBS with HPβCD | 153.74 ± 0.32 | [7][30] |
| Purified Water | 0.004 | [22] |
| 0.1N HCl | 0.004 | [22] |
| pH 6.8 Phosphate Buffer | 0.004 | [22] |
| pH 7.4 Phosphate Buffer | 0.004 | [22] |
| 0.1N HCl + 0.5% SLS | 0.171 | [22] |
| pH 4.5 Acetate Buffer + 0.5% SLS | 0.165 | [22] |
Table 2: Pharmacokinetic Parameters of Triamcinolone Acetonide Formulations in Rabbits (Buccal Administration)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (h·ng/mL) | Absolute Bioavailability (%) | Reference |
| Control Gel | 263 ± 159 | 5.00 ± 1.67 | 2374 ± 915 | - | [16] |
| Gel with Sodium Deoxycholate | 362 ± 201 | 4.33 ± 0.82 | 3778 ± 1721 | 159.14 | [16] |
| Intravenous | - | - | 3945 ± 2085 | 332.35 | [16] |
Experimental Protocols
Protocol 1: Preparation of TAA-loaded PLGA-Chitosan Nanoparticles
This protocol describes a solvent-evaporation method for preparing TAA-loaded nanoparticles.[4]
-
Preparation of PLGA solution: Dissolve Poly(lactic-co-glycolic acid) (PLGA) and TAA in an organic solvent such as acetone.
-
Emulsification: Add the PLGA solution dropwise to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) under constant stirring to form an oil-in-water emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Chitosan Coating: Add a chitosan solution to the nanoparticle suspension and stir. The positively charged chitosan will coat the negatively charged PLGA nanoparticles via electrostatic interactions.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant. Wash the nanoparticles multiple times with deionized water to remove any unreacted reagents.
-
Lyophilization: Resuspend the purified nanoparticles in a cryoprotectant solution and freeze-dry to obtain a powder formulation.
Protocol 2: Quantification of TAA in Plasma using UPLC-ESI-MS/MS
This protocol outlines a method for the extraction and quantification of TAA from plasma samples.[17][18]
-
Sample Preparation: To a plasma sample, add an internal standard solution (e.g., cortisone acetate).
-
Liquid-Liquid Extraction: Add a mixture of ethyl acetate and n-hexane (e.g., 4:1, v/v) to the plasma sample. Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
Evaporation: Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase.
-
UPLC-ESI-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the UPLC-ESI-MS/MS system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water containing formic acid.
-
Detection: Use multiple-reaction monitoring (MRM) to detect the specific transitions for TAA and the internal standard.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the bioavailability of TAA formulations.
Caption: Simplified signaling pathway of this compound.
References
- 1. Application of Theoretical Solubility Calculations and Thermal and Spectroscopic Measurements to Guide the Processing of Triamcinolone Acetonide by Hot-Melt Extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The effect of alkanediols on the release of triamcinolone acetonide from semisolid dosage forms [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A mass balance study to evaluate the biotransformation and excretion of [14C]-triamcinolone acetonide following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanodelivery of triamcinolone acetonide with PLGA-chitosan nanoparticles for the treatment of ocular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and In Vitro Characterization of Triamcinolone Acetonide-Loaded Lipid Liquid Crystal Nanocarriers for Ocular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and In Vitro Characterization of Triamcinolone Acetonide-Loaded Lipid Liquid Crystal Nanocarriers for Ocular Delivery [apb.tbzmed.ac.ir]
- 9. Novel Triamcinolone Acetonide-Loaded Liposomal Topical Formulation Improves Contrast Sensitivity Outcome After Femtosecond Laser-Assisted Cataract Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topical Triamcinolone Acetonide-Loaded Liposome Formulation Used as an Adjuvant to Intravitreal Ranibizumab Therapy for Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of Triamcinolone Acetonide-Loaded Microemulsion as a Prospective Ophthalmic Delivery System for Treatment of Uveitis: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Intracorneal iontophoretic delivery of triamcinolone acetonide prodrugs: Physicochemical parameters guiding electrotransport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhanced bioavailability by buccal administration of triamcinolone acetonide from the bioadhesive gels in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. turkjps.org [turkjps.org]
- 20. Plasma levels of triamcinolone acetonide as determined by radioimmunoassay after topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 22. ijpbs.com [ijpbs.com]
- 23. research.rug.nl [research.rug.nl]
- 24. mdpi.com [mdpi.com]
- 25. sopharcos.com [sopharcos.com]
- 26. researchgate.net [researchgate.net]
- 27. [PDF] The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments | Semantic Scholar [semanticscholar.org]
- 28. The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. research-portal.uu.nl [research-portal.uu.nl]
- 30. Preparation and In Vitro Characterization of Triamcinolone Acetonide-Loaded Lipid Liquid Crystal Nanocarriers for Ocular Delivery [apb.tbzmed.ac.ir]
Minimizing off-target effects of triamcinolone acetonide acetate in research
Welcome to the technical support center for the research use of Triamcinolone Acetonide Acetate (TAA). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing off-target effects and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic corticosteroid that functions as a potent anti-inflammatory and immunosuppressive agent.[1][2] Its primary mechanism involves binding to intracellular glucocorticoid receptors (GRs) in the cytoplasm of target cells.[1][3][4] This binding event triggers a conformational change in the receptor, leading to the formation of a TAA-GR complex. This complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs).[3][4] This interaction modulates gene transcription, upregulating the expression of anti-inflammatory proteins and downregulating the expression of pro-inflammatory cytokines, enzymes, and adhesion molecules.[1][3][4]
Q2: What are the known off-target effects of this compound?
While effective, TAA can lead to several off-target effects, particularly with long-term use or high doses. These can include:
-
Endocrine Disruption: TAA can suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to adrenal insufficiency.[5][6][7][8] It also has a notable affinity for the progesterone receptor, which can result in ovulation inhibition and menstrual irregularities.[9]
-
Metabolic Changes: Systemic absorption can lead to hyperglycemia and hyperinsulinemia.[10]
-
Cellular Toxicity: At high concentrations, TAA has been shown to cause cytotoxic effects in various cell types, including retinal cells and human trabecular meshwork cells.[11][12][13][14] This can manifest as reduced cell viability and even necrotic cell death.
-
Skin Reactions: Topical application can sometimes cause burning, itching, and skin irritation.[15]
Q3: How can I minimize systemic absorption and off-target effects in my experiments?
Minimizing systemic exposure is crucial to reducing off-target effects. Key strategies include:
-
Localized Delivery: Employing localized delivery systems can concentrate TAA at the target site and reduce systemic spread. Novel formulations like thermosensitive microemulsion gels, nanocrystals, and in situ gels have shown promise in providing sustained local delivery and improving bioavailability at the target tissue.[16][17]
-
Dose Optimization: Use the lowest effective concentration to achieve the desired biological effect. Dose-response studies are essential to determine the optimal concentration that minimizes toxicity while maintaining efficacy.[11]
-
Formulation Choice: For in vitro studies, be mindful of the formulation. Commercial preparations may contain preservatives like benzyl alcohol, which can have their own cytotoxic effects.[13][14] Whenever possible, use preservative-free formulations for cell culture experiments.
-
Occlusion (for topical studies): For dermal applications, post-application occlusion can enhance penetration into the stratum corneum, potentially allowing for lower effective doses.[18]
Troubleshooting Guides
In Vitro Experimentation
Problem: High levels of cell death observed in my cell cultures treated with TAA.
| Possible Cause | Troubleshooting Step |
| Concentration is too high. | TAA can be cytotoxic at high concentrations.[11][12] Perform a dose-response curve to determine the EC50 and identify a non-toxic working concentration. For example, studies on retinal endothelial cells showed complete inhibition of proliferation at 3 mg/ml, with cytotoxic changes observed at concentrations above 2 mg/ml.[11] |
| Preservatives in the formulation. | Commercial TAA formulations (e.g., Kenalog®) contain preservatives like benzyl alcohol that can be toxic to cells.[13] Use a preservative-free formulation of TAA for in vitro experiments. If using a commercial formulation, run a vehicle-only control to assess the effect of the preservative.[14] |
| Solvent toxicity. | The solvent used to dissolve TAA might be causing cytotoxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Run a solvent-only control. |
| Direct contact with crystalline TAA. | TAA is a crystalline suspension.[13] Direct, prolonged contact of cells with high concentrations of crystals might lead to localized high doses and toxicity.[12] Ensure proper mixing and consider the use of formulations that improve solubility. |
Problem: Inconsistent or no observable effect of TAA in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Insufficient concentration. | The concentration of TAA may be too low to elicit a response. Review the literature for effective concentrations in similar cell types and assays. Perform a dose-response study to determine the optimal concentration. |
| Poor solubility or precipitation. | TAA has low aqueous solubility and can precipitate out of the culture medium, reducing its effective concentration. Visually inspect your cultures for precipitates. Consider using a formulation with improved solubility, such as a microemulsion, or pre-dissolving in a suitable solvent before adding to the medium.[17] |
| Cell type is not responsive. | The target cells may not express sufficient levels of the glucocorticoid receptor. Confirm GR expression in your cell line using techniques like Western blotting or qPCR. |
| Assay timing is not optimal. | The anti-inflammatory and genomic effects of TAA are time-dependent. Optimize the incubation time to capture the desired biological response. Non-genomic effects may be rapid, while genomic effects require hours to days.[3] |
In Vivo Experimentation
Problem: Signs of systemic side effects (e.g., weight loss, changes in blood glucose) in animal models.
| Possible Cause | Troubleshooting Step |
| High systemic absorption. | Even with local administration (e.g., intra-articular injection), systemic absorption can occur.[10] This can lead to HPA axis suppression and metabolic changes.[6][7][8][10] |
| * Action 1: Refine the delivery method. Utilize advanced local delivery systems like thermosensitive gels or microspheres to provide sustained release and minimize systemic leakage.[19][16][20] | |
| * Action 2: Reduce the dose. Determine the minimum effective dose for the local effect to reduce the amount of drug available for systemic absorption. | |
| * Action 3: Monitor systemic markers. Routinely monitor body weight, blood glucose, and consider assessing HPA axis function (e.g., ACTH stimulation test) to quantify systemic exposure and its effects.[7][21] | |
| Off-target effects in the local tissue. | High local concentrations can still cause adverse effects in the target tissue, such as chondrotoxicity in cartilage.[22] |
| * Action: Evaluate local toxicity. Perform histological analysis of the target and surrounding tissues to assess for any pathological changes. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Triamcinolone Acetonide
| Cell Type | TAA Concentration | Observation | Reference |
| Bovine Retinal Endothelial Cells | > 2 mg/ml | Cytotoxic changes | [11] |
| Human Trabecular Meshwork Cells | 125 - 1000 µg/mL | Concentration-dependent decrease in cell viability | |
| Human Retinal Pigment Epithelium (ARPE-19) | 1.0 mg/ml | Significant reduction in cell viability | [13][14] |
| Cultured Retinal Cells | 100 - 800 µg/mL (0.23–1.8 mM) | Significant reduction in cell number after 24 hours | [12] |
Table 2: IC50 Values for Inhibition of Nitric Oxide (NO) Release in Microglia
| Compound | IC50 (nM) |
| Triamcinolone Acetonide | 1.78 |
| Amcinonide | 3.38 |
| Data from a study on the inhibition of microglial activation.[23] |
Key Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess TAA cytotoxicity in cell culture.[14]
-
Cell Seeding: Plate cells (e.g., ARPE-19) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Preparation of TAA Solutions: Prepare a stock solution of TAA (preservative-free is recommended) in a suitable solvent (e.g., DMSO). Create a serial dilution of TAA in the cell culture medium to achieve the desired final concentrations (e.g., 0.01 - 1.0 mg/ml). Ensure the final solvent concentration is consistent and non-toxic across all wells.
-
Treatment: Remove the old medium from the cells and add 100 µL of the TAA-containing medium or control medium (vehicle-only and untreated) to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 5 days).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Assessment of Systemic Absorption in an Animal Model (Canine)
This protocol is a summary of a study assessing the systemic effects of intra-articular TAA in dogs.[7][8]
-
Animal Model: Use healthy adult dogs (e.g., mongrels).
-
Baseline Measurements: Prior to injection, collect blood samples for baseline hematology, liver-related biochemistry, and an adrenocorticotropic hormone (ACTH) stimulation test.
-
TAA Administration: Administer a single intra-articular injection of TAA into the stifle joint at the desired dose (e.g., 0.25 mg/kg or 0.5 mg/kg).
-
Post-Injection Monitoring: Collect blood samples at multiple time points post-injection (e.g., days 1, 3, 7, and then weekly until values normalize).
-
Analysis:
-
Perform hematology and biochemistry panels on all samples.
-
Conduct ACTH stimulation tests at each time point to assess HPA axis suppression.
-
Monitor for any clinical abnormalities throughout the study.
-
-
Data Evaluation: Compare post-injection values to baseline to determine the extent and duration of systemic effects such as adrenocortical suppression or changes in liver enzymes.
Visualizations
Caption: Genomic mechanism of action for this compound.
Caption: Troubleshooting workflow for in vitro cytotoxicity.
Caption: Workflow for assessing and minimizing systemic effects in vivo.
References
- 1. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 2. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What Is Triamcinolone Acetonide? | OCTAGONCHEM [octagonchem.com]
- 4. What is the mechanism of Triamcinolone? [synapse.patsnap.com]
- 5. Triamcinolone Acetonide topical (Aristocort, Kenalog, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. [PDF] Assessing the Systemic Effects of Two Different Doses of Intra-Articular Triamcinolone Acetonide in Healthy Dogs | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Triamcinolone acetonide - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Systemic absorption of triamcinolone acetonide is increased from intrasynovial versus extrasynovial sites and induces hyperglycemia, hyperinsulinemia, and suppression of the hypothalamic-pituitary-adrenal axis [frontiersin.org]
- 11. Effect of triamcinolone acetonide on proliferation of retinal endothelial cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Cell viability effects of triamcinolone acetonide and preservative vehicle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell viability effects of triamcinolone acetonide and preservative vehicle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Articles [globalrx.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Development of Triamcinolone Acetonide-Loaded Microemulsion as a Prospective Ophthalmic Delivery System for Treatment of Uveitis: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Topical bioavailability of triamcinolone acetonide: effect of occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sustained delivery of triamcinolone acetonide from a thermosensitive microemulsion gel system for the treatment of sensorineural hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Triamcinolone acetonide has minimal effect on short- and long-term metabolic activities of cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Identification and characterization of triamcinolone acetonide, a microglial-activation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Triamcinolone Acetonide Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with cell viability assays involving triamcinolone acetonide (TA).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent results in my cell viability assays with triamcinolone acetonide?
A1: Inconsistent results with triamcinolone acetonide (TA) are often linked to its poor solubility in aqueous solutions.[1][2][3] TA can precipitate in cell culture media, leading to uneven exposure of cells to the compound and physical interference with assay readings.[4][5] Commercial preparations of TA may also contain preservatives like benzyl alcohol, which can be cytotoxic and introduce variability.[4][5][6][7]
Q2: My cells appear stressed or are dying even at low concentrations of triamcinolone acetonide. Is this expected?
A2: The cytotoxic effects of TA are highly dose-dependent and can vary significantly between cell types.[8][9][10][11][12][13][14] While some cell types may be resilient at lower concentrations, others can exhibit significant cell death. It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific cell line.
Q3: How can I improve the solubility of triamcinolone acetonide in my cell culture medium?
A3: To improve solubility, it is recommended to first dissolve TA in an organic solvent like dimethyl sulfoxide (DMSO) before diluting it to the final concentration in your culture medium.[1] Ensure the final concentration of DMSO is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls, to minimize solvent-induced cytotoxicity.[5]
Q4: Can the physical presence of triamcinolone acetonide crystals interfere with my assay?
A4: Yes, the crystalline nature of TA can interfere with spectrophotometric and fluorometric readings in common viability assays like MTT, XTT, and MTS.[4] The crystals can cause light scattering, leading to artificially high absorbance or fluorescence readings. It is advisable to visually inspect the wells for precipitates before adding assay reagents and to perform thorough washing steps where the protocol allows.
Q5: What is the mechanism of cell death induced by triamcinolone acetonide?
A5: Triamcinolone acetonide has been shown to induce both apoptosis and necrosis.[11][14][15][16][17] The specific mechanism can be cell-type and concentration-dependent.[11] Some studies have reported the involvement of caspase activation,[16][17] while others have observed caspase-independent necrosis, particularly at higher concentrations.[5][11][15] TA can also induce oxidative stress in some cell types.[12][17]
Troubleshooting Guides
Problem 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven dissolution of TA | Ensure TA is fully dissolved in the solvent before adding to the culture medium. Vortex the stock solution before each dilution. |
| Precipitation of TA in media | Decrease the final concentration of TA. Increase the serum concentration in the media if your experimental design allows, as serum proteins can help stabilize the compound. |
| Physical interference from crystals | Centrifuge the TA stock solution to pellet any undissolved crystals before making dilutions. Visually inspect wells for crystals before and after treatment. |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Pipette cells carefully and avoid edge effects by not using the outer wells of the plate. |
Problem 2: Unexpectedly high or low cell viability readings.
| Possible Cause | Troubleshooting Step |
| Cytotoxicity of the solvent | Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve TA to assess its toxicity.[5] |
| Cytotoxicity of preservatives in commercial TA preparations | Use a preservative-free formulation of TA or wash the commercial preparation to remove the vehicle.[4][6][7] |
| Assay interference | Consider using a different viability assay. For example, if using an MTT assay, try a lactate dehydrogenase (LDH) assay, which measures membrane integrity.[5][11][15] |
| Incorrect incubation time | Optimize the incubation time for both the TA treatment and the viability assay reagent. |
Data Summary Tables
Table 1: Effect of Triamcinolone Acetonide on Cell Viability in Different Cell Types
| Cell Type | Concentration Range | Assay | Effect on Viability | Citation |
| Human Tenocytes | 10⁻⁹ to 10⁻⁵ mol/L | MTT | Dose-dependent decrease (to 45-88% of control) | [8] |
| ARPE-19 | 0.01 - 1.0 mg/ml | MTT | Significant reduction only at 1.0 mg/ml | [4][6] |
| Human Trabecular Meshwork Cells | 125 - 1000 µg/mL | Trypan Blue | Dose-dependent decrease | [5][15] |
| Bovine Retinal Endothelial Cells | 0.05 - 8 mg/ml | Sprouting Assay | Dose-dependent inhibition of proliferation | [10] |
| Human Chondrocytes | 1 - 10 mg/ml | Viability Assay | Dose-dependent decrease | [12] |
| ARPE-19 | 50 - 200 µg/mL | Trypan Blue & MTT | Significant reduction at 100 and 200 µg/mL | [13] |
Table 2: Comparison of Commercial vs. Solubilized/Preservative-Free Triamcinolone Acetonide
| Formulation | Cell Type | Key Finding | Citation |
| Commercial (with vehicle) vs. Preservative-Free | ARPE-19 | Commercial formulation showed greater reduction in cell viability. | [4][6] |
| Crystalline (TA-C) vs. Solubilized (TA-S) | Human Trabecular Meshwork Cells | TA-S was found to be less toxic than TA-C at all concentrations. | [5][15] |
| Commercial (with vehicle) vs. Vehicle-Removed | ARPE-19 & R28 | Vehicle alone was not toxic, but TA with vehicle was more toxic than TA without. | [13] |
Experimental Protocols
Protocol 1: Preparation of Triamcinolone Acetonide Stock Solution
-
Weigh out the desired amount of triamcinolone acetonide powder in a sterile microcentrifuge tube.
-
Add pure, sterile DMSO to dissolve the powder to a high concentration stock (e.g., 10-20 mg/mL).[1]
-
Vortex thoroughly until the solution is clear and no particulate matter is visible.
-
Centrifuge the stock solution at high speed (e.g., 12,000 rpm) for 10 minutes to pellet any remaining undissolved microcrystals.[18]
-
Carefully transfer the supernatant to a new sterile tube. This is your working stock solution.
-
Store the stock solution at -20°C.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the triamcinolone acetonide stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatment and control wells and does not exceed a non-toxic level (e.g., 0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of TA or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following treatment, carefully remove the medium. Wash the cells gently with phosphate-buffered saline (PBS) to remove any TA crystals.
-
Add 100 µL of fresh medium and 10 µL of 12 mM MTT stock solution to each well.[19]
-
Incubate for 4 hours at 37°C until formazan crystals are visible.[19]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
Visualizations
Caption: A generalized workflow for conducting a cell viability assay with triamcinolone acetonide.
Caption: A troubleshooting decision tree for addressing common issues in triamcinolone acetonide viability assays.
Caption: Simplified signaling pathways potentially involved in triamcinolone acetonide-induced cytotoxicity.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Cell viability effects of triamcinolone acetonide and preservative vehicle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of triamcinolone acetonide on human trabecular meshwork cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell viability effects of triamcinolone acetonide and preservative vehicle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of triamcinolone acetonide on human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triamcinolone suppresses human tenocyte cellular activity and collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of triamcinolone acetonide on proliferation of retinal endothelial cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. europeanreview.org [europeanreview.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Effects of triamcinolone acetonide on human trabecular meshwork cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Triamcinolone Acetonide Suppresses Keloid Formation Through Enhancing Apoptosis in a Nude Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Sustained delivery of triamcinolone acetonide from a thermosensitive microemulsion gel system for the treatment of sensorineural hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
Technical Support Center: Optimizing PLGA Microsphere Encapsulation of Triamcinolone Acetonide Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the encapsulation of triamcinolone acetonide acetate (TAA) in poly(lactic-co-glycolic acid) (PLGA) microspheres.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation & Encapsulation Issues
Question 1: My encapsulation efficiency (EE) is consistently low. What are the potential causes and how can I improve it?
Answer: Low encapsulation efficiency is a common challenge, often stemming from the partial solubility of TAA in the external aqueous phase during the emulsification process. Here are several factors to investigate and optimize:
-
Method of Encapsulation: For hydrophobic drugs like TAA, a solid-in-oil-in-water (s/o/w) double emulsion solvent evaporation method is often employed.[1][2] If you are using a standard oil-in-water (o/w) method after dissolving TAA, drug partitioning into the aqueous phase is likely. Consider switching to a s/o/w method where solid TAA particles are suspended in the polymer solution.
-
Solvent Selection: The choice of organic solvent for PLGA is critical. Dichloromethane (DCM) is commonly used.[3][4] Ensure the drug has minimal solubility in the chosen solvent to prevent its dissolution and subsequent loss into the aqueous phase.
-
Phase Ratio (Oil/Water): The volume ratio of the dispersed oil phase (PLGA/DCM/TAA) to the continuous aqueous phase (PVA solution) influences droplet stability and drug leakage. An optimized ratio can enhance EE. For instance, a study found an oil-to-water phase ratio of 1:3 to be optimal.[3][4]
-
PLGA Concentration: A higher concentration of PLGA in the organic phase can increase the viscosity, leading to more stable emulsion droplets and slower drug diffusion into the external phase, thereby improving EE.[3] However, excessively high concentrations can make emulsification difficult. A concentration of 1% PLGA has been shown to yield high EE.[3][4]
-
Homogenization Speed and Time: High-speed homogenization is necessary to create a fine emulsion. A speed of around 10,000 rpm for 1 minute is a good starting point.[1] Insufficient homogenization can lead to large, unstable droplets and poor encapsulation.
-
Solidification Process: Rapid hardening of the microspheres is crucial to trap the drug before it can diffuse out. The volume of the hardening/solidification bath can impact this. A water-to-solidification phase ratio of 1:2 has been used effectively.[3][4]
Question 2: I'm observing a high initial burst release of TAA from my microspheres. How can I control this?
Answer: A high burst release is typically due to drug crystals adsorbed on the surface of the microspheres or located within pores open to the surface. Here are some strategies to minimize it:
-
Washing Procedure: After harvesting, thoroughly wash the microspheres with deionized water to remove any surface-adsorbed drug.
-
PLGA Properties:
-
Drug Particle Size: Using micronized TAA can lead to more uniform encapsulation within the polymer matrix rather than localization near the surface.[2] Cryo-milling can be used to achieve drug particle sizes of less than 10 μm.[2]
-
Formulation Additives: The inclusion of certain excipients can modulate the release profile. However, be aware that some additives, like the plasticizer triethyl citrate, can accelerate drug release.[5][6]
Question 3: My microspheres are not spherical or have a wide particle size distribution. What could be the cause?
Answer: The morphology and size distribution of PLGA microspheres are highly dependent on the formulation and process parameters.
-
PVA Concentration: Polyvinyl alcohol (PVA) is a common stabilizer in the external aqueous phase. Its concentration affects the viscosity and surface tension of the continuous phase, which in turn influences droplet size and stability. A concentration of around 0.5% in the stirring bath is often used.[1]
-
Stirring Rate: The stirring rate of the emulsion in the hardening bath affects the shear forces, which play a crucial role in determining the final particle size. Higher stirring rates generally produce smaller microspheres.
-
Solvent Evaporation Rate: A controlled and gradual evaporation of the organic solvent (e.g., DCM) is necessary for the formation of solid, spherical microspheres. Rapid evaporation can lead to wrinkled or collapsed particles. This can be controlled by the temperature and the surface area of the evaporation vessel.
Characterization & Analysis
Question 4: What are the standard methods for determining drug loading (DL) and encapsulation efficiency (EE)?
Answer: Accurate determination of DL and EE is fundamental for characterizing your microsphere formulation.
-
Sample Preparation: A known weight of dried microspheres (e.g., 5 mg) is dissolved in a suitable organic solvent that dissolves both the PLGA and the drug, such as acetonitrile or dichloromethane.[1]
-
Drug Quantification: The concentration of TAA in the resulting solution is then measured using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[1][7]
-
Calculations:
-
Drug Loading (%): (Mass of drug in microspheres / Mass of microspheres) x 100
-
Encapsulation Efficiency (%): (Actual drug loading / Theoretical drug loading) x 100
-
Question 5: How can I assess the in vitro release profile of TAA from my microspheres?
Answer: In vitro release studies are performed to understand the drug release kinetics over time.
-
Release Medium: A common release medium is phosphate-buffered saline (PBS) at pH 7.4, often containing a surfactant like Tween 80 (e.g., 0.02%) to ensure sink conditions for the poorly soluble TAA.[8] Other media, such as PBS at different pH values or with additives, can also be used to investigate release mechanisms.[5][6]
-
Methodology: A known amount of microspheres is suspended in the release medium and incubated at 37°C with gentle agitation. At predetermined time points, samples of the release medium are withdrawn, and the amount of released TAA is quantified by HPLC or UPLC. The volume of the release medium should be kept constant by replacing the withdrawn sample with fresh medium.[9]
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate the release profile.
Quantitative Data Summary
Table 1: Optimized Formulation and Process Parameters for TAA-Loaded PLGA Microspheres
| Parameter | Optimized Value | Outcome | Reference |
| PLGA Concentration | 1% (w/v) | High EE | [3][4] |
| Oil/Water Phase Ratio | 1:3 | High EE | [3][4] |
| Water/Solidification Phase Ratio | 1:2 | Controlled Particle Size | [3][4] |
| Theoretical Drug Loading | 5% (w/w) | N/A | [1] |
| Resultant Properties | |||
| Particle Size | 30-70 µm | Spherical Particles | [3][4] |
| Drug Loading (DL) | 27.09% | [3][4] | |
| Encapsulation Efficiency (EE) | 98.67% | [3][4] |
Detailed Experimental Protocols
Protocol 1: Preparation of TAA-Loaded PLGA Microspheres via Static Mixing Technique
This protocol is based on a method demonstrated to achieve high encapsulation efficiency.[3][4]
-
Organic Phase Preparation: Dissolve PLGA in dichloromethane to achieve a 1% (w/v) concentration. Add TAA to this solution.
-
Aqueous Phase Preparation: Prepare an aqueous solution of polyvinyl alcohol (PVA).
-
Emulsification:
-
Use a static mixer to combine the organic phase and the aqueous phase at an oil-to-water phase ratio of 1:3.
-
-
Solidification: Transfer the resulting emulsion into a solidification bath. The ratio of the aqueous phase from the emulsion to the solidification bath should be 1:2.
-
Solvent Evaporation: Stir the mixture to allow for the evaporation of dichloromethane and the hardening of the microspheres.
-
Collection and Washing: Collect the hardened microspheres by sieving. Wash the collected microspheres thoroughly with deionized water to remove residual PVA and any unencapsulated drug.
-
Drying: Lyophilize (freeze-dry) the washed microspheres to obtain a fine, dry powder.
-
Storage: Store the lyophilized microspheres at -20°C.[2]
Protocol 2: Determination of Drug Loading and Encapsulation Efficiency
-
Standard Curve Preparation: Prepare a series of standard solutions of TAA in the mobile phase to be used for HPLC/UPLC analysis, covering a concentration range of 100-2500 ng/mL.[7] Generate a standard curve by plotting absorbance/peak area against concentration.
-
Microsphere Dissolution: Accurately weigh approximately 5 mg of the lyophilized TAA-loaded microspheres. Dissolve the microspheres in a known volume (e.g., 20 mL) of acetonitrile.
-
Sample Analysis: Filter the resulting solution to remove any particulate matter. Analyze the filtrate using a validated UPLC or HPLC method to determine the concentration of TAA.[1][7] A typical HPLC setup might use a C18 column with a mobile phase of methanol/water (45:55 v/v) and UV detection at 239 nm.[7]
-
Calculations:
-
Calculate the mass of TAA in the dissolved microsphere sample based on the measured concentration and the dissolution volume.
-
Calculate the Drug Loading (%) = (Mass of TAA / Mass of microspheres) x 100.
-
Calculate the Encapsulation Efficiency (%) = (Actual Drug Loading / Theoretical Drug Loading) x 100.
-
Visualizations
Caption: A flowchart of the experimental process for creating and evaluating TAA-loaded PLGA microspheres.
Caption: A logical diagram illustrating troubleshooting steps for low encapsulation efficiency in PLGA microspheres.
References
- 1. kinampark.com [kinampark.com]
- 2. kinampark.com [kinampark.com]
- 3. Formulation and Characterization of this compound-Loaded Microspheres Prepared by a Static Mixing Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic analysis of triamcinolone acetonide release from PLGA microspheres as a function of varying in vitro release conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of in vivo release of triamcinolone acetonide from PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Triamcinolone Acetonide and Methylprednisolone Acetate in Preclinical Models of Joint Inflammation
For Researchers, Scientists, and Drug Development Professionals
Intra-articular corticosteroids are a cornerstone in the management of joint inflammation, offering potent and localized anti-inflammatory effects. Among the most frequently utilized are triamcinolone acetonide (TA) and methylprednisolone acetate (MPA). This guide provides an objective comparison of their performance in preclinical joint inflammation models, supported by experimental data, to aid researchers and drug development professionals in their selection and evaluation of these compounds.
Executive Summary
Both triamcinolone acetonide and methylprednisolone acetate are effective in reducing inflammation in joint models. Preclinical evidence suggests nuances in their chondroprotective and anti-inflammatory profiles. In vitro studies indicate that triamcinolone acetonide may be less chondrotoxic than methylprednisolone acetate, showing better preservation of chondrocyte viability. Conversely, both agents demonstrate a capacity to suppress key inflammatory mediators. Clinical studies in humans with osteoarthritis and inflammatory arthritis have often shown comparable efficacy in pain reduction and functional improvement, though some studies suggest a longer duration of action for triamcinolone acetonide. The selection between these two corticosteroids may, therefore, depend on the specific research question, the desired duration of effect, and the importance of chondrocyte preservation in the experimental model.
Data Presentation
In Vitro Studies: Chondrocyte Viability and Cartilage Mechanics
An in vitro study utilizing bovine articular cartilage explants provided a direct comparison of the effects of TA and MPA on cartilage health. The results indicate a greater chondrotoxic potential for MPA compared to TA under the tested conditions.[1]
| Parameter | Control | Methylprednisolone Acetate (MPA) | Triamcinolone Acetonide (TA) |
| Chondrocyte Viability (%) | 49.8 | 35.5 (p < 0.001 vs Control; p = 0.01 vs TA) | 45.7 |
| Aggregate Modulus (kPa) | 646.3 | 312.8 (p < 0.001 vs Control) | 257.0 (p < 0.001 vs Control) |
| Shear Modulus (kPa) | 370.1 | 191.2 (p < 0.001 vs Control) | 157.4 (p < 0.001 vs Control) |
| Ultimate Tensile Strength (MPa) | 9.650 | 5.648 (p = 0.021 vs Control) | 6.065 (p = 0.0403 vs Control) |
Data adapted from an in vitro study on bovine cartilage explants.[1]
In Vitro Studies: Gene Expression in Chondrocytes
Studies on human and equine chondrocytes have explored the impact of TA on genes involved in cartilage matrix degradation and inflammation. While a direct comparative study with MPA on gene expression is lacking, the data on TA provides valuable insights into its mechanism of action.
| Gene | Treatment | Fold Change vs. Control | p-value |
| MMP-3 | Triamcinolone Acetonide (1 mg/ml) | 6.59 ± 5.2 | 0.022 |
| MMP-3 | Triamcinolone Acetonide (5 mg/ml) | 5.43 ± 3.46 | < 0.01 |
| P21 | Triamcinolone Acetonide (1 mg/ml) | 5.17 ± 0.8 | ≤ 0.001 |
| P21 | Triamcinolone Acetonide (5 mg/ml) | 4.2 ± 0.5 | ≤ 0.001 |
| GDF15 | Triamcinolone Acetonide (1 mg/ml) | 9.97 ± 0.9 | ≤ 0.001 |
| GDF15 | Triamcinolone Acetonide (5 mg/ml) | 12.97 ± 2.6 | ≤ 0.001 |
| cFos | Triamcinolone Acetonide (1 mg/ml) | 4.96 ± 1.0 | 0.029 |
| cFos | Triamcinolone Acetonide (5 mg/ml) | 6.65 ± 1.5 | < 0.01 |
Data adapted from studies on human osteoarthritic chondrocytes.[2][3][4]
Clinical Studies in Inflammatory Arthritis (Human)
A double-blind, randomized controlled trial in patients with rheumatoid arthritis or spondyloarthritis provided a direct comparison of the clinical efficacy of intra-articular MPA and TA.
| Outcome | Methylprednisolone Acetate (MPA) | Triamcinolone Acetonide (TA) | p-value |
| Mean Time to Relapse (weeks) | 20.8 | 20.9 | 0.9 |
| Mean Change in Pain (NRS) at 24 weeks | -4.4 | -3.9 | 0.46 |
| Relapse Rate at 24 weeks | 9/50 | 9/50 | N/A |
Data from a 24-week randomized controlled trial.[5]
Experimental Protocols
In Vitro Cartilage Explant Study
-
Model: Articular cartilage explants were harvested from the femoral condyles of bovine stifles.
-
Treatment: Explants were exposed to chondrogenic medium containing either a clinical dose of MPA or TA for one hour, followed by a medium wash and exchange. A control group was treated with chondrogenic medium alone.
-
Assessments: After 24 hours, samples were assessed for chondrocyte viability (live/dead staining), mechanical properties (creep indentation and tensile testing), biochemical content (collagen and glycosaminoglycan assays), and pyridinoline crosslinking (mass spectrometry).[1]
Human Chondrocyte Gene Expression Study
-
Model: Primary chondrocytes were isolated from the cartilage of patients with knee osteoarthritis undergoing total knee replacement.
-
Treatment: Chondrocytes were cultured and treated with TA at concentrations of 1 mg/ml and 5 mg/ml.
-
Assessments: After 48 hours of incubation, total RNA was extracted, and the expression of genes involved in extracellular matrix degradation (MMP-1, MMP-3, MMP-13, ADAMTS-5, and TIMP-3) was evaluated using reverse-transcription real-time polymerase chain reaction (RT-qPCR).[3][4]
Randomized Controlled Trial in Chronic Inflammatory Arthritis
-
Study Design: A double-blind, randomized controlled trial.
-
Participants: 100 patients with rheumatoid arthritis or spondyloarthritis with an acutely swollen knee joint.
-
Intervention: Patients were randomly assigned to receive an intra-articular knee injection of either 80 mg of MPA or 80 mg of TA.
-
Primary Outcome: Time to relapse over 24 weeks, with relapse defined as a return to baseline pain or swelling for at least one week.
-
Secondary Outcomes: Changes in pain and swelling (measured on a numerical rating scale), range of movement, and the occurrence of adverse effects. Evaluations were performed at 4, 12, and 24 weeks.[5]
Mechanism of Action and Signaling Pathways
Corticosteroids exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR). Upon binding, the corticosteroid-GR complex translocates to the nucleus, where it can modulate gene expression in two main ways: transactivation and transrepression.
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their transcription.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
While both TA and MPA operate through this general mechanism, subtle differences in their chemical structure may lead to variations in their binding affinity for the GR, their pharmacokinetic profile within the joint, and their downstream effects on specific signaling pathways. However, direct comparative studies on the differential regulation of signaling pathways by TA and MPA in the context of joint inflammation are currently limited.
Caption: General signaling pathway of glucocorticoids in a target cell.
Experimental Workflow and Logical Relationships
The evaluation of TA and MPA in a preclinical model of inflammatory arthritis, such as collagen-induced arthritis (CIA), typically follows a standardized workflow.
Caption: A typical experimental workflow for comparing TA and MPA in an animal model of arthritis.
The anti-inflammatory effects of both TA and MPA are mediated by their ability to suppress the production and activity of key inflammatory mediators.
Caption: Logical relationship of TA and MPA effects on key inflammatory mediators.
Conclusion
In preclinical models of joint inflammation, both triamcinolone acetonide and methylprednisolone acetate demonstrate significant anti-inflammatory efficacy. The available evidence suggests that triamcinolone acetonide may offer a superior chondroprotective profile, with less detrimental impact on chondrocyte viability compared to methylprednisolone acetate. However, both agents effectively reduce the mechanical properties of cartilage in vitro. Clinical comparisons in inflammatory arthritis have not consistently shown superiority of one agent over the other in terms of short- to medium-term pain relief and functional improvement.
For researchers and drug development professionals, the choice between these two corticosteroids in a preclinical setting should be guided by the specific aims of the study. If the preservation of cartilage integrity is a primary concern, triamcinolone acetonide may be the preferred agent. If the primary goal is to achieve potent, short-term anti-inflammatory effects, both agents are likely to be effective. Further head-to-head comparative studies in standardized animal models of inflammatory arthritis are warranted to more definitively delineate the differential effects of these two commonly used corticosteroids on disease progression and joint pathology.
References
- 1. In Vitro Effects of Triamcinolone and Methylprednisolone on the Viability and Mechanics of Native Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. thaiscience.info [thaiscience.info]
- 4. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 5. Efficacy of Methylprednisolone Acetate Versus Triamcinolone Acetonide Intra-articular Knee Injection in Patients With Chronic Inflammatory Arthritis: A 24-Week Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Analytical Methods for Triamcinolone Acetonide Acetate: A Comparative Guide Based on ICH Guidelines
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the quality and consistency of pharmaceutical products. This guide provides a comparative analysis of analytical methods for the quantification of triamcinolone acetonide acetate, with a focus on validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. The information presented herein is intended to assist in the selection and implementation of appropriate analytical methods.
Comparison of Analytical Method Validation Parameters
The following table summarizes the validation parameters for different analytical methods used for the determination of triamcinolone acetonide. The data has been compiled from various studies and is presented to facilitate a direct comparison of method performance against ICH Q2(R1) guidelines.[1][2][3]
| Validation Parameter | HPLC Method 1[4][5] | HPLC Method 2[6][7] | HPTLC Method[4][8] |
| Linearity Range | 0.05–30.00 µg/mL | 10-50 µg/mL | 0.20–28.00 µ g/band |
| Correlation Coefficient (r²) | > 0.999 | 0.9998 | Not Specified |
| Accuracy (% Recovery) | 98.20% to 101.34%[5] | 99.3% to 100.8%[6] | Not Specified |
| Precision (%RSD) | < 2%[5] | < 0.0204%[7] | Not Specified |
| Limit of Detection (LOD) | 2.0 µg/mL[5] | Not Specified | Not Specified |
| Limit of Quantitation (LOQ) | 1.0 µg/mL[5] | Not Specified | Not Specified |
| Specificity | Method is specific and stability-indicating[4] | Method is specific[6] | Method is specific[4] |
| Robustness | Method is robust[6] | Method is robust[6] | Not Specified |
Experimental Protocols
Detailed methodologies for the key analytical methods are provided below. These protocols offer a comprehensive understanding of the experimental conditions.
High-Performance Liquid Chromatography (HPLC) Method 1
This method is a reversed-phase HPLC method for the simultaneous determination of triamcinolone acetonide and econazole nitrate.[4]
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Acetonitrile–methanol–0.05 M potassium dihydrogen phosphate (pH 3.0) in a ratio of 25.0:15.0:60.0 (v/v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 225 nm.[4]
-
Linearity: Established in the range of 0.05–30.00 µg/mL.[4]
High-Performance Liquid Chromatography (HPLC) Method 2
This is a reversed-phase HPLC method developed for the estimation of triamcinolone acetonide in injectable suspension.[6][7]
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm id; 5 µm particle size).[7]
-
Mobile Phase: Acetonitrile: 0.05M Phosphate buffer (pH adjusted to 6.8 with NaOH) with 0.1% Triethylamine in a ratio of 55:45 (v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detection at 238 nm.[7]
-
Linearity: Established in the concentration range of 10-50 µg/ml.[7]
High-Performance Thin-Layer Chromatography (HPTLC) Method
This method was developed for the determination of triamcinolone acetonide in the presence of its impurities and degradation products.[4][8]
-
Stationary Phase: Silica gel 60 F254 HPTLC plates.[4]
-
Mobile Phase: Ethyl acetate–tetrahydrofuran–ammonia in a ratio of 10.0:7.0:0.1 (v/v/v).[4]
-
Detection: Densitometric scanning at 225 nm.[4]
-
Linearity: Established in the range of 0.20–28.00 µ g/band .[4]
Visualizing the Validation Process
The following diagrams illustrate the workflow for analytical method validation according to ICH guidelines and the interrelationship of the key validation parameters.
Caption: Workflow for analytical method validation as per ICH guidelines.
Caption: Interrelationship of analytical method validation parameters.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Resolution and Quantitation of Triamcinolone Acetonide and Its Coformulated Drug in the Presence of Its Impurities and Degradation Products by HPTLC and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmahealthsciences.net [pharmahealthsciences.net]
- 7. recentscientific.com [recentscientific.com]
- 8. scholar.cu.edu.eg [scholar.cu.edu.eg]
Head-to-head comparison of different corticosteroid potencies in vitro
For researchers, scientists, and drug development professionals, understanding the relative potency of different corticosteroids is paramount for selecting the appropriate compound for therapeutic development and mechanistic studies. This guide provides an objective in vitro comparison of various corticosteroids, supported by experimental data from receptor binding assays, reporter gene assays, and functional anti-inflammatory assays.
This guide summarizes key quantitative data in structured tables for easy comparison, details the experimental methodologies for pivotal assays, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Comparison of Corticosteroid Potency
The in vitro potency of corticosteroids can be assessed through various methods, each providing a different facet of the drug's activity. Key metrics include the relative binding affinity (RBA) to the glucocorticoid receptor (GR), the half-maximal effective concentration (EC50) in reporter gene assays, and the half-maximal inhibitory concentration (IC50) in anti-inflammatory assays.
Table 1: Relative Binding Affinity of Corticosteroids to the Glucocorticoid Receptor
The affinity of a corticosteroid for the glucocorticoid receptor is a primary determinant of its potency.[1] The data below, compiled from various in vitro studies, compares the relative binding affinity of several corticosteroids, with Dexamethasone often used as a reference compound.[2][3][4]
| Corticosteroid | Relative Binding Affinity (Dexamethasone = 100) |
| Dexamethasone | 100[2][3] |
| Hydrocortisone | 10 |
| Prednisolone | 20 |
| Methylprednisolone | 100 |
| Triamcinolone Acetonide | 190[2] |
| Budesonide | 855-905[3][4] |
| Fluticasone Propionate | 1775-1800[2][4] |
| Mometasone Furoate | 2244[4] |
| Fluticasone Furoate | 2989[4] |
| Des-isobutyryl-ciclesonide (des-CIC) | 1212[3] |
Table 2: Functional Potency of Corticosteroids in Reporter Gene Assays
Reporter gene assays provide a measure of a corticosteroid's ability to activate the GR and induce gene transcription. The following table presents EC50 values for the induction of a glucocorticoid response element (GRE)-driven luciferase reporter gene. Lower EC50 values indicate higher potency.
| Corticosteroid | EC50 (nM) for GRE-luciferase induction |
| Dexamethasone | 0.8 - 36[5] |
| Budesonide | 0.05 - 1.1[5] |
| Fluticasone Propionate | 0.018 - 0.98[5] |
Table 3: Anti-Inflammatory Potency of Corticosteroids in In Vitro Functional Assays
The anti-inflammatory effects of corticosteroids can be quantified by their ability to inhibit pro-inflammatory processes. The tables below show IC50 values for the inhibition of lymphocyte proliferation and cytokine release. Lower IC50 values denote greater potency.
Inhibition of Lymphocyte Proliferation (Phytohemagglutinin-stimulated)
| Corticosteroid | Relative Potency (Hydrocortisone = 1) | IC50 (nM) |
| Hydrocortisone | 1.00[6][7] | > PNL |
| Prednisolone | 2.43[6][7] | > MPL |
| Dexamethasone | 24.7[6][7] | > TAA |
| Methylprednisolone | - | > BDP |
| Betamethasone | - | > DEX |
| Triamcinolone Acetonide | - | > FLU |
| Flunisolide | - | > BUD |
| Budesonide | - | > FTP |
| Fluticasone Propionate | - | < BUD |
| Beclomethasone Dipropionate | - | > BET |
The order of drug concentrations producing 50% inhibition (IC50) from highest to lowest was HC > PNL > MPL > BDP > BET > DEX > TAA > FLU > BUD > FTP.[7]
Inhibition of GM-CSF Release from A549 Cells
| Corticosteroid | EC50 (M) |
| Fluticasone Propionate | 1.8 x 10-11[5][8] |
| Budesonide | 5.0 x 10-11[5][8] |
| Dexamethasone | 2.2 x 10-9[5][8] |
| Tipredane | 8.3 x 10-10[5][8] |
| Butixicort | 3.7 x 10-8[5][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key in vitro assays used to determine corticosteroid potency.
Glucocorticoid Receptor (GR) Binding Assay
This assay measures the affinity of a corticosteroid for the GR.
Principle: A competitive binding assay is performed where the test corticosteroid competes with a radiolabeled or fluorescently labeled glucocorticoid ligand for binding to a source of GR (e.g., recombinant human GR or cell lysates).
Methodology:
-
Preparation of GR: Recombinant human GR or a cellular lysate containing GR is prepared.
-
Ligand Preparation: A known concentration of a high-affinity radiolabeled (e.g., [3H]dexamethasone) or fluorescently labeled glucocorticoid is used.
-
Competition: The GR preparation is incubated with the labeled ligand in the presence of varying concentrations of the unlabeled test corticosteroid.
-
Separation: Bound and free labeled ligand are separated (e.g., by filtration or size-exclusion chromatography).
-
Quantification: The amount of bound labeled ligand is measured (e.g., by scintillation counting or fluorescence detection).
-
Data Analysis: The concentration of the test corticosteroid that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a standard corticosteroid like dexamethasone.
Glucocorticoid Response Element (GRE) Reporter Gene Assay
This assay assesses the ability of a corticosteroid to activate GR-mediated gene transcription.
Principle: Cells are transfected with a reporter gene (e.g., luciferase) under the control of a promoter containing multiple copies of the glucocorticoid response element (GRE). Upon binding of a corticosteroid to the endogenous GR, the GR-ligand complex translocates to the nucleus, binds to the GREs, and drives the expression of the reporter gene.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa or A549) is cultured and stably or transiently transfected with a GRE-luciferase reporter plasmid.[9]
-
Corticosteroid Treatment: The transfected cells are treated with various concentrations of the test corticosteroid for a defined period (e.g., 14-24 hours).[9]
-
Cell Lysis: The cells are lysed to release the cellular components, including the expressed luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The EC50 value, the concentration of the corticosteroid that produces 50% of the maximal response, is calculated from the dose-response curve.
Lymphocyte Proliferation Assay
This assay measures the immunosuppressive activity of corticosteroids by their ability to inhibit the proliferation of stimulated lymphocytes.
Principle: Lymphocytes, typically peripheral blood mononuclear cells (PBMCs), are stimulated to proliferate by a mitogen like phytohemagglutinin (PHA). The ability of a corticosteroid to inhibit this proliferation is quantified.
Methodology:
-
Isolation of PBMCs: PBMCs are isolated from whole blood using density gradient centrifugation.
-
Cell Culture: The isolated PBMCs are cultured in a suitable medium.
-
Treatment and Stimulation: The cells are pre-incubated with varying concentrations of the test corticosteroid before being stimulated with a mitogen (e.g., PHA).
-
Proliferation Measurement: After a set incubation period (e.g., 72 hours), cell proliferation is assessed. This is commonly done by adding [3H]-thymidine and measuring its incorporation into the DNA of proliferating cells, or by using a colorimetric assay (e.g., MTT or WST-1).
-
Data Analysis: The IC50 value, the concentration of the corticosteroid that inhibits 50% of the mitogen-induced proliferation, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams were generated using Graphviz (DOT language).
Glucocorticoid Receptor Signaling Pathway
Corticosteroids exert their effects primarily through the glucocorticoid receptor (GR), which, upon ligand binding, translocates to the nucleus and modulates gene expression through two main mechanisms: transactivation and transrepression.
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow for In Vitro Corticosteroid Potency Assessment
The following diagram illustrates a typical workflow for comparing the in vitro potency of different corticosteroids using the assays described above.
Caption: Workflow for corticosteroid potency testing.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. abcam.com [abcam.com]
- 5. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro determination of relative corticosteroid potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Triamcinolone Acetonide Acetate Effects: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Triamcinolone acetonide acetate, a synthetic corticosteroid, is widely utilized for its anti-inflammatory and immunosuppressive properties across various therapeutic areas. However, the reproducibility of its effects in published studies can be influenced by varying experimental protocols and patient populations. This guide provides a comparative analysis of this compound's performance against other corticosteroids, supported by quantitative data from published research, detailed experimental methodologies, and visual representations of its mechanism of action.
Comparative Efficacy of this compound
The therapeutic efficacy of this compound has been evaluated in numerous clinical settings, often in comparison with other corticosteroids. Below are summary tables of quantitative data from studies in knee osteoarthritis and keloid treatment.
Intra-Articular Knee Injections for Osteoarthritis
Intra-articular corticosteroid injections are a common treatment for pain and inflammation associated with knee osteoarthritis. The following table compares the efficacy of triamcinolone acetonide with methylprednisolone acetate.
| Outcome Measure | Triamcinolone Acetonide (TA) | Methylprednisolone Acetate (MPA) | Study Details |
| Mean Time to Relapse (weeks) | 20.9 (95% CI, 19.0-22.8) | 20.8 (95% CI, 18.8-22.7) | Double-blind, randomized controlled trial in patients with chronic inflammatory arthritis (n=100). Relapse was defined as return to baseline pain or swelling.[1] |
| Mean Change in Pain Score (at 24 weeks) | -3.9 (SD 2.8) | -4.4 (SD 3.1) | No significant difference was found between the two groups (P = 0.46).[1] |
| WOMAC Total Score at 8 weeks | 123.31 ± 25.56 | 96.23 ± 27.59 | Statistically significant difference in favor of Methylprednisolone (P = 0.001).[2] |
| WOMAC Total Score at 12 weeks | 57.76 ± 10.38 | 80.54 ± 8.27 | Statistically significant difference in favor of Triamcinolone (P = 0.001).[2] |
| VAS Score at 8 weeks | - | - | Statistically significant difference in favor of Methylprednisolone (P = 0.01).[2] |
WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) scores measure pain, stiffness, and physical function. A lower score indicates better outcomes. VAS (Visual Analog Scale) for pain, where a lower score indicates less pain.
Treatment of Keloid Scars
Intralesional corticosteroid injections are a first-line therapy for keloids. This table summarizes the efficacy of triamcinolone acetonide compared to other treatments based on a meta-analysis.
| Comparison | Outcome | Result (Odds Ratio/Relative Risk) | Key Findings |
| TA vs. Placebo/No Treatment | Reduction in keloid size | Statistically significant in favor of TA | Meta-analysis showed TAC treatment significantly reduced keloid size.[3][4] |
| TA vs. Silicone Gel Sheet | Reduction in keloid size | Statistically different in favor of TA | - |
| TA vs. Verapamil | Vascularity and Pliability | Significant difference in favor of TA | TAC reduced scar vascularity and pliability faster than verapamil.[3][4] |
| TA vs. 5-Fluorouracil (5-FU) | >50% Overall Improvement | RR: 2.12 (95% CI: 1.20–3.75) in favor of 5-FU | One study showed a significant improvement in favor of 5-fluorouracil.[3][4] |
| TA vs. TA + 5-FU | Complications (skin atrophy, telangiectasia) | RR: 3.65 (95% CI: 1.65–8.08) for TA alone | Combination therapy had a lower risk of these side effects.[3] |
| TA + Verapamil vs. Fractional CO2 Laser + TA | Mean Overall Improvement | 61.03% vs. 41.66% (P = 0.024) | The combination of triamcinolone and verapamil showed significantly better improvement.[5] |
RR (Relative Risk). An RR > 1 favors the comparator, while an RR < 1 favors triamcinolone acetonide. The meta-analysis highlighted that many trials had a small number of patients and inconsistent outcome assessments, which could affect the reproducibility of the findings.[3][4]
Signaling Pathway of this compound
This compound, as a glucocorticoid, exerts its effects by modulating gene expression. The following diagram illustrates its primary signaling pathway.
Upon entering the cell, this compound binds to the cytosolic glucocorticoid receptor (GR), which is part of an inactive complex with heat shock proteins (HSPs).[6] This binding causes a conformational change, dissociation from the HSPs, and translocation of the active TAA-GR complex into the nucleus.[6] In the nucleus, the complex can directly bind to Glucocorticoid Response Elements (GREs) on the DNA to either activate or repress gene transcription.[7][8] Additionally, the TAA-GR complex can interact with other transcription factors, such as NF-κB and AP-1, to further modulate gene expression, typically leading to the repression of pro-inflammatory genes.[6] This results in an increased synthesis of anti-inflammatory proteins like lipocortin-1 and a decreased synthesis of pro-inflammatory mediators such as cytokines and cyclooxygenase-2 (COX-2).[9]
Experimental Protocols
To facilitate the reproducibility of findings, detailed experimental protocols from published studies are provided below.
In Vitro Endothelial Cell Sprouting Assay
This assay is used to assess the anti-angiogenic potential of triamcinolone acetonide.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until confluent.[10]
-
Spheroid Formation: HUVECs are harvested and suspended in a medium containing methylcellulose. Droplets of this cell suspension are placed on the lid of a petri dish and incubated upside down (hanging drop method) for 24 hours to allow for the formation of spheroids.[10]
-
Embedding: The formed spheroids are collected and embedded in a collagen gel matrix in a 24-well plate. The gel is allowed to polymerize.[10]
-
Treatment: The spheroids are then treated with different concentrations of this compound. A control group without treatment is also included.
-
Incubation and Imaging: The plate is incubated for 24 hours to allow for sprouting. After incubation, the spheroids are imaged using a phase-contrast microscope.[10]
-
Quantification: The number and length of the sprouts originating from each spheroid are quantified using imaging software. This allows for a dose-dependent analysis of the anti-angiogenic effect of this compound.[10]
In Vivo Mouse Model of Oxygen-Induced Retinopathy (OIR)
This model is used to study the effects of triamcinolone acetonide on pathological neovascularization in the retina, mimicking retinopathy of prematurity.
Methodology:
-
Hyperoxic Exposure: Neonatal C57BL/6J mice and their nursing dam are placed in a hyperoxic chamber with 75% oxygen from postnatal day 7 (P7) to P12. This leads to the cessation of normal retinal vessel growth and vaso-obliteration in the central retina.[11][12]
-
Return to Normoxia and Injection: On P12, the mice are returned to room air (normoxia). This relative hypoxia induces a proliferative vascular response. At this time, an intravitreal injection of triamcinolone acetonide is administered to one eye, while the contralateral eye receives a saline injection as a control.
-
Tissue Collection and Preparation: On P17, the mice are euthanized, and their eyes are enucleated. The retinas are dissected and prepared as flat mounts.[11]
-
Staining and Analysis: The retinal flat mounts are stained with isolectin B4 to visualize the vasculature. The areas of vaso-obliteration and neovascularization are then quantified using imaging software and compared between the triamcinolone-treated and control eyes.[11]
High-Performance Liquid Chromatography (HPLC) for Quantification
A validated HPLC method is crucial for determining the concentration of triamcinolone acetonide in various formulations and biological samples.
Methodological Parameters:
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A mixture of Acetonitrile and 0.05M Phosphate buffer (pH adjusted to 6.8) with 0.1% Triethylamine (55:45 v/v).[13]
-
Flow Rate: 1 ml/min.[13]
-
Detection: UV detector at 238 nm.[13]
-
Linearity: The method has been shown to be linear in the concentration range of 10-50 µg/ml (r²=0.9998).[13]
Sample Preparation (General):
-
A standard stock solution of triamcinolone acetonide is prepared by dissolving a known amount in a suitable diluent (e.g., the mobile phase).
-
Working standard solutions are prepared by serial dilution of the stock solution to create a calibration curve.
-
The sample containing triamcinolone acetonide is appropriately diluted with the diluent to fall within the linear range of the assay.
-
Both standards and samples are injected into the HPLC system, and the peak areas are used to calculate the concentration of triamcinolone acetonide in the sample.
Conclusion
The reproducibility of the effects of this compound is dependent on standardized methodologies. This guide provides a framework for comparing its efficacy with other corticosteroids by presenting quantitative data from clinical studies and detailing key experimental protocols. The provided signaling pathway and workflow diagrams offer a clear visual understanding of its mechanism of action and experimental application. Researchers are encouraged to consider the methodological variations between studies when interpreting and comparing results. By adhering to detailed and consistent protocols, the scientific community can enhance the reproducibility and reliability of research on this compound and other therapeutic agents.
References
- 1. Efficacy of Methylprednisolone Acetate Versus Triamcinolone Acetonide Intra-articular Knee Injection in Patients With Chronic Inflammatory Arthritis: A 24-Week Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijss-sn.com [ijss-sn.com]
- 3. Frontiers | The Efficacy of Triamcinolone Acetonide in Keloid Treatment: A Systematic Review and Meta-analysis [frontiersin.org]
- 4. The Efficacy of Triamcinolone Acetonide in Keloid Treatment: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Effectiveness of Intralesional Triamcinolone Acetonide with Fractional CO2 Laser Against Intralesional Triamcinolone Acetonide with Intralesional Verapamil in the Treatment of Keloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of downstream effects of glucocorticoid receptor dysfunction on organ function in critical illness-associated systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucocorticoid receptor dynamics and gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. Experimental models of retinopathy of prematurity - Canovai - Annals of Eye Science [aes.amegroups.org]
- 13. recentscientific.com [recentscientific.com]
A Comparative Guide to the In Vivo Efficacy of Triamcinolone Acetonide and Triamcinolone Hexacetonide
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the in vivo efficacy of corticosteroid formulations is critical for therapeutic advancement. This guide provides an objective comparison of triamcinolone acetonide (TA) and triamcinolone hexacetonide (TH), focusing on their performance in intra-articular applications, supported by experimental data from clinical studies.
Executive Summary
Triamcinolone hexacetonide consistently demonstrates a longer duration of action and superior efficacy in maintaining clinical remission compared to triamcinolone acetonide when administered intra-articularly. This enhanced performance is largely attributed to its lower solubility, which results in a slower absorption rate and prolonged local activity of the active moiety, triamcinolone acetonide. While both compounds show similar initial efficacy, the relapse rate is significantly lower with triamcinolone hexacetonide.
Data Presentation: Clinical Efficacy Comparison
The following tables summarize quantitative data from comparative clinical studies in patients with juvenile idiopathic arthritis (JIA), a condition where intra-articular corticosteroids are a common treatment modality.
Table 1: Comparison of Clinical Response and Relapse Rates
| Study & Population | Time Point | Triamcinolone Acetonide (TA) | Triamcinolone Hexacetonide (TH) | p-value |
| Zulian et al. (2003) [1][2] | 6 Months | 53.3% (Good Response) | 81.4% (Good Response) | p=0.001 |
| (Oligoarticular JIA) | 12 Months | 43.3% (Good Response) | 67.1% (Good Response) | p=0.006 |
| 24 Months | 33.3% (Good Response) | 60.0% (Good Response) | p=0.002 | |
| Habib et al. (2022) [3] | 1 Month | 69.6% (Complete Recovery) | 69.5% (Complete Recovery) | p=0.232 |
| (JIA) | 3 Months | 20.1% (Relapse Rate) | 8.8% (Relapse Rate) | p<0.01 |
Table 2: Comparison of Median Relapse Time
| Study & Population | Median Relapse Time (TA) | Median Relapse Time (TH) | p-value |
| Perin et al. (2022) [4][5] | 4 months (all joints) | 18 months (all joints) | p<0.001 |
| (JIA) | 3 months (knee only) | 14 months (knee only) | Not Specified |
| 3 months (overall) | 11 months (overall) | p<0.001 |
Experimental Protocols
Detailed methodologies from key clinical studies are provided below to allow for critical evaluation and replication of findings.
Study 1: Zulian et al. (2003) - Prospective, Blinded, Randomized Controlled Trial[1][2]
-
Objective: To compare the efficacy and safety of intra-articular TH and TA in children with oligoarticular JIA.
-
Study Design: 130 joints of 85 patients were randomly treated with either TH or TA based on drug availability. The efficacy was evaluated prospectively in a blinded fashion.
-
Intervention: Intra-articular injection of either triamcinolone hexacetonide or triamcinolone acetonide.
-
Outcome Measures: The primary outcome was the articular score at 6, 12, and 24 months. A "good response" was defined as a decrease in the articular score of ≥60% from baseline.
-
Statistical Analysis: Differences between groups were analyzed using the t-test, χ2 test, or Fisher's exact test. The efficacy of treatment was expressed as the percentage of positive results or as the relative risk of relapse.
Study 2: Habib et al. (2022) - Retrospective Chart Review[3]
-
Objective: To compare the efficacy and safety of TA versus TH for JIA patients.
-
Study Design: A retrospective chart review of JIA patients treated with either TA or TH intra-articular joint injections between 2010 and 2019.
-
Population: 102 JIA patients (292 joints), with 138 joints treated with TA and 154 with TH.
-
Primary Outcomes:
-
Efficacy: Full recovery from arthritis one month after injection and the relapse rate of arthritis three months after injection.
-
Safety: Occurrence of adverse events during the follow-up period.
-
-
Statistical Analysis: A Kaplan-Meier analysis was used to compare the efficacy over a 40-month period, and a logistic regression model was used to determine the odds ratio for relapse.
Study 3: Perin et al. (2022) - Retrospective Chart Review[4][5][6]
-
Objective: To compare the duration of remission of intra-articular TH with that of TA in children with JIA.
-
Study Design: A retrospective chart review of 39 JIA patients who received intra-articular corticosteroid injections (41 with TH, 124 with TA) between September 2018 and September 2019.
-
Primary Outcome: Time to relapse, defined by the presence of arthritis on physical examination.
-
Statistical Analysis: Kaplan-Meier curves and a log-rank test were constructed to compare the probability of time to relapse. Mixed-effects Cox regression models were used to account for multiple injections per participant.
Mandatory Visualizations
Signaling Pathway
Both triamcinolone acetonide and triamcinolone hexacetonide exert their anti-inflammatory effects through the glucocorticoid receptor signaling pathway. Triamcinolone hexacetonide is hydrolyzed to release the active moiety, triamcinolone acetonide, which then initiates this cascade.[6][7]
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo comparison of intra-articular corticosteroid efficacy in an animal model of arthritis.
Caption: In Vivo Experimental Workflow for Corticosteroid Comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating Intra-Articular Drug Delivery for the Treatment of Osteoarthritis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. zora.uzh.ch [zora.uzh.ch]
A Comparative Guide to Triamcinolone Acetonide Acetate Assay Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of triamcinolone acetonide acetate, a potent synthetic corticosteroid. The selection of an appropriate assay method is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible Spectrophotometry, enabling an informed decision for your analytical needs.
Comparative Analysis of Assay Methods
The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the quantitative performance data for HPLC, UPLC-MS/MS, and UV-Visible Spectrophotometry based on published validation studies.
Table 1: Performance Characteristics of HPLC Methods
| Parameter | Method 1[1][2] | Method 2[3] | Method 3 |
| Linearity Range | 10 - 150% of specification level | 2.5 - 50 µg/mL | 10.0 - 100.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.999 | 0.9995 - 0.9998 |
| Accuracy (% Recovery) | Not specified | 98.72% - 105.41% | 99.36% - 99.84% |
| Precision (% RSD) | < 2% | 0.04% - 4.93% | 0.60% - 0.66% |
| Limit of Quantitation (LOQ) | Not specified | 2.08 µg/mL | Not specified |
| Retention Time | 2.72 min / 5.249 min | Not specified | Not specified |
Table 2: Performance Characteristics of UPLC-MS/MS Methods
| Parameter | Method 1[4][5][6] | Method 2[7][8] |
| Linearity Range | 0.53 - 21.20 ng/mL | Not specified |
| Correlation Coefficient (r²) | Not specified | Not specified |
| Accuracy (% Recovery) | -6.577% to 0.348% (Intra- and inter-run) | 82% - 138% |
| Precision (% RSD) | 3.007% - 11.26% (Intra- and inter-run) | 3.0% - 20% |
| Limit of Quantitation (LOQ) | 0.53 ng/mL | 0.6 - 1.6 nmol/L |
| Retention Time | Not specified | Not specified |
Table 3: Performance Characteristics of UV-Visible Spectrophotometry Methods
| Parameter | Method 1 (Colorimetric)[9] | Method 2 (Derivative) | Method 3 (First Order Derivative)[10] |
| Linearity Range | 10 - 40 µg/mL | Not specified | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.998 | 0.9999 | 0.9999 |
| Accuracy (% Recovery) | 100.08% - 103.65% | 99.77% | 99.92% - 100.28% |
| Precision (% RSD) | 1.65% (Repeatability), 2.01% (Intermediate) | 0.48% | 1.3281% - 1.3478% |
| Limit of Quantitation (LOQ) | 9.99 µg/mL | Not specified | Not specified |
| Wavelength (λmax) | 525 nm | 274 nm | 228 nm |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each of the discussed analytical methods.
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Caption: UPLC-Tandem Mass Spectrometry (UPLC-MS/MS) Workflow.
Caption: UV-Visible Spectrophotometry Workflow.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC)
Method 1 (RP-HPLC for Injectable Suspension) [1]
-
Mobile Phase: A mixture of buffer, acetonitrile, and water.
-
Column: Inertsil ODS 3V, 150 x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Validation: The method was validated according to ICH guidelines for specificity, precision, accuracy, linearity, and robustness.
Method 2 (RP-HPLC for Tablet and Injection) [2]
-
Mobile Phase: Acetonitrile: 0.05M Phosphate buffer (pH 6.8 with NaOH) with 0.1% Triethylamine (55:45 v/v).
-
Column: Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 238 nm.
-
Sample Preparation: A stock solution of 10 µg/ml was prepared in the diluent.
Method 3 (RP-HPLC for Cream Formulation) [3]
-
Mobile Phase: Water and acetonitrile in a gradient elution.
-
Column: ACE® C18, 4.6 mm × 150 mm, 5 µm.
-
Detection: UV at 254 nm and 240 nm.
-
Linearity: Established in the concentration range of 2.5–50 μg/mL.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Method for Human Plasma [4][5][6]
-
Sample Preparation: Liquid-liquid extraction from plasma using ethyl acetate and N-hexane (4:1, v/v). Cortisone acetate was used as the internal standard.
-
Mobile Phase: Acetonitrile-water containing 1% formic acid (55:45, v/v).
-
Column: ACQUITY™ BEH C18 (50 × 2.1 mm, 1.7 μm).
-
Flow Rate: 0.2 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple-reaction monitoring (MRM) with transitions m/z 435.4→397.3 for triamcinolone acetonide and m/z 403.4→163.1 for the internal standard.
UV-Visible Spectrophotometry
Method 1 (Colorimetric Method for Nasal Spray) [9]
-
Principle: Based on the blue tetrazolium colorimetric reaction.
-
Reagents: Blue Tetrazolium (BT) and Tetramethylammonium hydroxide (TMAH).
-
Procedure: A colored formazan derivative is produced, and the absorbance is measured.
-
Wavelength: 525 nm.
-
Validation: Validated according to ICH Q2 (R1) guidelines for specificity, linearity, LOD, LOQ, precision, and accuracy.
Method 2 (First-Derivative Spectrophotometry for Ointment)
-
Principle: First-derivative spectrophotometry to eliminate interference from ointment excipients.
-
Wavelength: 274 nm.
-
Parameters: Δλ = 4 nm, scan speed of 300 nm/min.
Method 3 (First Order Derivative for Tablet and Injection) [10]
-
Solvent: Methanol.
-
Procedure: A 10 µg/ml stock solution was scanned in the UV-visible range (200 – 400 nm). The first order derivative spectrum was used for quantification.
-
Wavelength: 228 nm.
-
Validation: Performed as per ICH guidelines.
This guide demonstrates that while HPLC and UV-Visible Spectrophotometry are robust and accurate methods for routine quality control of this compound in pharmaceutical formulations, UPLC-MS/MS offers superior sensitivity, making it the method of choice for bioanalytical applications where very low concentrations need to be quantified. The selection of a specific method should be based on the intended application, required sensitivity, and the available instrumentation.
References
- 1. pharmahealthsciences.net [pharmahealthsciences.net]
- 2. recentscientific.com [recentscientific.com]
- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a simple method for the determination of triamcinolone acetonide in nasal spray - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iosrphr.org [iosrphr.org]
A Comparative Analysis of Triamcinolone Acetonide Delivery Systems for Ocular, Intra-articular, and Dermal Applications
For Immediate Release
In the pursuit of optimizing therapeutic outcomes for the potent synthetic corticosteroid, triamcinolone acetonide (TA), researchers have developed a diverse array of advanced drug delivery systems. This guide offers a comparative analysis of key delivery platforms—liposomes, polymeric nanoparticles, in situ forming implants, and microspheres—with a focus on their performance for ocular, intra-articular, and dermal applications. The following sections provide a detailed examination of their physicochemical properties, in vitro release kinetics, and in vivo efficacy, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
I. Physicochemical Characterization and In Vitro Performance
The efficacy of a drug delivery system is intrinsically linked to its physicochemical properties. These parameters, including particle size, zeta potential, drug loading, and encapsulation efficiency, dictate the system's stability, bioavailability, and release profile. A summary of these key metrics for various triamcinolone acetonide formulations is presented below.
Table 1: Comparative Physicochemical Properties of Triamcinolone Acetonide Delivery Systems
| Delivery System | Polymer/Lipid Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes | Phosphatidylcholine, Cholesterol | 135.46 ± 4.49 | - | 90.66 ± 3.21 | - | [1] |
| Phosphatidylcholine | - | - | ~5% | - | [2] | |
| with TA-21-palmitate prodrug | - | - | 85% | - | [2] | |
| Nanoparticles | Chitosan-coated PLGA | 334 ± 67.95 | +26.65 ± 9.97 | 55.18 ± 3.70 | - | [3] |
| PLGA | 274.80 ± 0.99 | - | 63.38 ± 2.30 | - | [3] | |
| Microspheres | PLGA (502H, 18kDa) | - | - | - | - | [4] |
| PLGA (54 kDa) | - | - | - | - | [4] | |
| PLGA | 30-70 µm | - | 98.67 | 27.09 | [5] | |
| In Situ Implant | PLGA (50/50 and 75/25) | - | - | - | 0.5, 1, and 2.5% (w/w) | [1][6] |
Table 2: Comparative In Vitro Release of Triamcinolone Acetonide
| Delivery System | Release Medium/Method | Release Duration | Cumulative Release | Release Kinetics/Mechanism | Reference |
| Liposomes | - | - | Sustained release profile | - | [1] |
| Nanoparticles | - | 27 hours | Plateau reached | Controlled release | [3] |
| Microspheres | PBST pH 7.4 | >28 days | ~20% | Erosion-controlled | [4][5] |
| In Situ Implant | PBS pH 7.4 | 42 days | Sustained release | Non-Fickian diffusion (diffusion and erosion) | [1][6] |
| Microemulsion Gel | - | 6 days | Sustained release | Slow degradation of gel matrix | [7][8] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key experiments cited in this guide.
Preparation of Chitosan-Coated PLGA Nanoparticles
This protocol describes the oil-in-water emulsion technique for fabricating triamcinolone acetonide-loaded chitosan-coated PLGA nanoparticles.[3]
-
Nanoparticle Formation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating triamcinolone acetonide are initially prepared using an oil-in-water emulsion method. A stabilizer, such as Pluronic® F-127, is used to produce stable nanoparticles.
-
Chitosan Coating: The formed PLGA nanoparticles are then surface-modified by incubating them with a solution of chitosan. The positive charge of chitosan allows it to electrostatically interact with the negatively charged surface of the PLGA nanoparticles, forming a coating.
-
Characterization: The resulting chitosan-coated nanoparticles are characterized for their particle size and zeta potential using dynamic light scattering. The encapsulation efficiency of triamcinolone acetonide is determined using high-performance liquid chromatography (HPLC) after separating the nanoparticles from the aqueous medium.[3]
In Vitro Drug Release Study using Franz Diffusion Cells
This method is widely used to assess the in vitro release of drugs from semi-solid and other topical formulations.
-
Apparatus Setup: A Franz diffusion cell apparatus is used, which consists of a donor chamber and a receptor chamber separated by a synthetic membrane (e.g., 0.45 µm Nylon).[9]
-
Membrane Preparation: The membrane is soaked in the receptor medium before being placed between the two chambers.
-
Sample Application: A precise amount of the triamcinolone acetonide formulation is applied to the membrane in the donor chamber.
-
Receptor Medium: The receptor chamber is filled with a suitable medium (e.g., a mixture of water and tetrahydrofuran, 50:50 v/v) and maintained at a constant temperature (32 °C ± 0.5 °C).[9] The medium is continuously stirred to ensure uniform drug concentration.
-
Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor chamber and replaced with fresh medium.
-
Analysis: The concentration of triamcinolone acetonide in the collected samples is quantified using a validated UPLC method.[9]
In Vivo Efficacy Study in an Acute Arthritis Rat Model
This protocol outlines the evaluation of the anti-inflammatory and analgesic effects of intra-articularly administered triamcinolone acetonide-loaded microspheres.[10]
-
Animal Model: An acute arthritis model is induced in rats through an intra-articular injection of streptococcal cell wall peptidoglycan-polysaccharide (PGPS). Subsequent flare-ups are induced by intravenous PGPS injections.
-
Treatment Groups: Animals are randomly assigned to different treatment groups, including a bolus injection of triamcinolone acetonide suspension, triamcinolone acetonide-loaded PEA microspheres, triamcinolone acetonide-loaded PLGA microspheres, and empty microspheres (control).
-
Administration: Treatments are administered as a single intra-articular injection into the arthritic knee joint.
-
Efficacy Assessment: The therapeutic efficacy is evaluated by measuring changes in joint swelling and assessing pain-like behavior through weight-bearing and referred mechanical hypersensitivity tests over a defined study period.[10]
III. Visualizing Mechanisms and Workflows
Graphical representations of complex biological pathways and experimental processes can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to triamcinolone acetonide delivery.
Caption: Workflow for the preparation and characterization of chitosan-coated PLGA nanoparticles.
Caption: Mechanism of in situ forming implant for sustained drug delivery.
Caption: Proposed signaling pathway of TA-loaded nanoparticles in osteoarthritis.
IV. Conclusion
The development of advanced drug delivery systems for triamcinolone acetonide has led to significant improvements in its therapeutic application. Liposomes and polymeric nanoparticles offer enhanced drug encapsulation and controlled release for topical and injectable routes. In situ forming implants and microspheres provide prolonged, localized drug delivery, reducing the need for frequent administrations, particularly in ocular and intra-articular treatments. The choice of an optimal delivery system is contingent on the specific clinical application, desired release profile, and target tissue. The data and protocols presented in this guide are intended to serve as a valuable resource for the ongoing research and development of next-generation triamcinolone acetonide therapies.
References
- 1. In situ forming phase-inversion implants for sustained ocular delivery of triamcinolone acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical modification of triamcinolone acetonide to improve liposomal encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. kinampark.com [kinampark.com]
- 5. Formulation and Characterization of Triamcinolone Acetonide Acetate-Loaded Microspheres Prepared by a Static Mixing Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 7. Sustained delivery of triamcinolone acetonide from a thermosensitive microemulsion gel system for the treatment of sensorineural hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Ultra-performance liquid chromatography method for quantitative analysis of nystatin and triamcinolone acetonide in topical creams after in vitro release using franz diffusion cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intra-articular injection of triamcinolone acetonide releasing biomaterial microspheres inhibits pain and inflammation in an acute arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triamcinolone Acetonide Acetate for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of triamcinolone acetonide acetate's performance against other corticosteroids, supported by experimental data. The following sections detail its relative potency, safety profile, and the experimental methodologies used for evaluation.
Triamcinolone acetonide is a potent synthetic corticosteroid valued for its anti-inflammatory, immunosuppressive, and anti-proliferative properties.[1] It is widely used to manage a variety of inflammatory conditions, including dermatological diseases, rheumatoid arthritis, and allergic reactions.[1] Its efficacy stems from its ability to modulate gene expression by binding to the glucocorticoid receptor (GR), leading to the inhibition of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins.[1][2]
Quantitative Comparison of Corticosteroid Potency and Receptor Affinity
The therapeutic efficacy of a corticosteroid is closely linked to its binding affinity for the glucocorticoid receptor and its overall anti-inflammatory potency. The following tables summarize key quantitative data comparing this compound with other commonly used corticosteroids.
| Corticosteroid | Relative Anti-inflammatory Potency (relative to Hydrocortisone=1) | Relative Mineralocorticoid Potency (relative to Hydrocortisone=1) | Equivalent Dose (mg) |
| Hydrocortisone | 1 | 1 | 20 |
| Prednisolone | 4 | 0.8 | 5 |
| Triamcinolone | 5 | 0 | 4 |
| Methylprednisolone | 5 | 0.5 | 4 |
| Dexamethasone | 30 | 0 | 0.75 |
| Betamethasone | 30 | 0 | 0.6 |
Data sourced from the National Adrenal Diseases Foundation Corticosteroid Comparison Chart.[3]
| Corticosteroid | Glucocorticoid Receptor Binding Affinity (IC50, nM) | Glucocorticoid Receptor Transactivation (EC50, nM) |
| Dexamethasone | 5.4 | 3.0 |
| Fluocinolone Acetonide | 2.0 | 0.7 |
| Triamcinolone Acetonide | 1.5 | 1.5 |
This data indicates that triamcinolone acetonide has a high binding affinity and potent transactivation capability for the glucocorticoid receptor.[1] Data from a study on human trabecular meshwork cells.[1]
Topical corticosteroids are classified into seven potency classes, from superpotent (Class I) to least potent (Class VII). Triamcinolone acetonide is available in various concentrations, placing it in different potency classes. For instance, clobetasol propionate is classified as a superpotent corticosteroid, whereas triamcinolone acetonide is considered a medium-potency corticosteroid.[4][5]
Comparative Safety and Side Effect Profile
While effective, the use of corticosteroids, including triamcinolone acetonide, is associated with potential side effects. The risk and severity of these effects often correlate with the potency of the corticosteroid, the duration of use, and the area of application.[6]
| Side Effect | Triamcinolone Acetonide | Clobetasol Propionate | Dexamethasone |
| Skin Atrophy | A known risk, particularly with long-term use and on sensitive skin areas.[6] | Higher risk due to its superpotent nature.[5][7] | Risk is present, especially with prolonged use. |
| Systemic Absorption | Can occur, especially with high-potency formulations, large application areas, or occlusion, potentially leading to HPA axis suppression.[8] | Higher potential for systemic absorption and HPA axis suppression due to its high potency.[7][8] | Significant systemic absorption can occur, leading to systemic side effects. |
| Common Local Reactions | Burning, itching, irritation, dryness.[7] | Similar to triamcinolone, but potentially more pronounced due to higher potency.[7] | Similar local reactions can occur. |
Experimental Protocols and Methodologies
The following sections detail the experimental protocols used to generate the comparative data presented.
Glucocorticoid Receptor Binding and Transactivation Assays
Objective: To determine the binding affinity and functional potency of corticosteroids for the glucocorticoid receptor (GR).
Methodology:
-
Cell-Free Competitive Radio-labeled GR Binding Assay:
-
A source of GR (e.g., rat liver cytosol) is incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone).
-
Increasing concentrations of the unlabeled test corticosteroid (e.g., triamcinolone acetonide) are added to compete for binding to the GR.
-
After reaching equilibrium, the bound and free radiolabeled glucocorticoid are separated (e.g., by dextran-coated charcoal).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is calculated.[1]
-
-
GeneBLAzer® Beta-lactamase Reporter Gene Assay (for GR Transactivation):
-
Cells (e.g., human trabecular meshwork cells) are transiently transfected with a reporter plasmid containing a glucocorticoid response element (GRE) linked to a reporter gene (e.g., beta-lactamase).[1]
-
The transfected cells are then treated with varying concentrations of the test corticosteroid.
-
Binding of the corticosteroid-GR complex to the GRE activates the transcription of the reporter gene.
-
The activity of the reporter enzyme is measured using a specific substrate that generates a detectable signal (e.g., fluorescence).
-
The EC50 value (the concentration of the test compound that produces 50% of the maximal response) is determined.[1]
-
Vasoconstrictor Assay for Topical Corticosteroid Potency
Objective: To assess the in vivo potency of topical corticosteroid formulations. This assay is a reliable method for determining the bioequivalence of topical corticosteroid preparations.[9]
Methodology:
-
Subject Selection: Healthy human volunteers with normal skin are recruited.
-
Application of Corticosteroid: A standardized amount of the topical corticosteroid formulation is applied to a small, defined area of skin, typically on the forearm.
-
Occlusion: The application site is often covered with an occlusive dressing to enhance drug penetration.
-
Evaluation of Skin Blanching: After a specified period, the dressing is removed, and the degree of skin blanching (vasoconstriction) is visually assessed by trained observers at various time points. A chromameter can also be used for a more objective measurement.
-
Scoring and Data Analysis: The blanching response is scored on a predefined scale. The data is then used to compare the potency of different formulations.
In Vitro Anti-inflammatory Assays
1. Inhibition of Phospholipase A2 (PLA2) Activity:
Objective: To measure the ability of a corticosteroid to inhibit the activity of phospholipase A2, a key enzyme in the inflammatory cascade.
Methodology:
-
Cell Culture: Macrophages or other suitable cells are cultured.
-
Stimulation: The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce PLA2 expression and activity.[10]
-
Corticosteroid Treatment: The cells are pre-incubated with varying concentrations of the test corticosteroid.
-
PLA2 Activity Measurement: The activity of PLA2 in cell lysates or culture supernatants is measured using a substrate that releases a detectable product (e.g., a fluorescent or radioactive arachidonic acid analog).[10]
-
Data Analysis: The percentage of PLA2 inhibition by the corticosteroid is calculated relative to the stimulated, untreated control.
2. Inhibition of NF-κB Activation:
Objective: To determine the effect of a corticosteroid on the activation of the pro-inflammatory transcription factor NF-κB.
Methodology:
-
Cell Line: A cell line (e.g., A549 human lung epithelial cells) is used.[11]
-
Reporter Gene Assay: The cells are transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).[12]
-
Stimulation and Treatment: The cells are stimulated with an inflammatory cytokine (e.g., TNF-α) to activate the NF-κB pathway, in the presence or absence of the test corticosteroid.[11][12]
-
Luciferase Assay: The activity of the luciferase enzyme is measured using a luminometer.
-
Data Analysis: The inhibition of NF-κB-dependent transcription by the corticosteroid is quantified.[11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of triamcinolone acetonide and a typical experimental workflow for evaluating anti-inflammatory compounds.
Caption: Mechanism of Action of this compound.
Caption: General workflow for in vitro anti-inflammatory assays.
References
- 1. Glucocorticoids with different chemical structures but similar glucocorticoid receptor potency regulate subsets of common and unique genes in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nadf.us [nadf.us]
- 4. Topical Steroid Ladder Potency Strength Chart | TSW Assist [tswassist.com]
- 5. Clobetasol vs. Triamcinolone for Eczema: Important Differences and Potential Risks. [goodrx.com]
- 6. Choosing Topical Corticosteroids | AAFP [aafp.org]
- 7. drugs.com [drugs.com]
- 8. Consequences of systemic absorption of topical glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. Glucocorticoids inhibit prostaglandin synthesis not only at the level of phospholipase A2 but also at the level of cyclo-oxygenase/PGE isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Triamcinolone Acetonide Acetate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like triamcinolone acetonide acetate are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the safe management and disposal of this synthetic corticosteroid.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn to prevent accidental exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Hand Protection: Handle with inspected, impervious gloves.[1][2]
-
Body Protection: Wear appropriate protective clothing; fire or flame-resistant clothing may be necessary depending on the disposal method.[1]
-
Respiratory Protection: In case of dust formation or fire, use a self-contained breathing apparatus.[1][2]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent contamination and exposure.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Keep unnecessary personnel away from the spill area and ensure adequate ventilation.[1][2]
-
Containment: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill and prevent it from entering drains or waterways.[3][4]
-
Collection: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled, and closed container for disposal.[1][3] Avoid generating dust during this process.[1]
-
Decontamination: Thoroughly clean the surface of the spill area to remove any residual contamination.[1]
-
Waste Disposal: The collected waste and contaminated materials must be disposed of following the hazardous waste procedures outlined below.[3]
Disposal of this compound
The disposal of this compound must comply with all federal, state, and local regulations.[2][5] It is often classified as a hazardous waste, requiring specific disposal methods.[6] Under no circumstances should this chemical be disposed of down the sewer system.[3][7]
Disposal Options Summary
| Disposal Method | Description | Regulatory Considerations |
| Licensed Hazardous Waste Contractor | Engage a certified company specializing in hazardous material disposal. This is the most recommended method.[1] | Ensures compliance with all transportation and disposal regulations, including the Resource Conservation and Recovery Act (RCRA).[7][8] |
| Incineration | The product may be burned in a designated chemical incinerator, preferably one equipped with an afterburner and scrubber.[1] | Must be performed at a permitted hazardous waste treatment facility.[9] |
| Authorized Landfill | Disposal in an authorized landfill may be an option in some jurisdictions, but typically only after the material has been treated.[5] | Requires confirmation of local regulations. Containers should be punctured to prevent reuse.[5] |
Step-by-Step Disposal Procedure:
-
Waste Classification: Treat all this compound waste, including expired or excess material, as hazardous waste to ensure the highest level of safety and compliance.[6]
-
Containerization: Place the waste material in a clearly labeled, sealed, and appropriate container.[3] Empty containers that held the substance should be treated as hazardous waste as they may retain residue.[10]
-
Storage: Store the waste container in a secure, designated area away from incompatible materials, heat, and ignition sources.[10]
-
Arrangement for Disposal: Contact a licensed environmental waste management company to arrange for pickup and proper disposal. Ensure they are qualified to handle pharmaceutical or hazardous chemical waste.
-
Documentation: Maintain all records related to the disposal process, including manifests from the disposal company, as required by institutional and regulatory policies.
Visualizing the Disposal Workflow
To clarify the procedural flow from handling to final disposal, the following diagram outlines the key decision points and actions.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 3. guinama.com [guinama.com]
- 4. carlroth.com [carlroth.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. carlroth.com [carlroth.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. luriechildrens.org [luriechildrens.org]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. pccarx.com [pccarx.com]
Personal protective equipment for handling Triamcinolone acetonide acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Triamcinolone acetonide acetate, a potent corticosteroid. Adherence to these procedures is vital to ensure personnel safety and regulatory compliance in the laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific health hazards that necessitate the use of appropriate personal protective equipment.[1][2] It is known to cause skin and eye irritation and is suspected of damaging fertility or the unborn child.[1][2][3][4][5] Prolonged or repeated exposure may cause damage to organs.[2][3][4][5] The substance is also harmful if swallowed.[2][6]
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Impervious nitrile, rubber, or latex gloves are recommended.[4] Gloves must be inspected prior to use.[7] |
| Eye Protection | Safety Eyewear | Wear tightly fitting safety goggles or safety glasses with side-shields.[1][7] |
| Body Protection | Protective Clothing | A laboratory coat is recommended. For tasks with a risk of splashing, wear fire/flame resistant and impervious clothing.[4][7] |
| Respiratory Protection | Respirator | Not typically required for normal handling of packaged product.[3] Use a suitable respirator if dust or aerosols are generated or if ventilation is inadequate.[8] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ventilation: Ensure adequate ventilation in the handling area. Use a chemical fume hood if there is a risk of generating dust or aerosols.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.
2. Donning Personal Protective Equipment (PPE):
-
Follow the PPE requirements outlined in the table above.
-
Inspect all PPE for integrity before use.
3. Weighing and Aliquoting:
-
Handle solid forms of this compound in a designated area, such as a weighing enclosure or a chemical fume hood, to minimize dust generation.
-
Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.
4. Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, do so in a well-ventilated area.
5. Post-Handling Procedures:
-
Decontamination: Clean all work surfaces and equipment with a suitable detergent or solvent.[5]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][7]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused/Expired Product | Dispose of as hazardous waste.[3] Offer to a licensed hazardous material disposal company.[7] |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of in a designated hazardous waste container.[5] |
| Empty Containers | May retain product residue. Follow label warnings and dispose of as hazardous waste.[5] |
Note: Always adhere to your institution's specific waste disposal guidelines and local, state, and federal regulations.[1][5][9]
Experimental Workflow for Handling this compound
References
- 1. eugiaus.com [eugiaus.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. longgrovepharma.com [longgrovepharma.com]
- 4. clintpharmaceuticals.com [clintpharmaceuticals.com]
- 5. pccarx.com [pccarx.com]
- 6. fishersci.com [fishersci.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. chemmanagement.ehs.com [chemmanagement.ehs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
